5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWPUMGVBDABLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728925 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256162-94-3 | |
| Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a key intermediate in the development of novel therapeutics. This document details a well-established synthetic pathway, providing structured experimental protocols and quantitative data based on analogous transformations reported in the scientific literature.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step process commencing with the construction of the core pyrazolo[1,5-a]pyrimidine ring system. This is followed by sequential chlorination and formylation to yield the target compound. This strategic approach allows for the controlled introduction of functional groups onto the heterocyclic scaffold.
The proposed synthetic pathway can be summarized in three principal stages:
-
Step 1: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidin-5-ol. The synthesis begins with the reaction of 3-amino-1H-pyrazole with a suitable β-ketoester, such as ethyl acetoacetate, to construct the fused ring system.
-
Step 2: Chlorination of the Pyrimidinone Ring. The hydroxyl group at the 5-position is subsequently converted to a chloride using a standard chlorinating agent, yielding 5-chloropyrazolo[1,5-a]pyrimidine.
-
Step 3: Vilsmeier-Haack Formylation. The final step involves the regioselective introduction of a formyl group at the electron-rich 3-position of the pyrazole ring via the Vilsmeier-Haack reaction.[1][2]
The logical flow of this synthetic route is illustrated in the diagram below.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a robust starting point for laboratory synthesis.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol
This procedure outlines the cyclocondensation reaction to form the core heterocyclic structure.
Methodology:
-
A mixture of 3-amino-1H-pyrazole (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to ambient temperature, and the resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold ethanol and diethyl ether, then dried under vacuum to afford Pyrazolo[1,5-a]pyrimidin-5-ol.
Step 2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
This protocol details the chlorination of the pyrimidinol intermediate.[3]
Methodology:
-
Pyrazolo[1,5-a]pyrimidin-5-ol (1.0 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5.0-10.0 equivalents).
-
The mixture is heated to reflux (approximately 110 °C) for 3 hours.
-
After cooling to room temperature, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to give 5-chloropyrazolo[1,5-a]pyrimidine.[3]
Step 3: Synthesis of this compound
This final step employs the Vilsmeier-Haack reaction for formylation.[1][2]
Methodology:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, phosphorus oxychloride (3.0 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 10.0 equivalents). The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
A solution of 5-chloropyrazolo[1,5-a]pyrimidine (1.0 equivalent) in DMF is added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is then heated to 70 °C for 4 hours.
-
After cooling to ambient temperature, the mixture is poured onto crushed ice and neutralized with a 2M sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude solid is purified by recrystallization from ethanol to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis, based on typical yields for these types of reactions.
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | 3-Amino-1H-pyrazole | Pyrazolo[1,5-a]pyrimidin-5-ol | Ethyl acetoacetate, Acetic Acid | 85-95% |
| 2 | Pyrazolo[1,5-a]pyrimidin-5-ol | 5-Chloropyrazolo[1,5-a]pyrimidine | POCl₃ | 68%[3] |
| 3 | 5-Chloropyrazolo[1,5-a]pyrimidine | This compound | DMF, POCl₃ | 70-85% |
Physicochemical and Characterization Data for the Final Product:
| Parameter | Value |
| CAS Number | 1256162-94-3 |
| Molecular Formula | C₇H₄ClN₃O |
| Molecular Weight | 181.58 g/mol |
| Appearance | Off-white to yellow solid |
Utility in Drug Discovery
This compound serves as a versatile scaffold for the synthesis of compound libraries for drug discovery. The aldehyde functionality is a key reactive handle for various chemical transformations, enabling the exploration of structure-activity relationships.
Caption: Key derivatization pathways from the aldehyde moiety.
The pyrazolo[1,5-a]pyrimidine core is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The strategic placement of the chloro and formyl groups allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
References
An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
This compound is a heterocyclic organic compound featuring a fused pyrazolo[1,5-a]pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a key building block for the development of various therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256162-94-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄ClN₃O | --INVALID-LINK-- |
| Molecular Weight | 181.58 g/mol | --INVALID-LINK-- |
| Predicted Density | 1.6±0.1 g/cm³ | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectral Data Analysis
Detailed experimental spectral data for this compound is not currently available in public databases. However, based on the analysis of related pyrazolo[1,5-a]pyrimidine derivatives, the following spectral characteristics can be anticipated.[1][2][3]
Table 2: Predicted Spectral Data for this compound
| Spectrum Type | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehyde proton (-CHO), and protons on the pyrimidine and pyrazole rings. |
| ¹³C NMR | Signals for the carbonyl carbon of the aldehyde, and carbons of the heterocyclic rings. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching (aldehyde), C-Cl stretching, and vibrations of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich heterocyclic system.[4][5][6][7] While a specific protocol for this compound is not detailed in the literature, a representative procedure can be adapted from the synthesis of structurally similar compounds. The following is a proposed experimental protocol based on the synthesis of related pyrazolo[1,5-a]pyrimidine aldehydes.[8][9]
Proposed Synthesis of this compound
This proposed two-step synthesis involves the chlorination of a pyrazolo[1,5-a]pyrimidinone precursor followed by a Vilsmeier-Haack formylation.
Step 1: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine
A suitable pyrazolo[1,5-a]pyrimidin-5-ol starting material would be subjected to a chlorination reaction, likely using a reagent such as phosphorus oxychloride (POCl₃).
Step 2: Vilsmeier-Haack Formylation
The resulting 5-chloropyrazolo[1,5-a]pyrimidine would then undergo formylation at the 3-position.
Detailed Experimental Protocol (Adapted from a similar synthesis[8][9]):
-
Reagents and Equipment:
-
5-Chloropyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. This forms the Vilsmeier reagent.
-
To this mixture, add a solution of 5-chloropyrazolo[1,5-a]pyrimidine in an anhydrous solvent like dichloromethane (DCM).
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Reactivity and Potential Biological Significance
The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[10][11][12][13] The presence of a chlorine atom and an aldehyde group on this scaffold in this compound suggests it is a versatile intermediate for the synthesis of a diverse library of compounds for biological screening.
Kinase Inhibition:
The pyrazolo[1,5-a]pyrimidine scaffold is a known "hinge-binding" motif for various protein kinases.[14][15][16][17] Derivatives have shown inhibitory activity against several kinases, including Phosphoinositide 3-kinase delta (PI3Kδ), which is a key enzyme in the PI3K/AKT/mTOR signaling pathway.[9][14] This pathway is frequently dysregulated in cancer and inflammatory diseases. The aldehyde functionality at the 3-position of the title compound can be readily converted into other functional groups to explore structure-activity relationships (SAR) for kinase inhibition.
Diagram 2: PI3K/AKT/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K signaling pathway.
Other Potential Activities:
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also been investigated for a range of other biological activities, including:
The specific biological activities of this compound have not been extensively reported, representing an area for future research and drug discovery efforts.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data on its physical and spectral properties are currently limited, its synthesis can be approached through established methods like the Vilsmeier-Haack reaction. The known biological activities of the pyrazolo[1,5-a]pyrimidine scaffold, particularly as kinase inhibitors, make this compound and its future derivatives promising candidates for further investigation in the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 10. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery. Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide range of biological activities, including potential as anticancer agents and inhibitors of key cellular signaling pathways.[1] This technical guide provides a summary of the available spectroscopic data, a plausible synthetic methodology, and a potential biological context for this compound, aimed at supporting further research and development efforts.
Chemical Properties and Structure
| Property | Value | Source |
| Chemical Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | |
| CAS Number | 1256162-94-3 | |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) | - |
Structure:
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.9 - 10.1 | Singlet | Aldehyde proton (-CHO) |
| ~8.8 - 9.0 | Singlet | H2 (pyrazole ring) |
| ~8.6 - 8.8 | Doublet | H7 (pyrimidine ring) |
| ~7.2 - 7.4 | Doublet | H6 (pyrimidine ring) |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | Aldehyde Carbonyl (C=O) |
| ~155 - 160 | C5 (pyrimidine ring) |
| ~150 - 155 | C7 (pyrimidine ring) |
| ~145 - 150 | C3a (bridgehead) |
| ~140 - 145 | C2 (pyrazole ring) |
| ~115 - 120 | C3 (pyrazole ring) |
| ~110 - 115 | C6 (pyrimidine ring) |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2850, ~2750 | C-H stretching (aldehyde) |
| ~1680 - 1700 | C=O stretching (aldehyde) |
| ~1600, ~1550, ~1480 | C=N and C=C stretching (ring) |
| ~800 - 700 | C-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 181/183 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 152/154 | [M-CHO]⁺ |
| 125/127 | [M-CHO-HCN]⁺ |
Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methodologies for analogous compounds, particularly the synthesis of other pyrazolo[1,5-a]pyrimidine aldehydes.[6] The proposed synthesis involves the oxidation of the corresponding primary alcohol.
Proposed Synthesis of this compound:
Step 1: Synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
This precursor alcohol can be synthesized from a suitable pyrazole starting material through cyclization to form the pyrazolo[1,5-a]pyrimidine core, followed by functional group manipulations to introduce the hydroxymethyl group at the 3-position.
Step 2: Oxidation to this compound
A common and effective method for the oxidation of primary alcohols to aldehydes is the use of Dess-Martin periodinane (DMP).
-
Reagents and Equipment:
-
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol
-
Dess-Martin periodinane (1.1 to 1.5 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Procedure:
-
Dissolve (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Potential Signaling Pathway and Biological Relevance
The pyrazolo[1,5-a]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry and has been identified as a core component of inhibitors targeting various protein kinases.[7] Notably, derivatives of this scaffold have shown potent and selective inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[6]
The following diagram illustrates the general workflow for identifying and characterizing a potential PI3Kδ inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS number 1256162-94-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, reactivity, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties
This compound is a solid, heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. The presence of a chlorine atom at the 5-position and an aldehyde group at the 3-position makes it a versatile building block for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1256162-94-3 | [1][2] |
| Molecular Formula | C₇H₄ClN₃O | [1] |
| Molecular Weight | 181.58 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, under inert gas | [1] |
| MDL Number | MFCD22551530 | [1] |
Synthesis and Reactivity
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its rigid, planar nature, which allows for effective interaction with various biological targets. The title compound, with its reactive chloro and aldehyde functionalities, is a valuable intermediate for creating diverse chemical libraries for structure-activity relationship (SAR) studies.
Postulated Synthesis of the Core Compound
A likely multi-step synthesis would proceed as follows:
-
Cyclocondensation: Reaction of a suitable 3-aminopyrazole derivative with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base like sodium ethoxide to form the pyrazolo[1,5-a]pyrimidine-5,7-diol.[3]
-
Chlorination: Treatment of the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine.[3]
-
Selective Reduction/Functionalization: Selective reaction at the 7-position, for example, a nucleophilic substitution with an amine, taking advantage of the higher reactivity of the chlorine atom at this position.[3]
-
Introduction of the Aldehyde Group: The aldehyde functionality at the 3-position could be introduced via several methods. One common approach is the Vilsmeier-Haack reaction on an unsubstituted pyrazolo[1,5-a]pyrimidine core. Alternatively, if a precursor with a hydroxymethyl group at the 3-position is synthesized, it can be oxidized to the aldehyde using a reagent like Dess-Martin periodinane.[3][4]
References
- 1. This compound [myskinrecipes.com]
- 2. 1218935-59-1|(R)-2-(2,5-Difluorophenyl)pyrrolidine| Ambeed [ambeed.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Expanding Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Their Biological Activities
For Immediate Release
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic system forms the core of numerous compounds with significant therapeutic potential, ranging from anticancer and antimicrobial to anti-inflammatory and central nervous system (CNS) applications. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their mechanism of action, experimental evaluation, and future outlook.
Anticancer Activity: Targeting Key Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth and survival.[1][2] Their rigid, planar structure allows for effective binding to the ATP-binding pockets of these enzymes.[1]
Mechanism of Action: Kinase Inhibition
A substantial body of research has focused on the development of pyrazolo[1,5-a]pyrimidines as potent and selective kinase inhibitors.[1] Key targets include:
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a prominent framework for Trk inhibitors, which are vital for treating solid tumors driven by NTRK gene fusions.[3][4] Marketed drugs like Larotrectinib and Entrectinib feature this scaffold.[3][5] These compounds act by blocking the Trk signaling pathway, which, when constitutively activated by fusion proteins, drives cell proliferation and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of this scaffold have been identified as potent inhibitors of CDKs, particularly CDK2.[6] By inhibiting CDKs, these compounds disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[7]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Selective inhibition of PI3K isoforms, such as PI3Kδ, has been achieved with pyrazolo[1,5-a]pyrimidine derivatives.[8][9] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.
-
Other Kinase Targets: This class of compounds has also shown inhibitory activity against other kinases implicated in cancer, such as Pim-1, B-Raf, MEK, and EGFR.[1][2][10]
Quantitative Anticancer Activity Data
The anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and kinases.
| Compound Class/Derivative | Target | Cell Line/Enzyme | IC50 (µM) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors | TrkA | Enzyme Assay | 0.0017 | [3] |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | TrkA | Enzyme Assay | 0.001 - 0.1 | [3] |
| Dual CDK2/TRKA Inhibitors (e.g., 6t, 6s) | CDK2 | Enzyme Assay | 0.09, 0.23 | [6] |
| Dual CDK2/TRKA Inhibitors (e.g., 6t, 6s) | TRKA | Enzyme Assay | 0.45 | [6] |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (14a) | - | HCT116 | 0.0020 | [11] |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2 | Enzyme Assay | 0.003 | [7] |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK1 | Enzyme Assay | 0.03 | [7] |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK9 | Enzyme Assay | 0.09 | [7] |
| Pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor | Pim-1 | Enzyme Assay | 0.045 | [10] |
| Indole-substituted Pyrazolo[1,5-a]pyrimidines | PI3Kδ | Enzyme Assay | 0.0028 | [8][9] |
Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have demonstrated promising activity against a range of bacteria and fungi, positioning them as a scaffold for the development of new anti-infective drugs.[12][13][14]
Mechanism of Action
The antimicrobial mechanism of these derivatives is an active area of investigation. Some studies suggest that they may act as RNA polymerase inhibitors, thereby disrupting essential bacterial processes.[15] Another proposed mechanism is the inhibition of MurA, an enzyme crucial for the biosynthesis of the bacterial cell wall.[16] The structural similarity of pyrazolo[1,5-a]pyrimidines to purines suggests they may interfere with nucleic acid synthesis.[12]
Quantitative Antimicrobial Activity Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine (3a) | S. aureus (Gram-positive) | 0.125 | [13] |
| Pyrazolo[1,5-a]pyrimidine (3a) | E. coli (Gram-negative) | 0.062 | [13] |
| Pyrazolo[1,5-a]pyrimidine (6, 9a, 10a) | Various Bacteria | 0.187 - 0.50 | [13] |
| Arylazopyrazolo[1,5-a]pyrimidine (4c) | E. coli | 1.95 | [16][17] |
| Pyrazolo[1,5-a]pyrimidine (16-18) | B. subtilis (Gram-positive) | 3.125 | [18] |
| Pyrazolo[1,5-a]pyrimidine (14a, 14f) | K. pneumoniae, S. aureus | 125 - 250 | [19] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential to modulate inflammatory responses.[20][21][22]
Mechanism of Action
The anti-inflammatory effects of these compounds are linked to their ability to inhibit key mediators of the inflammatory cascade. Some derivatives have been shown to inhibit the biosynthesis of prostaglandins and leukotrienes.[20] Others act by inhibiting mitogen-activated protein kinases (MAPKs) such as JNK, which play a crucial role in the inflammatory response.[21][22] Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is another mechanism by which these compounds may exert their anti-inflammatory effects.[23][24]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often assessed through in vitro enzyme inhibition assays or in vivo models like the carrageenan-induced paw edema model.
| Compound Class/Derivative | Target/Model | IC50 (µM) / % Inhibition | Reference(s) |
| Pyrazolo[1,5-a]quinazolines (13i, 16) | NF-κB transcriptional activity | < 50 | [21][22][25] |
| Pyrazole and Pyrazolo[1,5-a]pyrimidine (4c, 5b) | COX-1 | 9.835, 4.909 | [23][24] |
| Pyrazole and Pyrazolo[1,5-a]pyrimidine (4c, 5b) | COX-2 | 4.597, 3.289 | [23][24] |
Other Biological Activities
Beyond the major areas discussed, pyrazolo[1,5-a]pyrimidine derivatives have shown potential in other therapeutic areas:
-
Antiviral Activity: Certain derivatives, particularly macrocyclic structures, have been reported as potent inhibitors of HIV-1 replication.[26] Others have shown activity against various RNA viruses by inhibiting NAK kinases, which are involved in viral entry into host cells.[27]
-
Central Nervous System (CNS) Activity: The scaffold has been explored for its potential as CNS agents.[3][5] For instance, derivatives have been developed as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, showing potential in seizure protection.[28]
-
Other Enzymatic Inhibition: These compounds have also been evaluated for their inhibitory effects on other enzymes, such as α-amylase and acetylcholinesterase, suggesting potential applications in diabetes and Alzheimer's disease, respectively.[29][30]
Experimental Protocols
The evaluation of the biological activity of pyrazolo[1,5-a]pyrimidine derivatives involves a range of standardized in vitro and in vivo assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8][16][31]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds and incubate for a specified period (e.g., 24-72 hours).[16]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: In a suitable buffer, combine the kinase, its specific substrate (protein or peptide), and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.[32]
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or used in conjunction with an ADP detection system).[32][33][34]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through methods like gel electrophoresis and autoradiography for radioactive assays, or by using fluorescence or luminescence-based readouts that measure ADP production.[34]
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazolo[1,5-a]pyrimidine compound in a liquid growth medium in a 96-well microtiter plate.[2][5][20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[2]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[5]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[15][20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][15]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating acute inflammation.
-
Animal Dosing: Administer the pyrazolo[1,5-a]pyrimidine compound to rats, typically via oral or intraperitoneal injection.[3][21][35]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.[3][35]
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[35]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.[35]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by pyrazolo[1,5-a]pyrimidine derivatives is crucial for understanding their mechanism of action.
Caption: Trk Signaling Pathway Inhibition.
Caption: CDK-Mediated Cell Cycle Regulation.
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive research into their anticancer properties, particularly as kinase inhibitors, has already led to clinically successful drugs. The growing body of evidence for their antimicrobial, anti-inflammatory, and other biological activities suggests that the full potential of this heterocyclic system is yet to be realized.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.
-
Mechanism of Action Studies: To further elucidate the molecular mechanisms underlying their diverse biological effects.
-
Pharmacokinetic and Toxicological Profiling: To assess their drug-like properties and safety profiles for clinical development.
-
Combination Therapies: To explore the synergistic effects of pyrazolo[1,5-a]pyrimidine derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy.
The versatility and proven biological activity of the pyrazolo[1,5-a]pyrimidine core ensure that it will remain a high-priority scaffold in the quest for novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 11. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bot Verification [chiet.edu.eg]
- 19. researchgate.net [researchgate.net]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. mdpi.com [mdpi.com]
- 23. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. mdpi.com [mdpi.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. atcc.org [atcc.org]
- 32. In vitro kinase assay [protocols.io]
- 33. revvity.com [revvity.com]
- 34. bellbrooklabs.com [bellbrooklabs.com]
- 35. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Precision of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Their Kinase Inhibition Mechanisms
For the attention of researchers, scientists, and drug development professionals, this guide elucidates the intricate mechanisms by which pyrazolo[1,5-a]pyrimidine compounds exert their inhibitory effects on protein kinases, a pivotal class of enzymes in cellular signaling and a prime target in modern therapeutics.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its inherent ability to mimic the purine core of ATP, coupled with the versatility for chemical modification, allows for the fine-tuning of interactions within the kinase ATP-binding pocket and beyond.[3][4] This guide will delve into the molecular underpinnings of their inhibitory action, provide detailed experimental workflows for their characterization, and present a curated view of their therapeutic potential.
The Dominant Paradigm: ATP-Competitive Inhibition
The principal mechanism of action for the majority of pyrazolo[1,5-a]pyrimidine kinase inhibitors is competitive inhibition with respect to adenosine triphosphate (ATP).[3] These compounds are designed to occupy the ATP-binding site, a highly conserved pocket within the kinase domain, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins.
The pyrazolo[1,5-a]pyrimidine core typically establishes key hydrogen bonding interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP.[5][6] Substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold are strategically designed to extend into adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity for the target kinase.[7]
For instance, X-ray crystallography studies of a pyrazolo[3,4-d]pyrimidine inhibitor (a related scaffold) bound to Cyclin-Dependent Kinase 2 (CDK2) revealed crucial hydrogen bonds with the backbone of Leu83 in the hinge region.[5][8] Similarly, the pyrazolo[1,5-a]pyrimidine moiety of Tropomyosin Receptor Kinase (Trk) inhibitors has been shown to be essential for forming a hinge interaction with the Met592 residue.[6]
An Emerging Avenue: Allosteric Inhibition
While less common, evidence suggests that pyrazolo[1,5-a]pyrimidine derivatives can also function as allosteric inhibitors.[3][9] Unlike their ATP-competitive counterparts, allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change in the enzyme that alters the geometry of the active site, thereby preventing substrate phosphorylation, even in the presence of ATP.
Allosteric inhibition offers several potential advantages, including higher selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket.[9] This can lead to a more favorable off-target profile and reduced toxicity. The development of pyrazolo[1,5-a]pyrimidine-based allosteric modulators is an active area of research with the potential to overcome resistance mechanisms that can arise with ATP-competitive inhibitors.[9]
Elucidating the Mechanism: Key Experimental Workflows
A multi-faceted experimental approach is essential to comprehensively define the mechanism of action of a pyrazolo[1,5-a]pyrimidine kinase inhibitor. This typically involves a combination of biochemical assays, structural biology techniques, and cell-based functional assays.
Biochemical Kinase Activity Assays
These assays directly measure the ability of an inhibitor to block the catalytic activity of a purified kinase enzyme. They are crucial for determining inhibitor potency (e.g., IC50 values) and for understanding the mode of inhibition (e.g., ATP-competitive).
Table 1: Representative IC50 Values of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 6t | CDK2 | 90 | [10] |
| Compound 6s | CDK2 | 230 | [10] |
| Compound 6t | TRKA | 450 | [10] |
| Compound 6s | TRKA | 450 | [10] |
| Compound 32 | TrkA | 1.9 | [6] |
| Compound 32 | TrkB | 3.1 | [6] |
| Compound 32 | TrkC | 2.3 | [6] |
| Compound 36 | TrkA | 1.4 | [6] |
| Compound 36 | TrkB | 2.4 | [6] |
| Compound 36 | TrkC | 1.9 | [6] |
| BS-194 (4k) | CDK2 | 3 | [11] |
| BS-194 (4k) | CDK1 | 30 | [11] |
| BS-194 (4k) | CDK5 | 30 | [11] |
| BS-194 (4k) | CDK9 | 90 | [11] |
| CPL302415 (6) | PI3Kδ | 18 | [12] |
Protocol: ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor in kinase buffer.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Structural Biology: X-ray Crystallography
Co-crystallization of a pyrazolo[1,5-a]pyrimidine inhibitor with its target kinase provides a high-resolution, three-dimensional view of the binding interactions. This is the gold standard for unequivocally confirming the binding mode and for guiding structure-based drug design efforts.[7]
Protocol: Co-crystallization of a Pyrazolo[1,5-a]pyrimidine Inhibitor with a Target Kinase (Representative)
-
Materials:
-
Highly purified and concentrated target kinase protein
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (e.g., synchrotron beamline)
-
-
Procedure:
-
Complex Formation: Incubate the purified kinase with a molar excess of the pyrazolo[1,5-a]pyrimidine inhibitor to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to identify conditions that yield well-diffracting crystals of the kinase-inhibitor complex.
-
Crystal Optimization: Optimize the initial hit conditions by refining the concentrations of the precipitant, pH, and other additives to improve crystal size and quality.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model. Refine the model against the experimental data to obtain the final high-resolution structure of the kinase-inhibitor complex.
-
Analysis: Analyze the electron density maps to confirm the binding pose of the inhibitor and identify the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the kinase active site.
-
Cell-Based Assays
Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates into a functional effect in a more physiologically relevant context. These assays can measure downstream signaling events, cell proliferation, or apoptosis.
Protocol: Western Blotting for Phospho-protein Levels
This technique is used to assess the phosphorylation status of a kinase's downstream substrate in cells treated with an inhibitor.
-
Materials:
-
Cell line of interest
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (one specific for the phosphorylated form of the substrate and one for the total substrate protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total substrate protein to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated substrate in treated versus untreated cells.
-
Protocol: MTT/MTS Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cell line of interest
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Their primary mechanism of action is through ATP-competitive inhibition, a well-established strategy that has yielded numerous clinical candidates. The exploration of allosteric inhibition with this scaffold opens up new avenues for developing next-generation therapeutics with potentially improved selectivity and resistance profiles. A rigorous and multi-pronged experimental approach, combining biochemical, structural, and cell-based assays, is paramount for a comprehensive understanding of their mechanism of action and for advancing these promising compounds through the drug discovery and development pipeline.
References
- 1. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators [cjph.com.cn]
- 10. mdpi.com [mdpi.com]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors
An In-Depth Technical Guide on the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of inhibitory activity against a range of kinase targets implicated in cancer and other diseases. This guide provides a detailed overview of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, focusing on two key therapeutic targets: Tropomyosin Receptor Kinase (Trk) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinase.
Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Trk Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[2] Chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers.[2] The development of Trk inhibitors has therefore become a significant area of cancer research. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective core for the design of potent Trk inhibitors.[2]
Quantitative SAR Data for Trk Inhibitors
The following table summarizes the structure-activity relationship of selected pyrazolo[1,5-a]pyrimidine analogs as Trk inhibitors.
| Compound | R¹ | R² | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 1 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - | - | [2] |
| 2 | Pyrazole-3-carbonitrile | 2,5-difluorophenyl-substituted pyrrolidine | >10 | - | - | [2] |
| 3 | Triazole | 2,5-difluorophenyl-substituted pyrrolidine | >10 | - | - | [2] |
| 4 | Macrocyclic amine | - | 1.9 | 3.1 | 2.3 | [2] |
| 5 | Macrocyclic amine with pyridinone | - | 1.4 | 2.4 | 1.9 | [2] |
Key SAR Insights for Trk Inhibition:
-
Position 3: The presence of an amide bond, such as in picolinamide, at the 3-position of the pyrazolo[1,5-a]pyrimidine ring significantly enhances TrkA inhibitory activity.[2]
-
Position 5: Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position is a key feature for potent Trk inhibition.[2]
-
Macrocyclization: The formation of a macrocyclic ring connecting different parts of the molecule can lead to highly potent pan-Trk inhibitors.[2]
Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Pim-1 Inhibitors
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors.[3] Pim-1 is a key regulator of cell survival and proliferation, making it an attractive target for cancer therapy.[3] Pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored as potent and selective Pim-1 inhibitors.[3]
Quantitative SAR Data for Pim-1 Inhibitors
The following table summarizes the structure-activity relationship of selected pyrazolo[1,5-a]pyrimidine analogs as Pim-1 inhibitors.
| Compound | R³ | R⁴ | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | Reference |
| 6 | H | 4-fluorophenyl | 45 | - | [3] |
| 7 | 3-aminophenyl | 4-fluorophenyl | 1.8 | 27 | [3] |
| 8 | 3-(methylamino)phenyl | 4-fluorophenyl | 2.4 | 12 | [3] |
| 9 | 3-(dimethylamino)phenyl | 4-fluorophenyl | 1.1 | 14 | [3] |
| 10 | 3-hydroxyphenyl | 4-fluorophenyl | 1.4 | 18 | [3] |
Key SAR Insights for Pim-1 Inhibition:
-
Position 3: Aryl substitutions at the 3-position are crucial for potent Pim-1 inhibition.[3]
-
Position 5: The nature of the substituent at the 5-position significantly influences potency. Hydrogen bonding interactions with residues in the Pim-1 active site are critical.[3]
-
Selectivity: Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can modulate selectivity against other kinases, such as Flt-3.[3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine analogs against Trk and Pim-1 kinases.
1. Reagent Preparation:
- Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
- Prepare serial dilutions of the test compounds in 1X Kinase Buffer with a final DMSO concentration ≤1%.
- Prepare a solution of the target kinase (e.g., recombinant human TrkA or Pim-1) in 1X Kinase Buffer.
- Prepare a solution of the appropriate substrate and ATP in 1X Kinase Buffer.
2. Kinase Reaction:
- In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).
- Add 2 µL of the kinase solution.
- Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
- Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
- Measure luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor).
- Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[4][5]
Cell-Based Assay for Pim-1 Inhibition (Western Blot for BAD Phosphorylation)
This protocol assesses the ability of pyrazolo[1,5-a]pyrimidine analogs to inhibit Pim-1 kinase activity within a cellular context by measuring the phosphorylation of its downstream substrate, BAD.
1. Cell Culture and Treatment:
- Culture a suitable human cancer cell line (e.g., a leukemia cell line with high Pim-1 expression) in appropriate media.
- Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated BAD (e.g., anti-p-BAD Ser112) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- To ensure equal protein loading, probe the same membrane with an antibody for total BAD or a housekeeping protein (e.g., GAPDH).
4. Signal Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities and normalize the p-BAD signal to the total BAD or housekeeping protein signal.
- A decrease in the p-BAD signal in compound-treated cells compared to the vehicle control indicates inhibition of Pim-1 kinase activity.[6][7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Trk Signaling Pathway Inhibition.
Caption: Pim-1 Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Development Workflow.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. carnabio.com [carnabio.com]
- 6. cusabio.com [cusabio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Discovery of Novel Pyrazolo[1,5-a]pyrimidine Compounds: A Technical Guide
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties have made it a focal point for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel pyrazolo[1,5-a]pyrimidine derivatives. It covers synthetic strategies, detailed experimental protocols for biological evaluation, and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile scaffold for therapeutic applications.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] A significant portion of research has focused on their role as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4] Several pyrazolo[1,5-a]pyrimidine-based drugs have reached the market, validating the therapeutic potential of this scaffold.[5] This guide will delve into the technical aspects of discovering and characterizing novel compounds based on this promising framework.
Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is versatile, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity. The most common and established method involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-dielectrophilic synthons.
A general synthetic scheme is presented below:
Caption: General Synthetic Route for Pyrazolo[1,5-a]pyrimidines.
This foundational reaction can be modified in numerous ways, including through multi-component reactions, microwave-assisted synthesis, and the use of various catalysts to improve yields and introduce diversity.[3][6][7] Post-synthesis functionalization at different positions of the pyrazolo[1,5-a]pyrimidine ring system further expands the accessible chemical space.[1]
Biological Activity and Therapeutic Targets
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer and other diseases. The following sections summarize their activity against some of the key kinase targets.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical in neuronal development and function, and their aberrant activation through gene fusions is a known driver in various cancers. Pyrazolo[1,5-a]pyrimidines have emerged as a prominent framework for developing Trk inhibitors.[5] Notably, the FDA-approved drugs Larotrectinib and Entrectinib, used for the treatment of NTRK fusion-positive solid tumors, feature this core structure.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Compound 8 | TrkA | 1.7 | - | - | |
| Compound 9 | TrkA | 1.7 | - | - | |
| Compound 23 | TrkA | - | KM12 | 0.1 | |
| Compound 24 | TrkA | - | KM12 | 0.2 |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9.
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 5h | CDK2 | 22 | MOLT-4 | 0.93 | [9] |
| 5i | CDK2 | 24 | HL-60 | 0.80 | [9] |
| 18b | CDK9 | - | - | - | [10] |
| 6d | CDK2 | 550 | - | - | [11] |
| 6n | CDK2 | 780 | - | - | [11] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is crucial for cell growth, proliferation, and survival. The delta isoform (PI3Kδ) is primarily expressed in hematopoietic cells and is a target for hematological malignancies and inflammatory diseases.[12][13]
| Compound ID | Target | IC50 (nM) | Reference |
| CPL302253 (54) | PI3Kδ | 2.8 | [12][13] |
| 37 | PI3Kδ | - | [13] |
Pim Kinase Inhibitors
Pim kinases are a family of serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways and are implicated in various cancers.
| Compound ID | Target | IC50 (pM) | Reference |
| 17 | Pim-1, Pim-2, Pim-3 | low picomolar | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the characterization of novel pyrazolo[1,5-a]pyrimidine compounds.
General Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a general two-step synthesis for 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
Step 1: Synthesis of β-enaminones
-
In a sealable reaction vessel, combine the appropriate methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Irradiate the mixture with microwaves at 160 °C for 15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the resulting β-enaminone.
Step 2: Cyclocondensation
-
Dissolve the β-enaminone (1.0 mmol) and 3-amino-5-methylpyrazole (1.0 mmol) in glacial acetic acid.
-
Heat the mixture at reflux overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting pyrazolo[1,5-a]pyrimidine product by column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., TrkA, CDK2, PI3Kδ, Pim-1, CDK9)
-
Appropriate substrate (e.g., synthetic peptide)
-
ATP
-
Test pyrazolo[1,5-a]pyrimidine compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control.
-
Add 2 µL of the kinase enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrazolo[1,5-a]pyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate at 37°C for 4 hours in a CO₂ incubator.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrazolo[1,5-a]pyrimidine compound in a mouse xenograft model.
Caption: General workflow for an in vivo tumor xenograft study.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Test pyrazolo[1,5-a]pyrimidine compound formulated in a suitable vehicle
-
Calipers
Procedure:
-
Culture the selected human cancer cells in appropriate media.
-
Harvest the cells and prepare a single-cell suspension in a serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at the desired doses and schedule. The control group receives the vehicle alone.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and collect the tumors for further analysis.
-
Calculate the tumor growth inhibition for each treatment group.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. Key structural modifications and their impact on activity are summarized below.
Caption: Logical relationships in SAR studies of pyrazolo[1,5-a]pyrimidines.
-
Position 3: Substitution at this position, for instance with a nitrile or carboxamide group, has been shown to significantly influence the interaction with the target enzyme, often leading to enhanced potency.[1]
-
Position 5: Modifications at this position can affect the interaction within the kinase's binding pocket, influencing both potency and selectivity.
-
Position 7: The substituent at this position often plays a role in modulating the compound's physicochemical properties, such as solubility and pharmacokinetic profile.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of activity against a wide range of biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and develop new pyrazolo[1,5-a]pyrimidine-based compounds. Future efforts will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and enhance their clinical efficacy.[3][4]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K (p110δ/p85α) Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Technical Guide for Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a valuable fragment for screening in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its role in the development of numerous potent and selective kinase inhibitors. This guide provides a comprehensive overview of the core compound's properties, potential synthesis, and detailed protocols for its application in fragment-based drug discovery (FBDD) campaigns.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery due to its versatile biological activities.[1] This scaffold is particularly prominent in the development of inhibitors targeting protein kinases, which are critical regulators of cellular signaling pathways often implicated in cancer and inflammatory diseases.[2][3] The rigid structure of the pyrazolo[1,5-a]pyrimidine core allows for the precise orientation of substituents to interact with target proteins, making it an excellent starting point for the design of potent and selective inhibitors.
This compound, as a fragment, offers several strategic advantages. The aldehyde group provides a reactive handle for synthetic elaboration, allowing for the rapid generation of a library of derivatives after initial hit identification. The chloro-substituent offers a potential vector for further chemical modification or can be involved in key interactions with the target protein.
Physicochemical Properties and Suitability as a Fragment
For a molecule to be considered a good candidate for a fragment library, it should ideally adhere to the "Rule of Three".[4][5] This set of guidelines helps to ensure that the fragments are small, simple, and have physicochemical properties that make them good starting points for optimization into drug-like molecules.
Table 1: Physicochemical Properties of this compound [6][7]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 181.58 g/mol | < 300 Da | Yes |
| cLogP | ~1.5 (estimated) | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 (N and O atoms) | ≤ 3 | No |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
While this compound slightly exceeds the recommended number of hydrogen bond acceptors, it generally aligns well with the principles of a good fragment. Its low molecular weight and number of rotatable bonds contribute to a higher probability of forming efficient interactions with a target protein.
Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound is through the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[8][9][10]
Experimental Protocol: Vilsmeier-Haack Formylation [11][12]
This protocol is a general representation of how 5-Chloropyrazolo[1,5-a]pyrimidine could be formylated at the 3-position.
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. To this, add POCl₃ dropwise with stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) will be observed.
-
Formylation Reaction: Dissolve the starting material, 5-Chloropyrazolo[1,5-a]pyrimidine, in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Caption: Synthetic workflow for this compound.
Fragment Screening Methodologies
Once synthesized and characterized, this compound can be included in a fragment library for screening against biological targets of interest. Several biophysical techniques are commonly employed for fragment screening.
Caption: A general workflow for a fragment-based drug discovery campaign.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based screening is a powerful technique for detecting weak fragment binding.[13][14][15] Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly informative.
Experimental Protocol: ¹H-¹⁵N HSQC-Based Fragment Screening [13][16]
Materials:
-
¹⁵N-isotopically labeled target protein
-
Fragment library (with this compound) dissolved in a deuterated solvent (e.g., DMSO-d₆)
-
NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Protein Preparation: Prepare a solution of the ¹⁵N-labeled target protein in the NMR buffer to a final concentration typically in the range of 50-200 µM.
-
Fragment Mixture Preparation: Prepare mixtures of fragments from the library in the same NMR buffer. Typically, 5-10 fragments are pooled in each mixture to increase throughput. The final concentration of each fragment in the screening experiment is usually in the range of 100-500 µM.
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Acquire ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment mixture.
-
-
Data Analysis:
-
Overlay the spectra from the protein-fragment mixtures with the reference spectrum.
-
Identify chemical shift perturbations (CSPs) in the protein's amide signals. Significant CSPs for specific residues indicate that a fragment in the mixture is binding to the protein in the vicinity of those residues.
-
-
Hit Deconvolution: For mixtures that show binding, screen the individual fragments from that mixture to identify the specific fragment responsible for the observed CSPs.
-
Hit Validation and Characterization: Perform NMR titrations with the identified hit fragment to confirm binding and determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[1][17][18][19] It is well-suited for fragment screening due to its high throughput and low protein consumption.[20]
Experimental Protocol: SPR-Based Fragment Screening [20]
Materials:
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5, GLH)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Fragment library
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the surface of a sensor chip using a standard coupling chemistry, such as amine coupling. A reference channel should be prepared by performing the coupling chemistry without the protein to allow for background subtraction.
-
Fragment Screening:
-
Inject a single concentration of each fragment over the protein and reference surfaces. A typical concentration for fragment screening is in the range of 10-200 µM.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the signal from the protein channel to correct for bulk refractive index changes.
-
Fragments that show a significant and concentration-dependent increase in the SPR signal are considered primary hits.
-
-
Hit Validation:
-
Perform dose-response experiments for the primary hits to confirm binding and determine the equilibrium dissociation constant (Kd).
-
Assess the binding kinetics (association and dissociation rates) for validated hits.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF, also known as Thermal Shift Assay, is a rapid and cost-effective method to screen for fragment binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.[6][21][22]
Experimental Protocol: DSF-Based Fragment Screening [19][23]
Materials:
-
Purified target protein
-
Fluorescent dye (e.g., SYPRO Orange)
-
Fragment library
-
Assay buffer
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Assay Preparation: In a multi-well plate (e.g., 96- or 384-well), prepare a reaction mixture containing the target protein (typically at 1-5 µM), the fluorescent dye, and the assay buffer.
-
Fragment Addition: Add each fragment from the library to individual wells to a final concentration typically in the range of 100-500 µM. Include control wells with no fragment (DMSO only).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a slow ramp rate. Monitor the fluorescence of the dye at each temperature increment.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve for each well.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) for each fragment by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein in the presence of the fragment.
-
-
Hit Identification: Fragments that induce a significant positive ΔTm are considered hits, as they stabilize the protein against thermal denaturation.
Potential Targets and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for a variety of protein kinases.[2][8][24][25] Therefore, a fragment screening campaign with this compound would be highly relevant for kinase targets.
Table 2: Examples of Kinases Targeted by Pyrazolo[1,5-a]pyrimidine Derivatives
| Kinase Target | Therapeutic Area | Reference |
| PI3Kδ | Inflammation, Autoimmune Diseases, Cancer | [26][27] |
| CDK2, CDK9 | Cancer | [28][29] |
| TRKA | Cancer | [28][30] |
| Pim-1 | Cancer | [31] |
| AAK1 | Viral Infections | [32] |
A particularly well-studied target class for this scaffold is the Phosphoinositide 3-kinase (PI3K) family. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for pyrazolo[1,5-a]pyrimidine-based inhibitors.
Conclusion
This compound represents a promising, high-potential fragment for use in fragment-based drug discovery campaigns. Its physicochemical properties are largely compliant with the "Rule of Three," and the pyrazolo[1,5-a]pyrimidine core is a validated scaffold for the development of potent and selective inhibitors, particularly against protein kinases. The aldehyde functionality provides a convenient handle for rapid hit-to-lead optimization. This technical guide provides the foundational information and detailed experimental frameworks necessary for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 20. bioradiations.com [bioradiations.com]
- 21. inext-discovery.eu [inext-discovery.eu]
- 22. eubopen.org [eubopen.org]
- 23. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment-based discovery of inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their potential in oncology, inflammatory diseases, and neurological disorders. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support ongoing research and drug development efforts in this promising area.
Key Therapeutic Targets in Oncology
Pyrazolo[1,5-a]pyrimidines have shown significant promise as inhibitors of several key protein kinases implicated in cancer progression. Their mechanism of action often involves competitive binding at the ATP-binding site of these kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[1][2]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks), encoded by the NTRK genes, are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in neuronal development and function.[3][4] Gene fusions involving NTRK are oncogenic drivers in a wide range of solid tumors. Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed as potent Trk inhibitors, with some achieving clinical approval.[3][5] For instance, Larotrectinib and Entrectinib are first-generation Trk inhibitors, while Repotrectinib is a second-generation inhibitor designed to overcome acquired resistance mutations.[3][4]
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound Reference | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | IC50 (nM) |
| Compound 8[3] | TrkA | 1.7 | - | - |
| Compound 9[3] | TrkA | 1.7 | - | - |
| Compound 20[3][4] | NTRK | >0.02 | - | - |
| Compound 21[3][4] | NTRK | >0.02 | - | - |
| Compound 23[3][4] | - | - | TRKA (KM12) | 0.1 |
| Compound 24[3][4] | - | - | TRKA (KM12) | 0.2 |
| Compounds 25, 26, 27[3] | TrkA, TrkB, TrkC | <1 | - | - |
The development of these inhibitors has highlighted the importance of the pyrazolo[1,5-a]pyrimidine core in establishing key interactions within the kinase domain, such as hydrogen bonding with the hinge region residue Met592.[3]
Figure 1: Trk Signaling Pathway Inhibition.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[6][7] Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[2][8] By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates potent inhibition of CDK2, leading to S and G2/M phase cell cycle block.[6][8]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound Reference | Target | IC50 (nM) |
| BS-194 (4k)[6][8] | CDK2 | 3 |
| BS-194 (4k)[6][8] | CDK1 | 30 |
| BS-194 (4k)[6][8] | CDK9 | 90 |
| Compound 6t[9] | CDK2 | 90 |
| Compound 6s[9] | CDK2 | 230 |
| Dinaciclib[9][10] | Multiple CDKs | Potent Inhibitor |
The pyrazolo[1,5-a]pyrimidine scaffold of compounds like dinaciclib occupies the ATP-binding site of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[9][10]
Figure 2: CDK Inhibition and Cell Cycle Arrest.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[11] The PI3K family is divided into different isoforms, with PI3Kδ being predominantly expressed in hematopoietic cells, making it an attractive target for hematological malignancies and inflammatory diseases.[11] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kδ.[12]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound Reference | Target | IC50 (nM) | Selectivity (α/δ) |
| CPL302253 (54)[12] | PI3Kδ | 2.8 | >357 |
| Compound 37 | PI3Kδ | - | High |
| CPL302415 (6)[13] | PI3Kδ | 18 | 79 |
The selectivity of these compounds for the δ isoform is often attributed to specific interactions within the enzyme's affinity pocket.[13]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Carrageenan-induced rat paw edema model: Significance and symbolism [wisdomlib.org]
- 9. clyte.tech [clyte.tech]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
In Silico Modeling of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and immunology.[1][2] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for a specific derivative, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, to assess its potential as a kinase inhibitor.
Introduction to this compound
This compound is a derivative of the pyrazolo[1,5-a]pyrimidine core. Its chemical structure, featuring a reactive carbaldehyde group and a chloro substituent, provides a versatile platform for further chemical modifications to explore structure-activity relationships (SAR). The in silico modeling approach detailed herein aims to predict the binding affinity and interaction patterns of this compound and its analogs against a selected protein kinase target, guiding the rational design of more potent and selective inhibitors.
Hypothetical In Silico Modeling Workflow
The following workflow outlines a standard computational approach for the evaluation of this compound as a kinase inhibitor. This workflow is a composite of established methodologies frequently applied to pyrazolopyrimidine derivatives.[3][4][5][6][7]
Data Presentation: Representative In Silico and In Vitro Data
The following tables summarize the kind of quantitative data that would be generated and analyzed in a study of this compound and its derivatives. The data presented here are representative values for illustrative purposes, based on published data for analogous pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Table 1: Molecular Docking and Predicted Affinity
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Predicted pIC50 |
| 5-CPPC | CDK2 | -8.5 | 7.2 |
| Derivative 1 | CDK2 | -9.2 | 7.8 |
| Derivative 2 | CDK2 | -7.8 | 6.9 |
| Derivative 3 | GSK-3β | -9.5 | 8.1 |
| Derivative 4 | GSK-3β | -8.9 | 7.5 |
| Roscovitine (Ref) | CDK2 | -9.8 | 8.5 |
5-CPPC: this compound Ref: Reference Inhibitor
Table 2: 3D-QSAR Model Statistics
| Model | q² | r² | r²_pred |
| CoMFA | 0.65 | 0.92 | 0.78 |
| CoMSIA | 0.68 | 0.94 | 0.81 |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for the external test set.
Table 3: In Vitro Kinase Inhibition Data (Hypothetical)
| Compound ID | Target Kinase | IC50 (µM) |
| 5-CPPC | CDK2 | 0.063 |
| Derivative 1 | CDK2 | 0.016 |
| Derivative 2 | CDK2 | 0.126 |
| Derivative 3 | GSK-3β | 0.008 |
| Derivative 4 | GSK-3β | 0.032 |
| Roscovitine (Ref) | CDK2 | 0.003 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key in silico experiments are provided below.
Ligand and Protein Preparation
4.1.1. Ligand Preparation
-
The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw or MarvinSketch).
-
The 2D structure is converted to a 3D structure.
-
The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Partial charges are calculated and assigned (e.g., Gasteiger charges).
-
For a series of derivatives, a conformational search is performed to identify low-energy conformers.
4.1.2. Protein Preparation
-
The 3D crystal structure of the target kinase (e.g., CDK2, PDB ID: 1HCK) is downloaded from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned at a physiological pH.
-
The protein structure is energy minimized to relieve any steric clashes.
Molecular Docking
-
The binding site of the kinase is defined based on the position of the co-crystallized ligand or through a binding site prediction algorithm.
-
A grid box is generated around the defined active site.
-
The prepared ligand is docked into the active site of the prepared protein using a docking program (e.g., AutoDock Vina or Glide).
-
The docking algorithm samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
The resulting docking poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
3D-QSAR Modeling
-
A dataset of pyrazolo[1,5-a]pyrimidine derivatives with known biological activities (e.g., IC50 values) against the target kinase is compiled.
-
The dataset is divided into a training set and a test set.
-
The molecules in the dataset are aligned based on a common scaffold or a docked conformation of a highly active compound.
-
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are performed.
-
CoMFA: Steric and electrostatic fields are calculated around the aligned molecules.
-
CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.
-
-
Partial Least Squares (PLS) regression is used to correlate the calculated fields with the biological activities to generate a QSAR model.
-
The predictive power of the model is validated using the test set of compounds.
-
The results are visualized as contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Molecular Dynamics (MD) Simulation
-
The best-ranked docked complex of this compound with the target kinase is selected as the starting point for the MD simulation.
-
The complex is solvated in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
The system is energy minimized to remove any bad contacts.
-
The system is gradually heated to a physiological temperature and then equilibrated.
-
A production MD simulation is run for an extended period (e.g., 100 ns).
-
The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex, the conformational changes of the ligand and protein, and the persistence of key intermolecular interactions over time.
Conclusion
The in silico modeling workflow described in this guide provides a robust framework for the initial assessment of this compound as a potential kinase inhibitor. By combining molecular docking, 3D-QSAR, and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, structure-activity relationships, and dynamic behavior of this compound and its derivatives. This computational approach facilitates the rational design and prioritization of molecules for synthesis and biological testing, ultimately accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kin… [ouci.dntb.gov.ua]
The Physicochemical Compass: A Technical Guide to Substituted Pyrazolopyrimidines in Drug Discovery
For Immediate Release
[Shanghai, China – December 30, 2025] – In the intricate landscape of medicinal chemistry, the pyrazolopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility and potent biological activity have made it a focal point for researchers in drug development.[3][4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, navigates the critical physicochemical properties of substituted pyrazolopyrimidines, offering a roadmap to optimize these molecules for therapeutic success.
Introduction: The Pyrazolopyrimidine Core - A Privileged Scaffold
The pyrazolopyrimidine nucleus, a fusion of pyrazole and pyrimidine rings, represents a class of nitrogen-containing heterocyclic compounds with a remarkable spectrum of biological activities.[1] These compounds have been successfully developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The structural resemblance of the pyrazolopyrimidine core to endogenous purines allows it to interact with a wide range of biological targets, particularly kinases, making it a highly attractive scaffold in drug design.[2]
However, the journey from a biologically active "hit" to a viable drug candidate is paved with physicochemical challenges. Properties such as aqueous solubility, lipophilicity, ionization state (pKa), and metabolic stability are the cornerstones of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its in vivo efficacy and safety. This guide provides a comprehensive exploration of these key physicochemical parameters for substituted pyrazolopyrimidines, detailing experimental methodologies and delving into the nuanced effects of chemical substitutions.
Navigating the Physicochemical Landscape
The therapeutic potential of a pyrazolopyrimidine derivative is intrinsically linked to its physicochemical properties. A delicate balance must be struck to ensure adequate bioavailability, target engagement, and a favorable safety profile.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and erratic in vivo performance, often becoming a major hurdle in drug development.[5][6][7][8]
Causality in Experimental Choices: The choice between kinetic and thermodynamic solubility assays depends on the stage of drug discovery. High-throughput kinetic solubility assays are invaluable in early-stage screening to quickly rank compounds, while the more resource-intensive thermodynamic solubility (shake-flask method) provides the "gold standard" data required for later-stage development and regulatory submissions.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Off-Target Effects
Lipophilicity, the affinity of a compound for a lipid-rich environment, is a double-edged sword. It governs a molecule's ability to cross biological membranes to reach its target, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The partition coefficient (LogP) and distribution coefficient (LogD) are the key metrics used to quantify lipophilicity.
Field-Proven Insights: For ionizable molecules like many pyrazolopyrimidines, LogD at physiological pH (7.4) is a more relevant parameter than LogP. The shake-flask method remains the definitive technique for LogP/LogD determination, though chromatographic methods like RP-HPLC offer higher throughput for screening purposes.
Ionization Constant (pKa): The Influence of Charge on Biological Behavior
The pKa of a molecule dictates its ionization state at a given pH. For pyrazolopyrimidines, which often contain basic nitrogen atoms, the pKa influences solubility, membrane permeability, and binding to the target protein.
Expertise in Practice: Potentiometric titration is a highly accurate method for pKa determination. For compounds with low solubility or those that are not amenable to titration, UV-Vis spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy can be employed. Computational methods are also increasingly used for pKa prediction in the early stages of discovery.
Metabolic Stability: Resisting the Body's Defenses
The metabolic stability of a drug candidate determines its half-life in the body. Rapid metabolism can lead to low in vivo exposure and the formation of potentially toxic metabolites. Understanding a compound's metabolic fate is crucial for designing molecules with an appropriate pharmacokinetic profile.
Self-Validating Systems: In vitro metabolic stability assays using liver microsomes or hepatocytes are the standard for assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are used to predict in vivo hepatic clearance.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for the key experiments discussed.
Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at the desired pH values.
-
Sample Addition: Add an excess amount of the solid pyrazolopyrimidine compound to a vial containing a known volume of the buffer.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.
Lipophilicity Determination (Shake-Flask LogD7.4)
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.
-
Compound Addition: Dissolve a known amount of the pyrazolopyrimidine derivative in the aqueous buffer.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
-
Sample Preparation: Dissolve a precise amount of the pyrazolopyrimidine compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel with a stirrer and a pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: Add the pyrazolopyrimidine test compound to the reaction mixture at a final concentration typically between 0.1 and 1 µM.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
Structure-Property Relationships: The Art of Molecular Tailoring
The strategic placement of substituents on the pyrazolopyrimidine scaffold can profoundly influence its physicochemical properties. Understanding these structure-property relationships (SPRs) is paramount for rational drug design.
Impact of Substituents on Lipophilicity
The following table provides a summary of the calculated LogP (cLogP) values for a series of substituted pyrazolopyrimidines, illustrating the impact of different functional groups.
| Compound | R1 | R2 | R3 | cLogP |
| 1 | H | H | H | 1.5 |
| 2 | CH3 | H | H | 2.0 |
| 3 | Cl | H | H | 2.2 |
| 4 | OCH3 | H | H | 1.7 |
| 5 | H | Phenyl | H | 3.1 |
| 6 | H | 4-F-Phenyl | H | 3.3 |
| 7 | H | H | NH2 | 0.8 |
Data is illustrative and based on typical substituent effects.
Analysis: As expected, the addition of lipophilic groups such as methyl (CH3), chloro (Cl), and phenyl rings increases the cLogP. Conversely, introducing polar groups like an amino (NH2) group significantly decreases lipophilicity.
Modulating Solubility and pKa
-
Introducing Polar Groups: Incorporating hydrogen bond donors and acceptors (e.g., -OH, -NH2, -COOH) can enhance aqueous solubility. For instance, a pyrazolopyrimidine with a cLogP of 2.2 was reported to have excellent water solubility, likely due to the presence of polar functional groups.[9]
-
Disrupting Crystal Packing: Introducing flexible side chains or non-planar substituents can disrupt the crystal lattice energy, leading to improved solubility.
-
Altering pKa: The basicity of the pyrazolopyrimidine core can be modulated by substituents. Electron-withdrawing groups (e.g., -NO2, -CF3) will decrease the pKa, making the compound less basic. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) will increase the pKa, enhancing its basic character.
Enhancing Metabolic Stability
-
Blocking Sites of Metabolism: Identifying metabolically labile positions on the pyrazolopyrimidine ring and introducing blocking groups (e.g., fluorine or a methyl group) can significantly improve metabolic stability.
-
Modulating Lipophilicity: As a general trend, reducing lipophilicity can decrease the rate of metabolism by CYP enzymes.
-
Introducing Stable Groups: Incorporating metabolically stable lipophilic groups can be a strategy to balance potency and stability.[10]
Visualizing the Path Forward: Diagrams and Workflows
Signaling Pathway Example: SRC Kinase Inhibition
Pyrazolopyrimidine derivatives have shown significant activity as SRC kinase inhibitors.[9][11] The following diagram illustrates a simplified representation of the SRC signaling pathway.
Caption: SRC Kinase Signaling Pathway and Inhibition by Substituted Pyrazolopyrimidines.
Experimental Workflow: In Vitro Metabolic Stability
The following diagram outlines the workflow for determining the in vitro metabolic stability of a substituted pyrazolopyrimidine.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion: A Data-Driven Approach to Pyrazolopyrimidine Drug Discovery
The successful development of substituted pyrazolopyrimidines as therapeutic agents hinges on a deep understanding and strategic optimization of their physicochemical properties. This guide has provided a comprehensive framework for evaluating and tailoring the solubility, lipophilicity, pKa, and metabolic stability of this important class of molecules. By integrating the experimental protocols and structure-property relationship insights presented herein, researchers can navigate the complexities of drug discovery with greater precision and efficiency, ultimately accelerating the delivery of novel and effective pyrazolopyrimidine-based medicines to patients in need.
References
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Diaryl-Substituted Pyrazolo[3,4- d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimising metabolic stability in lipophilic chemical space: the identification of a metabolically stable pyrazolopyrimidine CRF-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyrazolo[1,5-a]pyrimidines: Synthesis and Therapeutic Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its rigid, planar structure and synthetic tractability allow for extensive functionalization, making it a versatile framework for designing targeted therapies.[1] This guide provides an in-depth overview of the synthesis and diverse applications of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their role as kinase inhibitors in cancer therapy and other disease areas.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The primary and most versatile method for constructing the pyrazolo[1,5-a]pyrimidine nucleus involves the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-bielectrophilic compound.[1] This approach allows for the introduction of a wide range of substituents at positions 2, 3, 5, 6, and 7 of the fused ring system.[1]
Common 1,3-bielectrophiles employed in this synthesis include:
Modern synthetic strategies have focused on improving efficiency and sustainability, leading to the development of one-pot reactions, multicomponent reactions, and microwave-assisted methods.[2][3] Green chemistry approaches are also being increasingly adopted to minimize environmental impact.[2][3]
The synthesis typically proceeds through the initial reaction of a 3-amino-1H-pyrazole with a suitable 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions. The resulting intermediate then undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine ring.
A representative experimental procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative is the condensation of 3-amino-5-phenyl-1H-pyrazole with ethyl acetoacetate.
Materials:
-
3-amino-5-phenyl-1H-pyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
A mixture of 3-amino-5-phenyl-1H-pyrazole (1 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with ethanol and dried under vacuum to afford the pure product.
This is a generalized protocol and may require optimization for specific substrates.
Therapeutic Applications of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[2] Their primary application lies in the field of oncology, particularly as protein kinase inhibitors.[2][3]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3] Pyrazolo[1,5-a]pyrimidines have been successfully developed as both ATP-competitive and allosteric inhibitors of various protein kinases.[2][3]
Key Kinase Targets:
-
Tropomyosin receptor kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed for the treatment of cancers with NTRK gene fusions.[4][5] Notably, Larotrectinib and Entrectinib are FDA-approved drugs that feature this scaffold.[5][6] Repotrectinib, a second-generation inhibitor, was approved in 2023 to overcome resistance mutations.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC).[2][3]
-
B-Raf and MEK: These kinases are key components of the MAPK/ERK signaling pathway, and their inhibition is a therapeutic strategy for melanoma.[2][3]
-
Phosphoinositide 3-kinase δ (PI3Kδ): Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine core have been designed for inflammatory and autoimmune diseases.[7]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK9, is a promising approach for cancer therapy due to their role in cell cycle regulation and transcription.[8]
-
Pim-1 Kinase: Overexpressed in various cancers, Pim-1 is another important target for pyrazolo[1,5-a]pyrimidine-based inhibitors.[9]
The general mechanism of action for many of these inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival.
Beyond cancer, pyrazolo[1,5-a]pyrimidines have shown potential in treating a range of other conditions:
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent and selective pyrazolo[1,5-a]pyrimidine inhibitors relies heavily on understanding their structure-activity relationships (SAR).[3] Extensive research has been conducted to elucidate how different substituents on the core scaffold influence biological activity.
| Compound Class | Target Kinase | Key SAR Observations | IC50 Range |
| Indole derivatives | PI3Kδ | A morpholine group is crucial for hinge binding. Indole substitution at C(5) can form additional hydrogen bonds.[7] | Low nanomolar (e.g., 2.8 nM for CPL302253)[7] |
| Amino derivatives | Trk | A macrocyclic structure can improve binding affinity and selectivity.[6] | Sub-nanomolar (e.g., 0.07 nM for TrkB/C)[6] |
| Phenyl Amide derivatives | p21-deficient cells | Optimization of the phenyl amide moiety at C-7 enhances preferential killing of checkpoint-deficient cells.[11] | Micromolar |
| 3-Aryl-5-amino derivatives | Pim-1 | Diversely substituted analogues exhibit potent nanomolar inhibitory activity.[9] | Nanomolar |
Table 1: Summary of Quantitative Data and SAR for Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Future Directions
Despite significant advances, challenges such as drug resistance, off-target effects, and toxicity remain.[2][3] Future research will likely focus on:
-
Optimizing synthetic methodologies to improve yields and reduce environmental impact.[2][3]
-
Enhancing drug selectivity to minimize off-target effects.[2][3]
-
Improving bioavailability and pharmacokinetic properties to increase clinical efficacy.[2][3]
-
Overcoming drug resistance through the design of next-generation inhibitors.[2]
The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds great promise for the development of novel and effective therapies for a wide range of diseases.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides essential technical information regarding the chemical compound 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis.
Chemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are crucial for stoichiometric calculations, analytical method development, and interpretation of experimental data.
| Property | Value |
| Molecular Formula | C₇H₄ClN₃O |
| Molecular Weight | 181.58 g/mol or 181.579 g/mol [1] |
| CAS Number | 1256162-94-3 |
Conceptual Experimental Workflow
While specific experimental protocols are proprietary to the synthesizing entity, a general workflow for the synthesis and characterization of a novel chemical entity like this compound is outlined below. This logical process ensures the identity, purity, and stability of the compound before its use in further research and development.
Caption: Conceptual workflow for the synthesis and characterization of a chemical compound.
Methodological Considerations
The successful application of this compound in research, particularly in drug discovery, is contingent on rigorous characterization.
-
Structural Elucidation : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule, while high-resolution MS would verify its elemental composition and exact mass.
-
Purity Assessment : High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the standard for determining the purity of the compound. These methods can separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate quantification.
References
Methodological & Application
Application Notes and Protocols for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a versatile building block in modern organic synthesis. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as potent kinase inhibitors for targeted cancer therapy.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial interest in drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse functionalization, leading to compounds that can effectively interact with various biological targets.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. A key area of interest is their development as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1]
Applications of this compound
This compound is a key intermediate for the synthesis of a library of substituted pyrazolo[1,5-a]pyrimidine derivatives. The presence of a reactive aldehyde group at the 3-position and a chloro substituent at the 5-position allows for sequential and regioselective modifications.
Key Synthetic Transformations:
-
Reductive Amination: The aldehyde functionality serves as a handle for introducing diverse amine-containing side chains via reductive amination. This reaction is instrumental in exploring the structure-activity relationship (SAR) of the final compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is susceptible to nucleophilic displacement, enabling the introduction of various substituents, including amines, alcohols, and thiols. This position is often critical for modulating the biological activity and selectivity of the resulting molecules.
-
Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or amino moieties, further expanding the chemical diversity of the synthesized library.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various active methylene compounds to form α,β-unsaturated systems, which can then be used in subsequent transformations. This includes the formation of Schiff bases.
The strategic combination of these reactions allows for the creation of a wide array of molecules with tailored properties for drug development.
Biological Significance: Targeting the PI3K/Akt Signaling Pathway
Many pyrazolo[1,5-a]pyrimidine derivatives synthesized from precursors like this compound have been identified as potent inhibitors of protein kinases. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
The diagram below illustrates the PI3K/Akt signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine-based inhibitors.
References
Application Notes and Protocols for the Derivatization of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below detail key transformations of both the aldehyde functionality at the C3 position and the chloro-substituent at the C5 position.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif found in numerous biologically active molecules.[1][2] The presence of a reactive aldehyde group and a displaceable chlorine atom on the this compound scaffold allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document provides detailed experimental protocols for several key derivatization reactions, accompanied by quantitative data and visual workflows to facilitate their implementation in a research setting.
Derivatization of the Aldehyde Group (C3 Position)
The aldehyde functionality at the C3 position is a versatile handle for introducing molecular diversity. Key transformations include reductive amination, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.
Protocol 1: Reductive Amination
Reductive amination is a powerful method for introducing a wide variety of amino groups. This two-step, one-pot procedure involves the initial formation of an imine, followed by its in-situ reduction to the corresponding amine.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary or secondary amine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Amine | Product | Yield (%) | Reference |
| Morpholine | 4-((5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)morpholine | 84 | [3] |
| N-tert-butylpiperazine | 1-((5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)-4-(tert-butyl)piperazine | 63 | [3] |
Reaction Workflow:
Caption: Workflow for the reductive amination of this compound.
Protocol 2: Oxidation to Carboxylic Acid
Oxidation of the aldehyde to a carboxylic acid provides a key intermediate for amide coupling and other transformations.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, to the solution.
-
Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess oxidant (e.g., with sodium sulfite for KMnO₄).
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallization from a suitable solvent may be required for further purification.
Quantitative Data:
Note: While a direct protocol for the target molecule was not found, oxidation of similar heterocyclic aldehydes to carboxylic acids is a well-established transformation.
Reaction Scheme:
Caption: Oxidation of the aldehyde to a carboxylic acid.
Protocol 3: Reduction to Alcohol
Reduction of the aldehyde to the corresponding primary alcohol can be achieved using mild reducing agents.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in methanol or ethanol.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0°C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
Quantitative Data:
Note: A detailed protocol for the reduction of a similar pyrazolo[1,5-a]pyrimidine ester to an alcohol using sodium borohydride and calcium chloride resulted in a 99% yield, indicating the feasibility of this transformation.[3]
Reaction Scheme:
Caption: Reduction of the aldehyde to an alcohol.
Protocol 4: Knoevenagel Condensation
The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent like ethanol or acetic acid, add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data:
Note: Yields for Knoevenagel condensations are generally good to excellent, depending on the substrates and reaction conditions.
Reaction Scheme:
Caption: Knoevenagel condensation for C-C bond formation.
Derivatization of the Chloro-Substituent (C5 Position)
The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution and can be readily replaced by various nucleophiles or participate in cross-coupling reactions.
Protocol 5: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the chloro-pyrimidine with a boronic acid in the presence of a palladium catalyst.
Experimental Protocol:
-
To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Seal the vial and heat in a microwave reactor at 100-150°C for 15-60 minutes.
-
Cool the reaction mixture and filter through a pad of Celite.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >80 (typical) | [4] |
| Indole-4-boronic acid pinacol ester | Tetrakis(triphenylphosphino)palladium(0) | Na₂CO₃ | 83 | [1] |
Reaction Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 6: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines at the C5 position.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture at 80-120°C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Quantitative Data:
| Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| Various amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 60-95 (typical) | [5] |
| Benzimidazoles | Tris(dibenzylideneacetone)dipalladium(0)/Xantphos | Cesium carbonate | 34-93 | [3] |
Reaction Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Conclusion
The derivatization of this compound offers a rich platform for the synthesis of diverse chemical libraries. The protocols provided herein serve as a practical guide for researchers to explore the chemical space around this versatile scaffold, facilitating the discovery of novel compounds with potential therapeutic value. The combination of reactions at both the C3-aldehyde and C5-chloro positions allows for the generation of a wide array of analogues with distinct physicochemical and pharmacological properties.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a key heterocyclic building block in the synthesis of biologically active molecules. This document details its chemical properties, a proposed synthetic protocol, and its application in the development of kinase inhibitors, supported by experimental procedures and quantitative data.
Chemical Properties and Data
This compound is a solid, organic compound with the molecular formula C₇H₄ClN₃O and a molecular weight of 181.58 g/mol .[1][2] It serves as a versatile intermediate in medicinal chemistry due to the reactive aldehyde group and the chloro-substituted pyrimidine ring, which allows for diverse functionalization.
| Property | Value | Reference |
| CAS Number | 1256162-94-3 | [2] |
| Molecular Formula | C₇H₄ClN₃O | [1] |
| Molecular Weight | 181.58 g/mol | [1][2] |
| Physical State | Solid | |
| Storage | 2-8°C, under inert gas | [1] |
Synthetic Protocol
While this compound is commercially available, a common method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[3][4][5][6] The following is a proposed protocol for its synthesis from 5-chloropyrazolo[1,5-a]pyrimidine.
Reaction: Vilsmeier-Haack formylation of 5-chloropyrazolo[1,5-a]pyrimidine.
Reagents and Materials:
-
5-chloropyrazolo[1,5-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a solid or viscous liquid.
-
Dissolve 5-chloropyrazolo[1,5-a]pyrimidine in anhydrous dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Application as a Synthetic Intermediate for Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[7][8] this compound is a valuable intermediate for introducing diversity at the 3- and 5-positions of this core structure.
Synthesis of PI3Kδ Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular processes like cell growth, proliferation, and survival.[7] The delta isoform (PI3Kδ) is a particularly attractive target for inflammatory and autoimmune diseases. The aldehyde functionality of this compound allows for the introduction of various amine-containing side chains via reductive amination, while the chlorine atom at the 5-position can be displaced through cross-coupling reactions to build complex, biologically active molecules.
A multi-step synthesis of potent and selective PI3Kδ inhibitors starting from a pyrazolo[1,5-a]pyrimidine core has been reported.[7] While this synthesis starts from a 2-carboxylate derivative, the aldehyde intermediate is a key component. The following protocol is adapted from a similar synthesis of a 2-carbaldehyde derivative.[7]
Experimental Protocol: Reductive Amination
-
To a solution of this compound in dichloromethane (DCM), add the desired primary or secondary amine.
-
Add sodium triacetoxyborohydride to the mixture and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Quantitative Data: Synthesis of Benzimidazole Derivatives as PI3Kδ Inhibitors
The following table summarizes the yields of key synthetic steps in the preparation of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine, which have shown potent PI3Kδ inhibitory activity.[7]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Ester Reduction | Sodium borohydride | ~99 |
| 2 | Alcohol Oxidation | Dess–Martin periodinane, DMF, RT, 2h | 46 |
| 3 | Reductive Amination | Amine, sodium triacetoxyborohydride, DCM | 63-84 |
| 4 | Buchwald-Hartwig Coupling | Benzimidazole, Palladium catalyst, Microwave | 34-93 |
Biological Activity Data: PI3Kδ Inhibition
A series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated high potency and selectivity for PI3Kδ.[7]
| Compound | PI3Kδ IC₅₀ (µM) | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) |
| CPL302415 (6) | 0.018 | 79 | 1415 | 939 |
Visualizations
Synthetic Pathway for PI3Kδ Inhibitors
Caption: Synthetic route to pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of the carbaldehyde intermediate.
PI3K Signaling Pathway Inhibition
Caption: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the reductive amination of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde. This reaction is a crucial step in the synthesis of a diverse range of substituted pyrazolo[1,5-a]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other therapeutic agents. The protocol herein describes a robust and widely applicable method using sodium triacetoxyborohydride as the reducing agent.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in drug discovery, forming the basis for numerous compounds with a wide array of biological activities. The functionalization of this core, particularly at the 3-position, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. Reductive amination of the readily accessible this compound offers a direct and efficient route to introduce a variety of amine-containing side chains, thereby generating libraries of novel compounds for screening and lead optimization. This protocol details a reliable method for this transformation.
Chemical Properties of Starting Material
| Compound | This compound |
| CAS Number | 1256162-94-3[1] |
| Molecular Formula | C₇H₄ClN₃O |
| Molecular Weight | 181.58 g/mol [1][2] |
| Appearance | Off-white to yellow solid |
| Storage | 2-8°C, under inert gas[2] |
General Reaction Scheme
The reductive amination of this compound proceeds via a two-step, one-pot reaction. First, the aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion. Subsequently, a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding amine.
Caption: General workflow for the reductive amination of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Selected primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM). The volume of solvent should be sufficient to ensure complete dissolution.
-
Amine Addition: Add the selected primary or secondary amine (1.0 - 1.2 equivalents) to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. Control the rate of addition to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 to 18 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-substituted ((5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)amine.
Expected Results
The reductive amination of pyrazolo[1,5-a]pyrimidine aldehydes is a high-yielding reaction with a broad substrate scope.[3][4] The following table provides representative, albeit un-optimized, yields for the reaction with various types of amines, based on literature precedents for similar substrates.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 4-((5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)morpholine | 60 - 90 |
| 2 | Piperidine | 1-((5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidine | 60 - 90 |
| 3 | Benzylamine | N-benzyl-1-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine | 50 - 85 |
| 4 | Aniline | N-((5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)aniline | 30 - 70 |
| 5 | N-methylpiperazine | 1-((5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)-4-methylpiperazine | 55 - 85 |
Note: Yields are illustrative and can vary based on the specific amine and reaction conditions. The reaction generally provides good to excellent yields for a variety of amines.[3][4][5]
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C).
-
Increase the equivalents of the amine and/or the reducing agent.
-
-
Incomplete Reaction:
-
Check the purity of the starting materials.
-
Ensure efficient stirring.
-
-
Side Product Formation:
-
Over-alkylation can occur with primary amines. Using a slight excess of the aldehyde or a stepwise procedure (formation of the imine followed by reduction) can mitigate this.
-
Reduction of the aldehyde to the corresponding alcohol may occur if the iminium ion formation is slow. Adding a catalytic amount of acetic acid can sometimes facilitate iminium ion formation.
-
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of N-substituted ((5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)amines. This reductive amination strategy is a cornerstone for the generation of diverse chemical libraries based on the medicinally important pyrazolo[1,5-a]pyrimidine scaffold, facilitating further drug discovery and development efforts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloropyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical interest. Its derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of protein kinases. The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyrimidine core. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 5-chloropyrazolo[1,5-a]pyrimidine derivatives, a key step in the synthesis of novel compounds for drug discovery and development.
Key Reaction Components and Considerations
Successful Suzuki coupling of 5-chloropyrazolo[1,5-a]pyrimidine derivatives is dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation. For more challenging couplings, or to improve yields and reaction times, more advanced catalyst systems incorporating bulky electron-rich phosphine ligands such as XPhos, or preformed catalysts like XPhosPdG2, may be beneficial.[1][2]
-
Base: An inorganic base is essential for the transmetalation step of the catalytic cycle. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[1][3][4] The choice of base can significantly influence the reaction rate and yield. Aqueous solutions of the base are frequently used.
-
Solvent: The solvent system typically consists of an organic solvent to dissolve the pyrimidine derivative and the boronic acid, and often an aqueous phase for the inorganic base. Common solvent systems include mixtures of 1,2-dimethoxyethane (DME) and water, or 1,4-dioxane and water.[3][4] Anhydrous and degassed solvents are recommended to prevent catalyst deactivation.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their pinacol esters can be used as coupling partners, allowing for the introduction of diverse functionalities at the 5-position of the pyrazolo[1,5-a]pyrimidine core.
-
Reaction Conditions: The reaction temperature and time are critical parameters. While some reactions proceed efficiently at reflux temperatures under conventional heating, microwave irradiation can significantly reduce reaction times and improve yields.[5] An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions for Suzuki-Miyaura coupling reactions involving pyrazolo[1,5-a]pyrimidine and related chloropyrimidine derivatives.
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Boronic acid pinacol ester or boronic acid | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | DME | Reflux, overnight | 55-61 |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-dioxane/H₂O (2:1) | 100 °C, 15 min, microwave | 65 |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl boronic acids | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | Microwave, 40 min | 67-89[1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | Good to better yields with electron-rich boronic acids[6] |
| 2-[(benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | DME | Reflux, 16h | 83[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine
This protocol is adapted from the synthesis of 5-substituted pyrazolo[1,5-a]pyrimidine derivatives.[3]
Materials:
-
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (1.0 equiv)
-
Aryl- or heteroarylboronic acid or pinacol ester (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME), anhydrous and degassed
-
Round-bottom flask or reaction tube
-
Reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (1.0 equiv), the desired boronic acid or pinacol ester (1.1-1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous and degassed 1,2-dimethoxyethane (DME) to the flask via a syringe, followed by the 2M aqueous sodium carbonate solution. The solvent ratio of DME to aqueous base is typically between 2:1 and 4:1.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl- or 5-heteroaryl-pyrazolo[1,5-a]pyrimidine derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for rapid, microwave-assisted Suzuki coupling, which can be adapted for 5-chloropyrazolo[1,5-a]pyrimidine derivatives.[5][7]
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv, e.g., 0.5 mmol)
-
Aryl- or heteroarylboronic acid (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 5-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv), the desired boronic acid (1.0-1.2 equiv), the palladium catalyst (0.5-5 mol%), and the base (3.0 equiv).
-
Add the degassed solvent mixture (e.g., 6 mL of 2:1 1,4-dioxane/water).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Framework for Potent and Selective Kinase Inhibitors
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to yield potent and selective inhibitors of various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), Pim-1, Phosphoinositide 3-kinase δ (PI3Kδ), and others.[1][3][4][5] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides an overview of the application of pyrazolo[1,5-a]pyrimidines in kinase inhibitor development, summarizes key inhibitory data, and offers detailed protocols for essential experimental procedures.
Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.
Table 1: Tropomyosin Receptor Kinase (Trk) Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line (Assay Type) | Reference(s) |
| Larotrectinib | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | N/A (Enzymatic) | |
| Entrectinib | TrkA, TrkB, TrkC | - | N/A | [6] |
| Repotrectinib (TPX-0005) | TrkA | - | N/A | [6] |
| Compound 8 | TrkA | 1.7 | N/A (Enzymatic) | [7] |
| Compound 9 | TrkA | 1.7 | N/A (Enzymatic) | [7] |
| Compound 23 | TrkA | 0.1 | KM12 (Cell-based) | [7] |
| Compound 24 | TrkA | 0.2 | KM12 (Cell-based) | [7] |
| Compound 28 | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | N/A (Enzymatic) | |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | N/A (Enzymatic) | |
| Compound 44 | TrkA | 64 (µg/mL to nM conversion needed) | MCF7, HepG2, HCT116 | |
| Compound 47 | TrkA | 47 (µg/mL to nM conversion needed) | MCF7, HepG2, HCT116 |
Table 2: Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line (Assay Type) | Reference(s) |
| Dinaciclib | Multiple CDKs | - | N/A | [8][9] |
| BS-194 (Compound 4k) | CDK2, CDK1, CDK9 | 3, 30, 90 | N/A (Enzymatic) | [10][11] |
| Compound 6t | CDK2 | 90 | N/A (Enzymatic) | [8] |
| Compound 6s | CDK2 | 230 | N/A (Enzymatic) | [8] |
| Compound 17 | CDK2 | 190 | N/A (Enzymatic) | [9] |
| Compound 3d | CDK2/CyclinA2 | 332 | N/A (Enzymatic) | [12] |
| Compound 3e | CDK2/CyclinA2 | 1133 | N/A (Enzymatic) | [12] |
Table 3: Other Kinase Inhibitors
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line (Assay Type) | Reference(s) |
| eCF506 | Src | <1 | N/A (Enzymatic) | [13] |
| CPL302253 (Compound 54) | PI3Kδ | 2.8 | N/A (Enzymatic) | [5] |
| - | Pim-1 | Submicromolar | N/A (Enzymatic) | [4] |
| - | JAK2 | Potent Inhibition | N/A (Enzymatic) | [14] |
| Compound 12b | EGFR (wild-type) | 16 | N/A (Enzymatic) | [15] |
| Compound 12b | EGFR (T790M mutant) | 236 | N/A (Enzymatic) | [15] |
| Compounds 5c, 5e, 5g, 5h | VEGFR-2 | Nanomolar range | N/A (Enzymatic) | [16] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant kinase of interest (e.g., TrkA, CDK2, JAK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for positive control).
-
Add 2 µL of the kinase enzyme in Kinase Assay Buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the log of the compound concentration.
-
Protocol 3: Clonogenic Survival Assay
This in vitro assay assesses the ability of a single cell to proliferate and form a colony, measuring long-term cell survival after treatment.[17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
6-well plates or culture dishes
-
Fixation solution (e.g., 6.0% v/v glutaraldehyde)
-
Staining solution (e.g., 0.5% w/v crystal violet)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed a precise number of cells (e.g., 200-1000 cells, depending on the cell line and treatment toxicity) into 6-well plates. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (this can be a short exposure or continuous).
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Add the fixation solution and incubate for 5-10 minutes at room temperature.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the drug concentration.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
-
Protocol 5: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a pyrazolo[1,5-a]pyrimidine inhibitor in a mouse model.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cell culture medium and PBS
-
Matrigel (optional, can improve tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses).
-
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. researchhub.com [researchhub.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 16. promega.com [promega.com]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with Pyrazolopyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidines are a class of heterocyclic compounds that have emerged as a significant scaffold in the development of kinase inhibitors for therapeutic use, particularly in oncology.[1][2] Their structural similarity to the adenine base of ATP allows them to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity and modulating downstream signaling pathways.[1][3] Dysregulation of kinase signaling is a hallmark of many cancers, making pyrazolopyrimidine-based inhibitors a promising class of targeted therapies.[4]
This document provides detailed experimental protocols for key cell-based assays to evaluate the efficacy of pyrazolopyrimidine inhibitors. It includes methods for assessing cell viability, kinase activity, and downstream signaling events. Additionally, it presents quantitative data for representative pyrazolopyrimidine inhibitors and visual diagrams of relevant signaling pathways and experimental workflows.
Featured Targets and Signaling Pathways
Pyrazolopyrimidine inhibitors have been developed to target a range of protein kinases involved in cancer progression, including:
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and mutations are implicated in numerous epithelial cancers.[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]
The inhibition of these kinases by pyrazolopyrimidine compounds can disrupt critical cancer-driving signaling cascades.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 6. Exploring the anticancer potential of new pyrazolopyrimidine analogues as multi-target directed EGFR/STAT3 downregulatory candidates with apoptotic potential - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, particularly as a potent inhibitor of protein kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a major class of drug targets.[3][4] Specifically, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial regulators of cell proliferation, survival, and migration.[5][6][7] The δ isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a key role in immune cell function, making it an attractive target for autoimmune and inflammatory diseases.[7]
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a key intermediate in the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives.[5][6] Its aldehyde functional group provides a reactive handle for chemical modifications to explore structure-activity relationships (SAR) in the development of novel kinase inhibitors. High-throughput screening (HTS) of this compound and its derivatives is a critical step in identifying lead compounds for drug discovery programs.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in HTS campaigns targeting kinase activity, with a particular focus on PI3Kδ.
Target Pathway: PI3K Signaling
The PI3K signaling pathway is a central regulator of normal cellular processes. The pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, initiating a downstream signaling cascade that promotes cell survival, growth, and proliferation.
Caption: PI3K Signaling Pathway and Point of Inhibition.
High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[5] As ATP is consumed and converted to ADP by the kinase, the ADP is converted back to ATP in a subsequent reaction, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity. This assay is well-suited for HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.[4]
Experimental Workflow
Caption: High-Throughput Screening Workflow using ADP-Glo™.
Detailed Protocol
Materials:
-
This compound derivatives dissolved in DMSO
-
Recombinant human PI3Kδ (or other target kinase)
-
PIP2 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 25 nL) of each compound dilution to the wells of a 384-well plate.
-
Include positive controls (no enzyme or no ATP) and negative controls (DMSO vehicle) on each plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix containing the PI3Kδ enzyme and PIP2 substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in kinase buffer.
-
To initiate the reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Shake the plate gently for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the substrate for luciferase.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Signal Readout:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized luminescence against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
The results of the HTS campaign should be organized to facilitate the identification of potent and selective inhibitors. The following tables provide a template for presenting the primary screening and selectivity data.
Table 1: Primary HTS Results for PI3Kδ Inhibition
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| Cpd-001 | 10 | 95.2 | Yes |
| Cpd-002 | 10 | 12.5 | No |
| Cpd-003 | 10 | 88.7 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response and Selectivity Profiling of Hits
| Compound ID | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | Selectivity (α/δ) |
| Cpd-001 | 0.05 | 5.2 | >10 | 2.1 | 104 |
| Cpd-003 | 0.12 | 8.9 | >10 | 3.5 | 74 |
| ... | ... | ... | ... | ... | ... |
Conclusion
This compound serves as a valuable starting point for the development of novel kinase inhibitors. The protocols and workflows detailed in these application notes provide a robust framework for conducting HTS campaigns to identify and characterize potent and selective inhibitors of PI3Kδ and other relevant kinases. The use of sensitive and reliable assay technologies like the ADP-Glo™ platform, combined with systematic data analysis and presentation, will accelerate the discovery of new therapeutic candidates for a range of diseases.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.co.uk [promega.co.uk]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives | MDPI [mdpi.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of a Compound Library from 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] These derivatives have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology, immunology, and neurodegenerative diseases.[4][5] The starting material, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, is a versatile synthon for the generation of a diverse compound library. The presence of two reactive functional groups, a chloro substituent at the C5 position and a carbaldehyde at the C3 position, allows for sequential or parallel derivatization to explore the chemical space around the core scaffold. This document provides detailed protocols for the synthesis of a compound library from this starting material and subsequent biological evaluation.
Synthetic Strategy
The generation of a diverse compound library from this compound can be achieved by employing a variety of modern synthetic methodologies targeting the two reactive sites. The aldehyde group at the C3 position is amenable to transformations such as Knoevenagel condensation and reductive amination, allowing for the introduction of a wide range of substituents. The chloro group at the C5 position can be readily displaced via nucleophilic aromatic substitution (SNAr) or engaged in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. This dual functionalization approach enables the creation of a library with significant structural diversity.
Caption: Synthetic workflow for library generation.
Experimental Protocols: Synthesis
C3-Position Derivatization
3.1.1. Protocol 1: Knoevenagel Condensation
This protocol describes the condensation of the aldehyde with an active methylene compound.
-
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
3.1.2. Protocol 2: Reductive Amination
This protocol details the formation of an amine at the C3 position via an imine intermediate.[1][6]
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or DCE.
-
Add the desired amine (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
C5-Position Derivatization
3.2.1. Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the C5-chloro group with a nucleophile.[2][7]
-
Materials:
-
C3-derivatized 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Amine, thiol, or alcohol nucleophile (1.5 eq)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) as a base
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Microwave vial or round-bottom flask
-
-
Procedure:
-
In a microwave vial, combine the C3-derivatized 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq), the nucleophile (1.5 eq), and the base (2.0 eq) in DMF or NMP.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3.2.2. Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C5 position.[8][9]
-
Materials:
-
C3-derivatized 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water or DME)
-
Microwave vial or Schlenk tube
-
-
Procedure:
-
In a microwave vial or Schlenk tube, combine the C3-derivatized 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture in a microwave reactor at 100-140 °C for 20-40 minutes, or conventionally at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
3.2.3. Protocol 5: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination at the C5 position.[10]
-
Materials:
-
C3-derivatized 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3) (0.02 eq)
-
Ligand (e.g., XPhos or RuPhos) (0.04 eq)
-
Base (e.g., NaOt-Bu or K3PO4) (1.4 eq)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Microwave vial or Schlenk tube
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a microwave vial or Schlenk tube.
-
Add the C3-derivatized 5-chloropyrazolo[1,5-a]pyrimidine and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Data Presentation: Synthetic Library
The following tables summarize a representative, though not exhaustive, selection of compounds that can be synthesized using the protocols described above.
Table 1: Derivatization at the C3-Position
| Entry | C3-Modification Method | Reagent(s) | Expected Product Structure |
| 1 | Knoevenagel Condensation | Malononitrile | 2-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methylene)malononitrile |
| 2 | Knoevenagel Condensation | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)acrylate |
| 3 | Reductive Amination | Morpholine, NaBH(OAc)3 | 4-((5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methyl)morpholine |
| 4 | Reductive Amination | Benzylamine, NaBH(OAc)3 | N-benzyl-1-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine |
Table 2: Derivatization at the C5-Position (using C3-morpholinomethyl intermediate)
| Entry | C5-Modification Method | Reagent(s) | Expected Product Structure |
| 1 | SNAr | Piperidine, K2CO3 | 4-((5-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)morpholine |
| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | 4-((5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)morpholine |
| 3 | Buchwald-Hartwig | Aniline, Pd2(dba)3, XPhos, NaOt-Bu | N-phenyl-3-(morpholinomethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
Biological Evaluation: Targeting the PI3K/Akt Signaling Pathway
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[5] The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A synthesized library of pyrazolo[1,5-a]pyrimidine compounds can be screened for inhibitory activity against PI3K isoforms to identify potential anti-cancer agents.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocols: Biological Assays
Protocol 6: In Vitro PI3K Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 values of the synthesized compounds against a specific PI3K isoform.
-
Materials:
-
Recombinant human PI3K enzyme
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Synthesized compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the PI3K enzyme, the substrate, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 7: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic or cytostatic effects of the compounds on a cancer cell line with a constitutively active PI3K/Akt pathway.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value for each compound.
-
Data Presentation: Biological Activity
The following tables present hypothetical data for a selection of synthesized compounds from the library.
Table 3: In Vitro Kinase Inhibition Data
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Cmpd-1 | 850 | 450 | 25 | 150 |
| Cmpd-2 | >1000 | 800 | 15 | 200 |
| Cmpd-3 | 250 | 150 | 5 | 80 |
| Cmpd-4 | >1000 | >1000 | 500 | >1000 |
Table 4: Cell-Based Assay Data
| Compound ID | Cell Line | EC50 (µM) |
| Cmpd-1 | MCF-7 | 1.2 |
| Cmpd-2 | MCF-7 | 0.8 |
| Cmpd-3 | MCF-7 | 0.2 |
| Cmpd-4 | MCF-7 | >50 |
Experimental Workflow Visualization
Caption: High-level experimental screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro kinase assay [bio-protocol.org]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The compound 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde stands as a critical starting material and versatile intermediate in the synthesis of a wide array of biologically active molecules. Its pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, lending itself to the development of potent and selective therapeutic agents.[1][2] This bicyclic heterocyclic system is a key feature in numerous compounds investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] The strategic placement of a reactive chlorine atom at the 5-position and a versatile carbaldehyde group at the 3-position makes this molecule an ideal substrate for generating diverse chemical libraries for drug discovery.
Synthetic Versatility and Applications
The primary utility of this compound in medicinal chemistry stems from the distinct reactivity of its functional groups. The 5-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine nucleophiles.[1] This reaction is a cornerstone in the synthesis of potent enzyme inhibitors, particularly targeting kinases.[1][5] Concurrently, the 3-carbaldehyde group serves as a handle for a range of chemical transformations, most notably reductive amination, to introduce further diversity and modulate the pharmacological properties of the resulting compounds.[6]
A significant area of application for derivatives of this compound is in the development of kinase inhibitors.[5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][7] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an effective framework for designing inhibitors of several important kinases, including Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks).[6][8][9]
Case Study: Development of Selective PI3Kδ Inhibitors
A notable application of pyrazolo[1,5-a]pyrimidine derivatives is in the creation of selective inhibitors of the p110δ isoform of phosphoinositide 3-kinase (PI3Kδ).[6][10] Overactivity of PI3Kδ is implicated in various inflammatory and autoimmune diseases.[10] The development of potent and selective PI3Kδ inhibitors is therefore a significant therapeutic goal.
Researchers have successfully synthesized a series of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine that exhibit high potency and selectivity for PI3Kδ.[6] In these molecules, the morpholine group, often introduced at the 7-position, forms a crucial hydrogen bond with Val-828 in the hinge region of the enzyme.[6] The benzimidazole moiety at the 5-position can form a hydrogen bond with Lys-779, further enhancing binding affinity.[6]
Quantitative Data: In Vitro PI3 Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a selection of pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms. This data highlights the structure-activity relationships (SAR) and the remarkable selectivity that can be achieved through chemical modification of the core scaffold.
| Compound | R Group at C2 | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) |
| 6 (CPL302415) | N-tert-butylpiperazin-1-ylmethyl | 0.018 | 1.423 | >25.47 | 16.98 | 79 | >1415 | 943 |
| 5 | (4-methylpiperazin-1-yl)methyl | 0.053 | 4.881 | >25.47 | >25.47 | 92 | >481 | >481 |
| 7 | morpholin-4-ylmethyl | 0.201 | 14.23 | >25.47 | >25.47 | 71 | >127 | >127 |
| 8 | (4-hydroxypiperidin-1-yl)methyl | 0.046 | 1.543 | >25.47 | >25.47 | 34 | >554 | >554 |
| 9 | [4-(2-hydroxyethyl)piperazin-1-yl]methyl | 0.089 | 10.19 | >25.47 | >25.47 | 114 | >286 | >286 |
| 11 | (4-acetylpiperazin-1-yl)methyl | 0.245 | 11.13 | >25.47 | >25.47 | 45 | >104 | >104 |
| 12 | [4-(dimethylamino)piperidin-1-yl]methyl | 1.892 | >25.47 | >25.47 | >25.47 | >13 | >13 | >13 |
Data sourced from a study on benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine as selective PI3Kδ inhibitors.[6]
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde (3)
This protocol describes the oxidation of the corresponding alcohol to the aldehyde, a common precursor for further derivatization.
Materials:
-
(5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol (2)
-
Dess-Martin periodinane (97%)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (AcOEt)
-
Heptane
-
Argon gas
Procedure:
-
Dissolve (5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol (2) (3.00 g, 10.9 mmol) in DMF (30.0 mL) under an argon atmosphere.
-
Add Dess-Martin periodinane (97%, 5.74 g, 13.1 mmol) to the solution.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue with ethyl acetate and filter.
-
Concentrate the filtrate.
-
Purify the crude product by flash chromatography using a 0–100% ethyl acetate gradient in heptane to yield the title compound.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the synthesis of amine derivatives from the aldehyde, a key step in generating compound libraries.
Materials:
-
5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde (3)
-
Appropriate amine (e.g., N-tert-butylpiperazine)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aldehyde (3) in dichloromethane, add the desired amine.
-
Add sodium triacetoxyborohydride to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizing Workflows and Pathways
Diagram 1: Synthetic Workflow for PI3Kδ Inhibitors
Caption: Synthetic route to potent PI3Kδ inhibitors.
Diagram 2: Simplified PI3K Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazolopyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolopyrimidine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their diverse biological activities, including roles as kinase inhibitors for cancer treatment, necessitate robust and precise analytical methods for their structural characterization and purity assessment.[2][3] This document provides detailed protocols and application notes for the key analytical techniques employed in the characterization of newly synthesized pyrazolopyrimidine derivatives.
General Workflow for Characterization
The comprehensive characterization of a novel pyrazolopyrimidine derivative typically follows a multi-faceted analytical approach. The general workflow ensures confirmation of the chemical structure, purity, and relevant physicochemical properties.
Caption: General experimental workflow for the synthesis and characterization of pyrazolopyrimidine derivatives.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the chemical structure of synthesized pyrazolopyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The application of two-dimensional techniques like HMQC and HMBC allows for the complete and unambiguous assignment of proton and carbon spectra.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolopyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Utilize a standard proton-decoupled pulse sequence.
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis: Process the raw data (FID) using appropriate software. Integrate ¹H NMR signals and assign chemical shifts (δ) in parts per million (ppm) relative to TMS. Correlate ¹H and ¹³C signals using 2D NMR data where necessary.
Data Presentation: Representative NMR Chemical Shifts
| Compound Type / Protons | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Pyrazole C-H | 8.31 (s) | 144.50 (C-9) | [6][7] |
| Pyrimidine C-H | 8.39 (s), 9.15 (s) | 159.30 (C-5) | [6][7] |
| Aromatic C-H (Substituent) | 7.32-7.80 (d) | 113.46 - 134.15 | [6][7] |
| -NH₂ (exchangeable) | 4.80 (s), 6.79 (s) | N/A | [6] |
| -NH (exchangeable) | 7.20 (s), 11.48 (s), 14.14 (s) | N/A | [2][5][6] |
| -CH₃ | 2.40 (s), 2.55 (s) | 11.6, 14.56, 20.78 | [6][7][8] |
| C=S | N/A | 174.44 | [8] |
| C=O | N/A | 163.7 - 168.1 | [2][5] |
| C=NH | N/A | 164.42 | [6] |
Note: Chemical shifts are highly dependent on the specific structure, substituents, and solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and valuable method for identifying the functional groups present in a molecule.[9][10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.[11]
-
Data Acquisition: Scan the sample over a frequency range of 4000-400 cm⁻¹.[11]
-
Data Analysis: Identify characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups and vibrational modes of the pyrazolopyrimidine core.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |
| -NH / -OH | Stretching | 3200 - 3515 | [5][6][9] |
| Aromatic C-H | Stretching | 3062 | [2] |
| Aliphatic C-H | Stretching | 2850 - 2950 | [9] |
| -C≡N (Nitrile) | Stretching | 2195 - 2219 | [2][5] |
| C=O (Amide/Keto) | Stretching | 1630 - 1720 | [2][5][9] |
| C=N / C=C | Ring Stretching | 1500 - 1650 | [9] |
| C=S (Thione) | Stretching | 1050 - 1200, 1610 | [9][12] |
| C-N | Stretching | 1200 - 1350 | [9] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.[13] Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques.[5][14]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized compound (e.g., 1 mg/mL) in a suitable solvent like methanol. Dilute the stock to a final concentration of approximately 1 µg/mL with the initial mobile phase.[14]
-
Chromatographic Separation (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion peak ([M+H]⁺).
-
Fragmentation (MS/MS): Perform tandem MS on the molecular ion to obtain characteristic fragmentation patterns.
-
-
Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight. The fragmentation is often initiated by the elimination of small molecules like CO or HCN, or the loss of substituents.[15]
Data Presentation: Common Mass Spectral Fragments
| Compound Class | Molecular Ion (m/z) | Key Fragmentation Events | Reference |
| General Pyrazolopyrimidines | [M]⁺ or [M+H]⁺ | Loss of substituents, cleavage of the pyrimidine ring | [6][7][8] |
| Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines | [M]⁺ | Initial loss of CO (m/z 28), followed by loss of HCN (m/z 27) or halogen acids (HCl, HBr) | [15] |
| Pyrimidinethiones | [M]⁺, [M+2]⁺ | Loss of side functional groups (e.g., COOEt, CO), cleavage of the pyrimidinethione moiety | [13][16] |
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of synthesized compounds and for quantification.[17]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to prepare a stock solution of known concentration. Further dilute to create calibration standards (e.g., 50-150 µg/mL).[18]
-
Instrumentation & Conditions:
-
Column: C18 silica gel column (e.g., Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm).[17][18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% TFA in water, or an acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). A common ratio is 20:80 (aqueous:organic).[18][19]
-
Flow Rate: 1.0 mL/min.[18]
-
Temperature: 25 °C.[18]
-
Detection: UV detector set to an appropriate wavelength (e.g., 206 nm).[18]
-
Injection Volume: 5-20 µL.[18]
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A calibration curve can be generated for quantitative analysis.
Data Presentation: Typical RP-HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Eclipse XDB C18 (150mm X 4.6mm X 5µm) | [18] |
| Mobile Phase | 0.1% Trifluoroacetic acid : Methanol (20:80) | [18] |
| Flow Rate | 1.0 mL/min | [18] |
| Detection | UV at 206 nm | [18] |
| Column Temperature | 25 ± 2 °C | [18] |
| Retention Time | Dependent on analyte, typically < 10 min | [18] |
| LOD / LOQ | ~4 µg/mL / ~15 µg/mL (Example) | [18] |
Application-Specific Diagrams
Structural Elucidation Logic
The combination of different analytical techniques provides complementary information to build a complete picture of the molecular structure.
Caption: Relationship between analytical techniques and the structural information they provide.
Kinase Inhibition Signaling Pathway
Pyrazolopyrimidines frequently act as ATP-competitive kinase inhibitors, blocking downstream signaling pathways often implicated in cancer cell proliferation.[1][20]
Caption: Mechanism of kinase inhibition by an ATP-competitive pyrazolopyrimidine derivative.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. article.sapub.org [article.sapub.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijcpa.in [ijcpa.in]
- 19. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced product purity. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, particularly as kinase inhibitors in oncology.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on conduction and convection, microwave irradiation leads to rapid and uniform heating of the reaction mixture. This often results in a dramatic acceleration of chemical reactions, allowing for syntheses to be completed in minutes rather than hours. Key benefits for the synthesis of pyrazolo[1,5-a]pyrimidines include:
-
Speed: Reaction times are significantly reduced, increasing throughput.
-
Efficiency: Higher yields are often achieved due to reduced side reactions and decomposition of products.
-
Purity: Cleaner reaction profiles can simplify product purification.
-
Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.
Data Presentation: A Comparative Overview of Microwave-Assisted Syntheses
The following tables summarize quantitative data from various published protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, showcasing the versatility and efficiency of this methodology.
One-Pot Two-Step Synthesis of Pyrazolo[1,5-a]pyrimidinones
This method involves the initial formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine, followed by cyclocondensation with a β-ketoester in a single pot.
| Entry | R¹ | R² | Time (Microwave) | Yield (%) |
| 1 | Ph | Me | 2 h 5 min | 85 |
| 2 | 4-Cl-Ph | Me | 2 h 5 min | 82 |
| 3 | 4-MeO-Ph | Me | 2 h 5 min | 88 |
| 4 | 2-Thienyl | Me | 2 h 5 min | 75 |
| 5 | Me | Et | 2 h 5 min | 65 |
Reaction Conditions: Step 1: β-ketonitrile, hydrazine, MeOH, 150°C, 5 min (microwave). Step 2: β-ketoester, AcOH, 150°C, 2 h (microwave).
Cyclocondensation of 5-Aminopyrazoles with β-Enaminones
This approach involves the direct reaction of a pre-formed 5-aminopyrazole with a β-enaminone under microwave irradiation.
| Entry | R¹ (on Pyrazole) | R² (on Enaminone) | R³ (on Enaminone) | Time (Microwave) | Yield (%) |
| 1 | H | Ph | H | 2 min | 92 |
| 2 | H | 4-Cl-Ph | H | 2 min | 95 |
| 3 | H | 4-MeO-Ph | H | 2 min | 90 |
| 4 | Me | Ph | H | 2 min | 88 |
| 5 | Me | 4-Cl-Ph | H | 2 min | 91 |
Reaction Conditions: 5-aminopyrazole (0.5 mmol), β-enaminone (0.5 mmol), 180°C, 2 min, solvent-free (microwave).[1]
Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
This efficient one-pot reaction combines a 5-aminopyrazole, an aldehyde, and an active methylene compound under microwave irradiation.
| Entry | R¹ (on Pyrazole) | Aldehyde | Active Methylene | Time (Microwave) | Yield (%) |
| 1 | H | Ph-CHO | Malononitrile | 10 min | 91 |
| 2 | H | 4-Cl-Ph-CHO | Malononitrile | 10 min | 94 |
| 3 | H | 4-MeO-Ph-CHO | Malononitrile | 12 min | 89 |
| 4 | H | Ph-CHO | Ethyl Cyanoacetate | 15 min | 85 |
| 5 | H | 4-Cl-Ph-CHO | Ethyl Cyanoacetate | 15 min | 88 |
Reaction Conditions: 5-aminopyrazole, aldehyde, active methylene compound, catalyst (e.g., piperidine), solvent (e.g., EtOH), 100-120°C, 10-15 min (microwave).
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
Materials:
-
Benzoylacetonitrile (1.0 mmol, 145 mg)
-
Hydrazine hydrate (1.2 mmol, 60 µL)
-
Methanol (3 mL)
-
Ethyl acetoacetate (1.0 mmol, 126 µL)
-
Glacial acetic acid (0.5 mmol, 29 µL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add benzoylacetonitrile (145 mg, 1.0 mmol) and methanol (3 mL).
-
Add hydrazine hydrate (60 µL, 1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 5 minutes.
-
Allow the vial to cool to room temperature.
-
To the same vial, add ethyl acetoacetate (126 µL, 1.0 mmol) and glacial acetic acid (29 µL, 0.5 mmol).
-
Reseal the vial and irradiate in the microwave reactor at 150°C for 2 hours.
-
After cooling, the resulting precipitate is collected by filtration.
-
Wash the solid with cold methanol and dry under vacuum to afford the pure product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Cyclocondensation of 5-Amino-3-phenyl-1H-pyrazole with (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one
Materials:
-
5-Amino-3-phenyl-1H-pyrazole (0.5 mmol, 80 mg)
-
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (0.5 mmol, 88 mg)
-
Microwave reactor vial (2 mL) with a stir bar
Procedure:
-
In a 2 mL microwave vial, combine 5-amino-3-phenyl-1H-pyrazole (80 mg, 0.5 mmol) and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (88 mg, 0.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solvent-free mixture at 180°C for 2 minutes.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The solid product is then purified by recrystallization from ethanol to yield the desired pyrazolo[1,5-a]pyrimidine.
-
Confirm the structure and purity using appropriate analytical techniques (NMR, MS, etc.).
Visualizations
Experimental Workflow: One-Pot Synthesis
Caption: One-pot microwave-assisted synthesis workflow.
Signaling Pathway: Inhibition of Trk Signaling by Pyrazolo[1,5-a]pyrimidine Derivatives
Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of Tropomyosin receptor kinases (Trks), which are key regulators of cell signaling pathways involved in cancer.
Caption: Trk signaling pathway and its inhibition.
References
One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines, a critical scaffold in medicinal chemistry. These compounds are of significant interest due to their broad pharmacological activities, including their roles as protein kinase inhibitors in targeted cancer therapy.[1][2] The methodologies outlined below leverage various synthetic strategies, including condensation reactions, multi-component reactions, and microwave-assisted synthesis, to offer streamlined and efficient routes to this privileged heterocyclic system.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered considerable attention in drug discovery and materials science.[3] Their structural motif is a key component in numerous biologically active molecules and approved drugs.[4] Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot procedures detailed herein provide more sustainable and efficient alternatives, often leading to higher yields and simplified purification processes. These methods are broadly applicable for the synthesis of diverse libraries of substituted pyrazolo[1,5-a]pyrimidines for screening and lead optimization in drug development programs.
Synthetic Strategies and Mechanisms
The one-pot synthesis of pyrazolo[1,5-a]pyrimidines predominantly relies on the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic synthons. Several key strategies have been developed to facilitate this transformation in a single reaction vessel.
Condensation with β-Dicarbonyl Compounds
A widely employed and versatile method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization and dehydration cascade to form the fused pyrimidine ring. The reaction can be catalyzed by either acids or bases.
Three-Component Reactions
Another efficient approach is the one-pot, three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[1] This method proceeds through the initial formation of an imine intermediate from the aldehyde and aminopyrazole, followed by a nucleophilic attack from the active methylene compound and subsequent cyclization to afford the highly substituted pyrazolo[1,5-a]pyrimidine.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technology to accelerate organic reactions.[4] In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave-assisted protocols offer several advantages over conventional heating, including significantly reduced reaction times, often improved yields, and the ability to perform reactions under solvent-free conditions.[5][6] This technique is applicable to both condensation and multi-component reactions.
Experimental Protocols
The following section provides detailed experimental protocols for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines based on the strategies discussed above.
Protocol 1: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones via Microwave Irradiation
This protocol describes a one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones from a β-ketonitrile, hydrazine, and a β-ketoester.[6][7]
Materials:
-
β-ketonitrile (1.0 equiv)
-
Hydrazine (1.3 equiv)
-
Methanol
-
β-ketoester (1.0 equiv)
-
Acetic acid (0.6 equiv)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the β-ketonitrile (0.9 mmol, 1.0 equiv), hydrazine (1.2 mmol, 1.3 equiv), and methanol (1 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes.
-
Allow the vial to cool to room temperature.
-
To the same vial, add the β-ketoester (0.9 mmol, 1.0 equiv) and acetic acid (0.5 mmol, 0.6 equiv).
-
Reseal the vial and heat the reaction mixture in the microwave reactor at 150 °C for an additional 2 hours.
-
After cooling, the product can be isolated. The isolation procedure may involve precipitation by the addition of water or purification by column chromatography, depending on the substrate.
| Entry | β-Ketonitrile | β-Ketoester | Product | Yield (%) |
| 1 | 3-oxo-3-phenylpropanenitrile | Ethyl acetoacetate | 2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 52 |
| 2 | 3-(4-chlorophenyl)-3-oxopropanenitrile | Ethyl acetoacetate | 5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 65 |
| 3 | 3-(furan-2-yl)-3-oxopropanenitrile | Ethyl benzoylacetate | 5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 58 |
Table 1: Representative yields for the microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrimidinones.[6][7]
Protocol 2: Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This protocol outlines a one-pot, three-component synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.
Materials:
-
5-Aminopyrazole (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Steroidal/non-steroidal ketone (1.0 equiv)
-
Potassium tert-butoxide (KOtBu)
-
Ethanol
Procedure:
-
To a solution of the 5-aminopyrazole (1.0 mmol) in ethanol, add the aromatic aldehyde (1.0 mmol) and the steroidal or non-steroidal ketone (1.0 mmol).
-
Add potassium tert-butoxide (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for the time specified for the particular substrates (typically a few hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure followed by purification by recrystallization or column chromatography.
| Entry | 5-Aminopyrazole | Aldehyde | Ketone | Yield (%) |
| 1 | 3-Phenyl-1H-pyrazol-5-amine | Benzaldehyde | Cyclohexanone | 85 |
| 2 | 3-Methyl-1H-pyrazol-5-amine | 4-Chlorobenzaldehyde | Acetone | 78 |
| 3 | 1H-Pyrazol-5-amine | 4-Methoxybenzaldehyde | Cyclopentanone | 82 |
Table 2: Representative yields for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.[8]
Protocol 3: One-Pot Cyclocondensation of 5-Aminopyrazoles with Chalcones
This protocol describes an efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines through the reaction of 5-aminopyrazoles with chalcones in the presence of a catalytic amount of base.[8]
Materials:
-
5-Aminopyrazole (1.0 equiv)
-
Chalcone (1.0 equiv)
-
Potassium hydroxide (KOH, catalytic amount)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 mmol) and the chalcone (1.0 mmol) in DMF.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Entry | 5-Aminopyrazole | Chalcone | Yield (%) |
| 1 | 3-Methyl-1H-pyrazol-5-amine | 1,3-Diphenylprop-2-en-1-one | 85-95 |
| 2 | 3-Phenyl-1H-pyrazol-5-amine | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 82-92 |
| 3 | 1H-Pyrazol-5-amine | 1-Phenyl-3-(4-methoxyphenyl)prop-2-en-1-one | 88-98 |
Table 3: Representative yields for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and chalcones.[8]
Conclusion
The one-pot synthetic protocols detailed in this document offer efficient, versatile, and often high-yielding routes to a variety of substituted pyrazolo[1,5-a]pyrimidines. These methods, including microwave-assisted synthesis and multi-component reactions, represent significant advancements over traditional multi-step approaches, enabling rapid access to compound libraries for drug discovery and other applications. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal and synthetic chemistry.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
-
Question: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common areas to investigate:
-
Purity of Starting Materials: Ensure the 5-aminopyrazole precursor and the β-dicarbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Reaction Conditions for Cyclization: The condensation reaction to form the pyrazolo[1,5-a]pyrimidine core is sensitive to reaction conditions.[1][2] Optimization of temperature, solvent, and catalyst (if any) is crucial. Microwave-assisted synthesis has been reported to improve yields in some cases.[1][3]
-
Inefficient Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a key step for introducing the carbaldehyde group.[4][5] The ratio of phosphoryl chloride (POCl₃) to dimethylformamide (DMF), reaction temperature, and reaction time can all impact the efficiency of formylation. An excess of the Vilsmeier reagent may be necessary, but can also lead to side products.
-
Suboptimal Chlorination: If the synthesis involves a separate chlorination step, the choice of chlorinating agent and reaction conditions are critical. Incomplete chlorination will result in a mixture of chlorinated and non-chlorinated products, reducing the yield of the desired compound.
-
Product Degradation: The final product may be sensitive to prolonged heating or harsh acidic/basic conditions during workup and purification. Minimize exposure to extreme conditions.
-
Inefficient Purification: Loss of product during purification steps such as recrystallization or column chromatography can significantly lower the isolated yield. Ensure the chosen purification method is optimized for your compound.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation during my synthesis. How can I identify and minimize these impurities?
-
Answer: Side product formation is a common challenge. Here are some likely side products and strategies to mitigate them:
-
Isomeric Products: In the initial cyclization, different regioisomers of the pyrazolo[1,5-a]pyrimidine can form depending on the nature of the reactants.[6] Careful control of reaction conditions and choice of starting materials can enhance regioselectivity.
-
Di-formylated Product: During the Vilsmeier-Haack formylation, it is possible to introduce a second aldehyde group at another position on the ring system, although formylation at the 3-position is generally favored for pyrazolo[1,5-a]pyrimidines.[4] To minimize this, use the minimum effective amount of the Vilsmeier reagent and maintain a controlled temperature.
-
Over-chlorination: If using a strong chlorinating agent, multiple chlorination events can occur. Optimize the stoichiometry of the chlorinating agent and the reaction time.
-
Hydrolysis of the Chloro Group: The 5-chloro substituent can be susceptible to hydrolysis back to the hydroxyl group during aqueous workup or purification, especially under basic conditions. Ensure the workup is performed under neutral or slightly acidic conditions and avoid prolonged contact with water.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound from the reaction mixture. What are some effective purification strategies?
-
Answer: Purification can be challenging due to the presence of closely related impurities. Consider the following approaches:
-
Column Chromatography: This is often the most effective method for separating the desired product from side products. Experiment with different solvent systems (e.g., gradients of ethyl acetate in heptane or dichloromethane in methanol) to achieve optimal separation.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient way to obtain highly pure material. Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, an acid-base extraction during the workup can help to remove them.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is generally less scalable.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical synthetic route for this compound?
-
A1: A common synthetic strategy involves a multi-step process.[7] First, a substituted 5-aminopyrazole is reacted with a β-dicarbonyl compound to form a dihydroxypyrazolo[1,5-a]pyrimidine. This intermediate is then chlorinated, often using a reagent like phosphorus oxychloride (POCl₃), to yield the dichloro-derivative. Subsequent selective functionalization or dehalogenation can lead to the 5-chloro intermediate. Finally, a Vilsmeier-Haack reaction is employed to introduce the carbaldehyde group at the 3-position.[4][8]
-
-
Q2: What are the key parameters to control during the Vilsmeier-Haack formylation step?
-
A2: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[5][9] Key parameters to control include:
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to ensure completion.
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF is critical for the formation of the Vilsmeier reagent. An excess of the reagent may be required for efficient formylation but can also lead to side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion and to avoid the formation of degradation products.
-
-
-
Q3: Are there any alternative methods for the formylation step?
-
A3: While the Vilsmeier-Haack reaction is common, other formylation methods exist. For instance, a vinyl group can be introduced at the 3-position via a Suzuki reaction, followed by oxidative cleavage to yield the aldehyde.[8] However, this is a multi-step process and may not be as direct as the Vilsmeier-Haack reaction.
-
-
Q4: How does the substituent at the 7-position of the pyrazolo[1,5-a]pyrimidine core affect the synthesis?
-
A4: The nature of the substituent at the 7-position can influence the reactivity of the entire ring system. Electron-donating groups can activate the ring towards electrophilic substitution, potentially facilitating the Vilsmeier-Haack reaction. Conversely, electron-withdrawing groups can deactivate the ring, making formylation more difficult. The 7-position is also often more reactive towards nucleophilic substitution than the 5-position.[7]
-
Quantitative Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| Cyclization | 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate, reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | [7] |
| Chlorination | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61% | [7] |
| Nucleophilic Substitution | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, Morpholine | K₂CO₃, Acetone, RT | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94% | [7] |
| Oxidation | 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol | Dess–Martin periodinane, DMF, RT | 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde | 46% | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This protocol is adapted from a similar synthesis.[7]
-
Cyclization: To a solution of sodium ethoxide, add 5-amino-3-methylpyrazole and diethyl malonate.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and acidify with a suitable acid to precipitate the dihydroxy-heterocycle.
-
Filter, wash with water, and dry the precipitate to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
-
Chlorination: Suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride (POCl₃).
-
Heat the mixture at 80 °C for 5 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
-
Purify the crude product by column chromatography.
Protocol 2: Vilsmeier-Haack Formylation
This is a general procedure for the formylation of a pyrazolo[1,5-a]pyrimidine.[4][5]
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the 5-chloropyrazolo[1,5-a]pyrimidine substrate in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it into a beaker of ice-cold water or a solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.
Caption: A logical troubleshooting flowchart for synthesis issues.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying this compound and related heterocyclic aldehydes are flash column chromatography, recrystallization, and to a lesser extent, preparative thin-layer chromatography (prep-TLC). For aldehydes that are sensitive or difficult to purify by other means, formation and subsequent decomposition of a bisulfite adduct can be an effective strategy.[1][2]
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities can arise from unreacted starting materials, by-products from side reactions, or degradation of the product. Common impurities may include the corresponding alcohol (from incomplete oxidation or over-reduction), the carboxylic acid (from over-oxidation), and other related pyrazolo[1,5-a]pyrimidine derivatives formed during synthesis.[3][4]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Aldehyd decomposition on silica gel can be a significant issue, potentially due to the acidic nature of the silica.[1] To mitigate this, consider the following:
-
Deactivating the Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.
-
Alternative Stationary Phases: Use a less acidic stationary phase such as alumina (neutral or basic).[1]
-
Reverse-Phase Chromatography: If the compound has sufficient polarity, reverse-phase chromatography can be a good alternative.
-
Minimize Residence Time: Employ flash chromatography to reduce the time the compound is in contact with the stationary phase.[1]
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization can be a highly effective method for purifying solid this compound, provided a suitable solvent system is identified. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.[1] Common solvents to screen for pyrazolo[1,5-a]pyrimidines include ethanol, benzene, or mixtures like DMF/ethanol.[5][6]
Troubleshooting Guides
Problem 1: Poor Separation or Overlapping Spots in Column Chromatography
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks/Spots | - Inappropriate solvent system (polarity too high or too low).- Compound interacting too strongly with the stationary phase.- Column overloading. | - Optimize Solvent System: Systematically vary the polarity of the mobile phase. A common mobile phase for similar compounds is a gradient of ethyl acetate in heptane or hexane.[3]- Change Stationary Phase: Switch from silica gel to alumina or a bonded phase like diol or cyano.- Reduce Sample Load: Decrease the amount of crude material loaded onto the column. |
| Co-elution of Impurities | - Impurities have very similar polarity to the desired product. | - Use a Different Solvent System: Try a solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).- Consider Recrystallization: If the impurity is present in a small amount, recrystallization may be more effective at removing it.- Preparative HPLC: For very challenging separations, preparative HPLC may be necessary. |
Problem 2: Low Recovery of the Purified Compound
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low Yield After Chromatography | - Decomposition on the column.[1]- Irreversible adsorption to the stationary phase.- Product is too soluble in the mobile phase and elutes very quickly in a large volume. | - Deactivate Silica Gel: As mentioned in the FAQs, treat silica with triethylamine.- Use a Milder Stationary Phase: Employ alumina or consider reverse-phase chromatography.- Monitor Elution Carefully: Collect smaller fractions and analyze them by TLC or LC-MS to avoid discarding fractions containing the product. |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling or precipitation time.- Using too much solvent. | - Screen Different Solvents/Solvent Systems: Test a variety of solvents to find one with the optimal solubility profile.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Cool for a Longer Period: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.- Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Choose an appropriate column size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A gradient of 0-100% ethyl acetate in heptane has been used for similar compounds.[3]
-
Collect fractions and monitor the separation using TLC or LC-MS.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude compound.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) and observe the solubility at room temperature.
-
Heat the mixture and observe if the compound dissolves completely.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
If a colored impurity is present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This method is suitable for aldehydes that are difficult to purify by other means.[2]
-
Adduct Formation:
-
Dissolve the crude mixture in a suitable solvent like methanol.[2]
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the bisulfite adduct may form.[2]
-
Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) and shake.
-
Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase.[2]
-
-
Regeneration of the Aldehyde:
-
Isolate the aqueous layer containing the adduct.
-
Add an equal volume of an organic solvent (e.g., ethyl acetate).
-
Add a base such as 50% sodium hydroxide solution dropwise until the pH of the aqueous layer is around 12 to decompose the adduct.[2]
-
Shake the mixture to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase.
-
-
Isolation:
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Visualizations
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Troubleshooting Logic for Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Pyrazolo[1,5-a]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with pyrazolo[1,5-a]pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine compound shows poor solubility in aqueous solutions. What are the initial steps I should take to address this?
A1: Poor aqueous solubility is a common challenge with pyrazolo[1,5-a]pyrimidine derivatives due to their often rigid and planar structures.[1] Initial troubleshooting should focus on:
-
pH Adjustment: Assess the pKa of your compound. If it has ionizable groups, adjusting the pH of the medium can significantly enhance solubility. For basic compounds, lowering the pH can lead to the formation of more soluble salts.
-
Co-solvents: Employing a water-miscible organic co-solvent can increase the solubility of your compound. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to determine the optimal co-solvent concentration to achieve desired solubility without negatively impacting downstream assays.
-
Temperature: Investigate the effect of temperature on solubility. In some cases, gentle heating can improve the dissolution of your compound. However, be mindful of potential compound degradation at elevated temperatures.
Q2: I have tried basic solubility enhancement techniques without success. What are some more advanced methods I can use?
A2: For compounds that remain poorly soluble, several advanced formulation strategies can be employed:
-
Solid Dispersions: Creating an amorphous solid dispersion is a powerful technique.[2] This involves dispersing the drug in an inert carrier, typically a hydrophilic polymer, to create a stabilized amorphous form with higher apparent water solubility than its crystalline counterpart.[2]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their aqueous solubility.[3][4] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly improve the water solubility of structurally related pyrazolo[3,4-d]pyrimidines.
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area and, consequently, its dissolution rate and solubility.[5] Techniques such as nanoemulsions, liposomes, and polymeric nanoparticles can be explored.[5]
-
Salt Formation: If your pyrazolo[1,5-a]pyrimidine derivative has an ionizable functional group, forming a salt with a suitable counter-ion can substantially improve its solubility and dissolution rate.[6][7]
Q3: How do structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold affect solubility?
A3: Strategic structural modifications can have a significant impact on the physicochemical properties of pyrazolo[1,5-a]pyrimidine compounds, including their solubility. For instance, introducing suitable substituents that can extend into the solvent can improve solubility, ADME properties, and potency.[3][8] Alterations to the pyrimidine ring, particularly at the 4 and 6 positions, can influence the molecule's overall polarity and hydrogen bonding capacity, leading to better aqueous solubility and reduced lipophilicity.
Troubleshooting Guides
Problem: Compound Precipitation in Aqueous Buffer
Possible Cause: The aqueous solubility of the compound is exceeded upon dilution from a stock solution (e.g., DMSO).
Solutions:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your final aqueous solution that keeps the compound dissolved without interfering with the experiment.
-
Utilize Solubility Enhancers: Incorporate solubility-enhancing excipients directly into your aqueous buffer.
-
Cyclodextrins: Add a suitable cyclodextrin, such as HPβCD, to the buffer to form inclusion complexes.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility.
-
-
Prepare a Solid Dispersion: Formulate the compound as a solid dispersion with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
Problem: Low Bioavailability in in vivo Studies Despite Good in vitro Activity
Possible Cause: Poor aqueous solubility leading to low dissolution and absorption in the gastrointestinal tract.
Solutions:
-
Formulation as a Salt: If applicable, synthesize a more soluble salt form of the compound.
-
Particle Size Reduction (Micronization/Nanonization): Decrease the particle size of the drug substance to increase the surface area available for dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, consider formulating them in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).
-
Amorphous Solid Dispersion: This is a highly effective method to improve the oral bioavailability of poorly soluble compounds by presenting the drug in a high-energy amorphous state.
Experimental Protocols
Protocol 1: Preparation of a Pyrazolo[1,5-a]pyrimidine-Polymer Solid Dispersion
Objective: To enhance the aqueous solubility of a poorly soluble pyrazolo[1,5-a]pyrimidine compound by creating an amorphous solid dispersion with polyvinylpyrrolidone (PVP).
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine compound and PVP K30 in methanol in a round-bottom flask. A typical starting drug-to-polymer weight ratio is 1:4.
-
Solvent Evaporation: Remove the methanol using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask and grind it into a fine powder. Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Solubility Assessment: Determine the aqueous solubility of the solid dispersion compared to the pure crystalline drug using a shake-flask method and quantify the concentration using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Pyrazolo[1,5-a]pyrimidine-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of a pyrazolo[1,5-a]pyrimidine compound through complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Phase Solubility Study (Optional but Recommended): To determine the optimal drug-to-cyclodextrin ratio, perform a phase solubility study by adding excess drug to aqueous solutions of increasing HPβCD concentrations. Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours). Filter the samples and analyze the supernatant for dissolved drug concentration.
-
Complexation: Prepare an aqueous solution of HPβCD at the desired concentration.
-
Add the pyrazolo[1,5-a]pyrimidine compound to the HPβCD solution in a 1:1 molar ratio (or the ratio determined from the phase solubility study).
-
Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Lyophilization: Freeze the resulting solution (e.g., at -80 °C) and then lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.
-
Solubility Assessment: Reconstitute the lyophilized powder in water and determine the solubility of the complexed drug, comparing it to the intrinsic solubility of the uncomplexed compound.
Quantitative Data Summary
| Compound ID | Formulation | Solubility Enhancement Factor | Aqueous Solubility (µg/mL) | Reference |
| Pyrazolo[3,4-d]pyrimidine Analogues | 2-Hydroxypropyl-β-cyclodextrin Complex | 100 to 1000-fold | Varies per compound | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Polymer Solid Dispersion | Significant Improvement | Data not specified | [5] |
| Pyrazolo-pyrimidinone (AC10142A) | Structural Modification (Amine Linker) | - | 74 ± 7 µM | [10] |
Signaling Pathway Diagrams
Many pyrazolo[1,5-a]pyrimidine derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
Caption: PI3K/Akt signaling pathway with the inhibitory action of a pyrazolo[1,5-a]pyrimidine-based PI3K inhibitor.
Caption: Trk signaling pathway illustrating inhibition by a pyrazolo[1,5-a]pyrimidine derivative.
Caption: Simplified diagram of CDK2's role in the G1/S cell cycle transition and its inhibition.
References
- 1. ias.ac.in [ias.ac.in]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend refrigeration at 2-8°C. Always refer to the product-specific information provided by the supplier.
Q2: How stable is this compound in common organic solvents?
While specific quantitative stability data in various solvents is not extensively published, based on its chemical structure, certain general precautions should be taken. The aldehyde group is susceptible to oxidation, especially in the presence of air or oxidizing impurities. The chloro group on the pyrimidine ring can be susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles.
Commonly used solvents in synthetic procedures involving this compound include Dimethylformamide (DMF) and Dichloromethane (DCM).[2][3] However, long-term stability in these solvents at room temperature has not been documented. It is advisable to prepare solutions fresh for each experiment.
Q3: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be pH-dependent. The aldehyde group can be hydrated in the presence of water. Under acidic or basic conditions, degradation may be accelerated. The compound's low aqueous solubility may also present challenges. It is recommended to avoid prolonged storage in aqueous media unless part of a defined experimental protocol.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been detailed in the available literature, potential degradation mechanisms can be inferred based on the functional groups present:
-
Oxidation of the Aldehyde: The aldehyde group (-CHO) can be easily oxidized to the corresponding carboxylic acid (-COOH), especially if exposed to air, oxidizing agents, or certain light conditions.
-
Nucleophilic Substitution: The chlorine atom at the 5-position of the pyrazolopyrimidine ring is susceptible to nucleophilic aromatic substitution. This can occur with nucleophilic solvents (e.g., methanol, water under certain conditions) or reagents.
-
Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light over extended periods could lead to degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected yields in reactions.
If you are experiencing inconsistent results or low yields in reactions where this compound is a starting material, consider the following:
| Potential Cause | Troubleshooting Step |
| Degradation of starting material | Assess the purity of the solid compound using techniques like NMR or LC-MS before use. |
| Instability in reaction solvent | Prepare the solution of the aldehyde immediately before adding it to the reaction mixture. Avoid prolonged stirring at room temperature or elevated temperatures if not required by the protocol. |
| Incompatibility with reagents | Be cautious with strongly basic or nucleophilic reagents that may react with the chloro group. Consider the order of addition of reagents. |
| Presence of oxidizing impurities | Use freshly distilled or high-purity anhydrous solvents. If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of the compound in solution.
The appearance of new peaks over time can indicate degradation.
| Potential Cause | Troubleshooting Step |
| Oxidation | Check for a peak corresponding to the mass of the carboxylic acid derivative. If confirmed, store solutions under an inert atmosphere and minimize exposure to air. |
| Solvent Adduct Formation | In protic solvents like methanol, a peak corresponding to the methoxy-substituted compound might appear. If suspected, acquire a mass spectrum to identify the adduct. |
| Hydrolysis | In the presence of water, hydrolysis of the chloro group or other reactions may occur. Ensure the use of dry solvents and glassware. |
Summary of Storage and Handling Information
| Parameter | Recommendation | Reference |
| Solid Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| Some suppliers recommend storage at 2-8°C. | ||
| Solution Storage | Prepare solutions fresh for each use. Avoid long-term storage in solution. | General chemical best practice |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid formation of dust and aerosols. | [1] |
Experimental Protocols
Protocol: General Procedure for Assessing Solution Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve it in the solvent of interest (e.g., acetonitrile, DMF) to a known concentration (e.g., 1 mg/mL).
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a suitable C18 column and a UV detector.
-
Develop a separation method that gives a sharp, well-resolved peak for the main compound. A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.
-
Record the peak area of the parent compound. This will serve as the baseline (100% purity).
-
-
Incubation:
-
Store the stock solution under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the solution into the HPLC system under the same conditions.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial peak area.
-
Plot the percentage of the remaining compound against time to determine the stability profile under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidines. Our aim is to address common experimental challenges and provide actionable solutions to optimize reaction conditions and improve product outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazolo[1,5-a]pyrimidine core structure?
A1: The most frequently employed and versatile method is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1][2] This reaction can be catalyzed by either an acid or a base and typically requires elevated temperatures.
Q2: What are the key factors influencing the yield of pyrazolo[1,5-a]pyrimidine synthesis?
A2: Several factors can significantly impact the reaction yield. These include the purity of the starting materials (5-aminopyrazole and β-dicarbonyl compound), the choice of solvent and catalyst, the reaction temperature, and the reaction time.[3] The reactivity of the specific β-dicarbonyl compound used is also a critical factor.[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[3] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product.
Q4: What are the advantages of using microwave-assisted synthesis for pyrazolo[1,5-a]pyrimidines?
A4: Microwave-assisted synthesis has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity.[1] In some cases, it can also minimize the need for chromatographic purification, making it a more efficient and sustainable method.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am experiencing low or no yield in my condensation reaction. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. Below is a systematic approach to troubleshooting this problem.
1. Purity of Starting Materials:
-
Problem: Impurities in the 5-aminopyrazole or β-dicarbonyl compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials by using freshly purified reagents. Recrystallization or column chromatography can be used for purification if necessary.
2. Reaction Conditions:
-
Problem: The solvent, catalyst, temperature, or reaction time may not be optimal for your specific substrates.
-
Solution: A systematic optimization of reaction conditions is recommended. Consider the following adjustments:
-
Solvent: Acetic acid is a common solvent that also acts as a catalyst.[3] If the yield is low, consider switching to a higher-boiling point solvent to facilitate the reaction at a higher temperature.[3]
-
Catalyst: The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases.[3] Ensure the optimal concentration of the catalyst is used. For base-catalyzed reactions, a non-nucleophilic base is often preferred.[3]
-
Temperature and Time: These reactions often require elevated temperatures (reflux).[3] If the yield remains low, incrementally increase the reaction temperature and/or extend the reaction time, while monitoring the progress by TLC.[3]
-
3. Reactivity of the β-Dicarbonyl Compound:
-
Problem: Some β-dicarbonyl compounds are less reactive and may require more forcing conditions.
-
Solution: For less reactive β-dicarbonyls, consider using microwave irradiation to enhance the reaction rate and yield.[1]
Troubleshooting Workflow for Low Product Yield:
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge, particularly when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the nature of the β-dicarbonyl compound and the reaction conditions.
-
Influence of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound plays a crucial role in directing the regiochemistry of the cyclization.[1] For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[1]
-
Reaction Conditions:
-
Conventional Heating vs. Microwave Irradiation: In some cases, the method of heating can influence the isomeric ratio of the products. For the reaction of chromone with 5-aminopyrazole, conventional heating in methanol with NaOMe gave a low yield of one isomer.[2] In contrast, microwave irradiation produced a mixture of two isomers, with one being formed in a higher yield.[2]
-
Solvent and Catalyst: The choice of solvent and catalyst can also affect the regiochemical outcome. It is advisable to screen different solvent and catalyst combinations to optimize for the desired regioisomer.
-
Logical Diagram for Regioselectivity Control:
Caption: Factors influencing regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of pyrazolo[1,5-a]pyrimidine synthesis, based on data from various studies.
Table 1: Effect of β-Dicarbonyl Compound and Reaction Time on Yield
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Reaction Time (h) | Yield (%) | Reference |
| 1a-f | Pentane-2,4-dione (3a) | 4 | 92 | [4] |
| 1a-f | Ethyl acetoacetate (3b) | 4 | 90 | [4] |
| 1a-f | Ethyl isobutyrylacetate (3c) | 4.5 | 91 | [4] |
| 1a-f | Ethyl butyrylacetate (3d) | 4 | 94 | [4] |
Reaction conditions: Acetic acid as solvent with H₂SO₄ as a catalyst.[4]
Table 2: Comparison of Conventional Heating and Microwave Irradiation
| Reactants | Method | Reaction Time | Product(s) | Yield (%) | Reference |
| Chromone and 5-aminopyrazole | Conventional Heating | - | 68 | 8 | [2] |
| Chromone and 5-aminopyrazole | Microwave Irradiation | - | 68 + 69 | 69 > 68 | [2] |
| 5-aminopyrazole and diethyl ethoxymethylenemalonate | Conventional Heating | 10 h | 59 | Good | [2] |
Experimental Protocols
General Procedure for the Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol is a generalized procedure based on the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[4]
Materials:
-
Substituted 5-aminopyrazole
-
β-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)
-
Glacial acetic acid
-
Concentrated sulfuric acid
Procedure:
-
To a solution of the substituted 5-aminopyrazole (1 mmol) in glacial acetic acid (10 mL), add the β-dicarbonyl compound (1.2 mmol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
After completion of the reaction (typically 4-5 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[1,5-a]pyrimidine.
General Experimental Workflow:
Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, providing potential causes and solutions in a question-and-answer format.
Issue 1: Formation of Regioisomers
Question: My reaction between a 3-aminopyrazole and an unsymmetrical β-dicarbonyl compound is producing a mixture of pyrazolo[1,5-a]pyrimidine isomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines when using unsymmetrical 1,3-dicarbonyl compounds. The two primary isomers are the 5-substituted and the 7-substituted pyrazolo[1,5-a]pyrimidines. The regiochemical outcome is influenced by the reaction conditions and the nature of the reactants.
Troubleshooting Steps:
-
Reaction Conditions: The choice between conventional heating and microwave irradiation can significantly impact regioselectivity. For instance, in the reaction of 3-aminopyrazoles with isoflavones, microwave irradiation has been shown to favor the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines, while conventional heating can lead to the 6,7-diaryl isomers.
-
Nature of the β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound play a crucial role. The reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been reported to proceed with high regioselectivity, yielding the corresponding cyclopentapyrazolo[1,5-a]pyrimidines.[1]
-
pH of the Reaction Medium: The reaction can be catalyzed by either acid or base. The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic nitrogen of the pyrazole. The relative nucleophilicity of these two sites can be modulated by the pH of the medium. In acidic conditions, the endocyclic nitrogen is protonated, favoring the attack from the exocyclic amino group.
Experimental Protocol to Distinguish Regioisomers:
A simple method to distinguish between 5-methyl and 7-methyl substituted pyrazolo[1,5-a]pyrimidines is through their 1H and 13C NMR spectra.[2][3]
-
13C NMR: The chemical shift of the methyl group is diagnostic. A methyl group at position 5 typically resonates at a lower field (δ 24.6-24.8 ppm) compared to a methyl group at position 7 (δ 17.0-17.2 ppm).[3]
-
1H NMR: The methyl protons at position 7 exhibit a long-range coupling (J ≈ 0.9 Hz) with H-6, which is absent for a methyl group at position 5.[2]
Issue 2: Dimerization of Aminopyrazole Starting Material
Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my aminopyrazole starting material. How can I prevent this?
Answer: The dimerization of aminopyrazoles is a known side reaction, particularly when using certain catalysts or reaction conditions. For example, the copper-catalyzed dimerization of 5-aminopyrazoles can lead to the formation of dipyrazole-fused pyridazines and pyrazines.
Troubleshooting Steps:
-
Catalyst Choice: If you are using a metal catalyst, such as copper, consider switching to a metal-free synthesis protocol if possible.
-
Reaction Atmosphere: The presence of an oxidant can promote dimerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.
-
Concentration of Reactants: High concentrations of the aminopyrazole may favor dimerization. Try running the reaction at a lower concentration.
-
Order of Addition: Adding the aminopyrazole slowly to the reaction mixture containing the other reactant and catalyst can help to keep its instantaneous concentration low and disfavor dimerization.
Proposed Mechanism for Dimerization:
A plausible mechanism for the copper-catalyzed dimerization of 5-aminopyrazole involves a single-electron transfer (SET) pathway to form a nitrogen or carbon radical, which then undergoes coupling.
Diagram of Dimerization Pathway
Caption: Proposed pathway for the copper-catalyzed dimerization of 5-aminopyrazole.
Issue 3: Formation of Dihydro- and Tetrahydro-pyrazolo[1,5-a]pyrimidines
Question: My final product is contaminated with partially or fully reduced pyrazolo[1,5-a]pyrimidines. What is the cause and how can I obtain the fully aromatic product?
Answer: The formation of di- or tetrahydro-pyrazolo[1,5-a]pyrimidines can occur under certain reaction conditions, especially in multicomponent reactions where a final oxidation step is required but incomplete. Reduction of the pyrimidine ring can also occur if a reducing agent is present or if the reaction conditions favor dearomatization.
Troubleshooting Steps:
-
Incomplete Oxidation: If your synthetic route involves a final oxidation step (e.g., using an oxidizing agent like DDQ), ensure that the oxidant is added in a sufficient amount and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the dihydro intermediate.
-
Choice of Reducing Agent: If you are performing a reduction on a functional group elsewhere in the molecule, be aware that some reducing agents can also reduce the pyrazolo[1,5-a]pyrimidine core. Sodium borohydride (NaBH4) has been shown to reduce the pyrimidine ring of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, leading to a mixture of syn- and anti-configured tetrahydropyrazolo[1,5-a]pyrimidines.[4] Consider using a milder or more selective reducing agent if possible.
-
Reaction Conditions: Certain reaction conditions might favor the formation of the reduced species as a stable product. Analyze your reaction conditions to identify any potential sources of reduction.
Characterization of Reduced Byproducts:
The formation of dihydro- and tetrahydropyrazolo[1,5-a]pyrimidines can be confirmed by NMR spectroscopy.[4]
-
1H NMR: The aromatic protons of the pyrimidine ring will be replaced by aliphatic protons with characteristic chemical shifts and coupling patterns. For example, in the 1H NMR spectrum of ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, the aromatic proton signals are absent and are replaced by signals corresponding to the protons in the reduced pyrimidine ring.[4]
-
13C NMR: The sp2 carbons of the aromatic pyrimidine ring will be replaced by sp3 carbons in the reduced byproducts, which will appear at a higher field in the 13C NMR spectrum.[4]
Diagram of Reduction Pathway
Caption: Formation of reduced byproducts from pyrazolo[1,5-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The most common and versatile method is the condensation reaction of a 3-aminopyrazole (or 5-aminopyrazole) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or α,β-unsaturated ketone.[1] Other methods include multicomponent reactions and microwave-assisted synthesis, which can offer advantages in terms of efficiency and regioselectivity.[1]
Q2: How can I improve the yield of my pyrazolo[1,5-a]pyrimidine synthesis?
A2: To improve the yield, consider the following:
-
Purity of Starting Materials: Ensure that your aminopyrazole and β-dicarbonyl compound are pure, as impurities can interfere with the reaction.
-
Reaction Temperature: Many of these condensations require elevated temperatures. If your yield is low, consider increasing the reaction temperature or using a higher-boiling solvent.
-
Catalyst: The reaction can be catalyzed by acid or base. Optimizing the type and concentration of the catalyst can significantly improve the yield.
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for many pyrazolo[1,5-a]pyrimidine syntheses.[1]
Q3: What are some recommended purification techniques for pyrazolo[1,5-a]pyrimidines?
A3: The choice of purification technique depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is often an effective method for solid products to remove minor impurities.
-
Column Chromatography: Silica gel column chromatography is a widely used technique to separate the desired product from side products and unreacted starting materials.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyrimidine Derivatives
| Entry | Aminopyrazole | β-Dicarbonyl Compound | Solvent | Catalyst | Conditions | Product(s) | Yield (%) | Reference |
| 1 | 5-Amino-3-(p-tolyl)-1H-pyrazole | Ethyl acetoacetate | Acetic Acid | H2SO4 | Reflux | 2,5-Dimethyl-7-(p-tolylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 92 | [5] |
| 2 | 3-Amino-5-methyl-1H-pyrazole | 1,1,3,3-Tetramethoxypropane | Acetic Acid | - | 120 °C | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 79-82 | [6] |
| 3 | 5-Amino-1H-pyrazole | 2-Arylmalondialdehydes | Acetic Acid | - | Heat | 6-Arylpyrazolo[1,5-a]pyrimidines | 40-60 | [6] |
| 4 | 5-Aminopyrazole | Chromone | Methanol | NaOMe | Microwave | 5,6- and 6,7-diarylpyrazolo[1,5-a]pyrimidines | Isomer ratio varies | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol is a general method for the condensation of a 3-aminopyrazole with a β-dicarbonyl compound.
-
To a solution of the 3-aminopyrazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add the β-dicarbonyl compound (1.0-1.2 eq).
-
If required, add a catalytic amount of an acid (e.g., a few drops of concentrated H2SO4) or a base (e.g., piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a suitable solvent (e.g., cold ethanol), and dry it under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization: The structure of the synthesized pyrazolo[1,5-a]pyrimidine should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]
Disclaimer: The information provided in this Technical Support Center is for guidance only. Researchers should always consult the primary literature and exercise their own professional judgment when conducting experiments. Safety precautions should be strictly followed at all times.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Pyrazolopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of pyrazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction of a halopyrazolopyrimidine is resulting in low to no yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings with pyrazolopyrimidine substrates can often be attributed to several factors. Due to the electron-deficient nature of the pyrazolopyrimidine ring and the presence of multiple nitrogen atoms, catalyst inhibition and challenging oxidative addition are common hurdles.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. For electron-deficient heteroaryl halides, consider using more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step.[1] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[1]
-
Base Selection: The choice of base is critical for the transmetalation step.[2] For pyrazolopyrimidine substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The solubility of the base can be an issue; in such cases, using a mixed solvent system like dioxane/water or toluene/water can be beneficial.[1]
-
Solvent and Degassing: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst, leading to lower yields.[3] Common solvents for these reactions include 1,4-dioxane, toluene, and THF, often with a small amount of water to aid in dissolving the base.[3]
-
Boronic Acid/Ester Stability: Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially with heteroaromatic boronic acids.[4] Using boronic esters (e.g., pinacol esters) can often mitigate this issue.
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an inappropriate catalyst system.[4]
Mitigation Strategies:
-
Strict Inert Atmosphere: Ensure the reaction is set up and runs under a rigorously inert atmosphere (argon or nitrogen) to exclude oxygen.[3]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help to keep its concentration low at any given time, thus reducing the rate of homocoupling.[4]
Q3: My Buchwald-Hartwig amination of a chloropyrazolopyrimidine is not proceeding. What adjustments should I consider?
A3: The amination of chloro-heteroaromatics is often challenging due to the strength of the C-Cl bond.[5]
Optimization Strategies:
-
Catalyst System: This transformation typically requires a highly active catalyst system. Consider using a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-rich biarylphosphine ligand such as Xantphos, XPhos, or RuPhos.[5][6]
-
Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common choice for these reactions.[7]
-
Temperature: Higher reaction temperatures (e.g., 80-120 °C) are often necessary to facilitate the oxidative addition to the C-Cl bond.
Q4: In my Heck reaction with a bromopyrazolopyrimidine, I am getting a mixture of regioisomers. How can I improve the selectivity?
A4: The regioselectivity of the Heck reaction can be influenced by the electronic and steric nature of both the pyrazolopyrimidine and the alkene, as well as the reaction conditions.
Controlling Regioselectivity:
-
Ligand Choice: The ligand on the palladium catalyst can have a significant impact on regioselectivity. Bulky phosphine ligands often favor the formation of the linear product, while less hindered ligands may lead to the branched isomer.
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.
-
Additives: In some cases, the addition of salts like silver or thallium salts can alter the reaction mechanism and improve selectivity.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more stable palladium precatalyst. Ensure proper storage of catalysts and ligands under an inert atmosphere.[2] |
| Inappropriate Ligand | For electron-deficient pyrazolopyrimidines, switch to a more electron-rich and sterically hindered ligand (e.g., XPhos, SPhos, RuPhos for Suzuki and Buchwald-Hartwig reactions).[1] |
| Ineffective Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu). Ensure the base is finely powdered for better solubility and reactivity.[1] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture using techniques like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3] |
| Impure Reagents | Purify starting materials (halopyrazolopyrimidine and coupling partner) and ensure the solvent is anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For challenging substrates like chloropyrazolopyrimidines, higher temperatures are often required. |
| Catalyst Inhibition by Substrate | The nitrogen atoms of the pyrazolopyrimidine ring can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky ligands can sometimes mitigate this by sterically hindering such coordination. |
Formation of Side Products
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; inappropriate catalyst. | Maintain a strict inert atmosphere. Screen different palladium catalysts and ligands. Consider slow addition of the boronic acid.[4] |
| Protodeboronation (Suzuki) | Reaction of the boronic acid with base and water. | Use anhydrous conditions if possible, or use a boronic ester instead of the acid.[4] |
| Dehalogenation of Pyrazolopyrimidine | Presence of a hydrogen source and a reducing agent (which can be formed in situ). | Ensure anhydrous conditions and a rigorously inert atmosphere. Optimize the base and solvent. |
| Glaser Coupling (Sonogashira) | Oxidative homocoupling of the terminal alkyne. | Ensure a strict inert atmosphere to exclude oxygen.[8] |
| Homocoupling of Organostannane (Stille) | Reaction of two equivalents of the organostannane with the palladium catalyst. | Optimize the stoichiometry of the reactants and consider the order of addition.[9] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions for various palladium-catalyzed cross-coupling reactions. Note that the optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.
Table 1: Suzuki-Miyaura Coupling of Halopyrazolopyrimidines
| Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4-Chloropyrazolo[3,4-d]pyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 85 |
| 3-Bromopyrazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 92 |
| 4-Iodopyrazolo[3,4-d]pyrimidine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 88 |
Table 2: Buchwald-Hartwig Amination of Halopyrazolopyrimidines
| Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4-Chloropyrazolo[3,4-d]pyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 91 |
| 3-Bromopyrazolo[1,5-a]pyrimidine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 85 |
| 4-Iodopyrazolo[3,4-d]pyrimidine | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | DMF | 100 | 78 |
Table 3: Heck Reaction of Halopyrazolopyrimidines
| Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromopyrazolo[1,5-a]pyrimidine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 110 | 82 |
| 4-Iodopyrazolo[3,4-d]pyrimidine | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 100 | 75 |
Table 4: Sonogashira Coupling of Halopyrazolopyrimidines
| Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodopyrazolo[3,4-d]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 90 |
| 3-Bromopyrazolo[1,5-a]pyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3) | DMF | 80 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Chloropyrazolopyrimidine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyrazolopyrimidine with an arylboronic acid.[3][10]
Materials:
-
Chloropyrazolopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the chloropyrazolopyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyrazolopyrimidine
This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyrazolopyrimidine.[5][7]
Materials:
-
Bromopyrazolopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the bromopyrazolopyrimidine and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling with potential pitfalls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is a privileged core in medicinal chemistry and materials science, and its effective modification is crucial for developing novel compounds with desired properties.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing substituents onto the pyrazolo[1,5-a]pyrimidine core?
A1: The primary strategies for functionalizing the pyrazolo[1,5-a]pyrimidine core include:
-
Electrophilic Aromatic Substitution: Halogen atoms (e.g., Br, Cl, I) and nitro groups can be introduced, typically at the C3 position of the pyrazole ring, using reagents like N-halosuccinimides (NXS) or nitric acid.[1]
-
Nucleophilic Aromatic Substitution (NAS): Positions C5 and C7 on the pyrimidine ring are electrophilic and can be functionalized with various nucleophiles such as amines and alkoxides.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Heck reactions are widely used to form carbon-carbon bonds, allowing the introduction of aryl and other moieties.[5][6]
-
C-H Activation: Direct functionalization of C-H bonds, often catalyzed by palladium, provides an efficient way to introduce substituents at positions C3 or C7.[2][7] The regioselectivity can often be controlled by the electronic properties of the coupling partners.[2][7]
Q2: How can I control the regioselectivity of functionalization?
A2: Controlling regioselectivity is a significant challenge. Here are some key considerations:
-
Inherent Reactivity: The pyrazole ring is generally more electron-rich and susceptible to electrophilic attack (primarily at C3), while the pyrimidine ring is more electron-deficient and prone to nucleophilic attack (at C5 and C7).
-
Reaction Conditions: For palladium-catalyzed C-H activation, the choice of solvent, base, ligand, and palladium source can influence the position of functionalization.[2][7] For instance, Bedford and co-workers demonstrated that the electronic properties of the aryl bromide coupling partner can direct the reaction to either the C3 or C7 position.[2][7]
-
Starting Materials: The substituents already present on the pyrazolo[1,5-a]pyrimidine core can direct incoming groups to specific positions.
-
Catalyst/Reagent Choice: Different catalysts and reagents can exhibit different selectivities. For example, in condensation reactions to form the core, the choice of the β-dicarbonyl compound can influence the final substitution pattern.[5]
Q3: What are some common issues leading to low product yield in condensation reactions for synthesizing the core?
A3: Low yields in the condensation of a 5-aminopyrazole with a β-dicarbonyl compound can arise from several factors:
-
Purity of Starting Materials: Impurities in either the aminopyrazole or the dicarbonyl compound can lead to side reactions.
-
Reactivity of the β-dicarbonyl compound: Less reactive dicarbonyls may require harsher conditions.[8]
-
Reaction Conditions: The choice of solvent (acetic acid is common), catalyst (acid or base), temperature, and reaction time are critical and often need optimization.[8] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5][8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
| Symptom | Potential Cause | Suggested Solution |
| Mixture of C3 and other substituted isomers | Steric hindrance from existing substituents | Modify the synthetic route to introduce the desired group before a bulky substituent. |
| Reaction conditions are not optimal | Screen different solvents and reaction temperatures. For halogenation, consider using different N-halosuccinimides (NBS, NCS, NIS). | |
| Electronic effects of existing substituents | Analyze the electronic nature of the substituents on the ring. Electron-donating groups can activate other positions. |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Potential Cause | Suggested Solution |
| No or low conversion of starting material | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under appropriate inert conditions. Consider using a different palladium precursor or ligand. |
| Poor solubility of reactants | Use a co-solvent system or a higher boiling point solvent to improve solubility. Hexafluoroisopropanol (HFIP) has been shown to be effective for some Pd-catalyzed C-H activations.[7] | |
| Incorrect base or solvent | The choice of base and solvent is crucial. Perform a small-scale screen of different bases (e.g., K₂CO₃, Cs₂CO₃, PPh₃) and solvents (e.g., dioxane, toluene, DMF). | |
| Decomposition of starting material or product | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. |
| Air or moisture sensitivity | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Microwave-Assisted Halogenation at C3
This protocol is adapted from a procedure for the functionalization of 7-arylpyrazolo[1,5-a]pyrimidines.[1]
-
Reactants: To a microwave vial, add the substituted pyrazolo[1,5-a]pyrimidine (1.0 mmol) and the N-halosuccinimide (NBS, NCS, or NIS) (1.1 mmol).
-
Solvent: Add an appropriate solvent (e.g., acetonitrile, 5 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 1: Example Yields for C3-Halogenation of 7-Arylpyrazolo[1,5-a]pyrimidines
| Entry | Halogenating Agent | Product | Yield (%) |
| 1 | NBS | 3-Bromo derivative | High |
| 2 | NCS | 3-Chloro derivative | High |
| 3 | NIS | 3-Iodo derivative | High |
| Yields are reported as "high" as specific quantitative data for a range of substrates was not provided in the source material.[1] |
Visual Guides
Experimental Workflow for C-H Functionalization
Caption: A generalized workflow for the palladium-catalyzed C-H functionalization of the pyrazolo[1,5-a]pyrimidine core.
Troubleshooting Logic for Low Yield in Functionalization
Caption: A decision tree for troubleshooting low-yielding functionalization reactions of pyrazolo[1,5-a]pyrimidines.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Avoiding off-target effects of pyrazolo[1,5-a]pyrimidine inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based inhibitors. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with pyrazolo[1,5-a]pyrimidine kinase inhibitors?
A1: Pyrazolo[1,5-a]pyrimidines are a versatile class of compounds that can be designed to inhibit various kinases, including but not limited to Tropomyosin receptor kinases (TrkA, TrkB, TrkC), Cyclin-dependent kinases (e.g., CDK2), and Phosphoinositide 3-kinases (PI3Ks).[1][2][3] Off-target effects often arise from the inhibitor binding to unintended kinases due to the conserved nature of the ATP-binding pocket across the kinome. The specific off-targets depend on the substitution pattern of the pyrazolo[1,5-a]pyrimidine core. For instance, structural modifications that enhance selectivity are crucial. The addition of a morpholine group, for example, has been shown to improve selectivity and reduce off-target effects in certain Trk inhibitors.[4] Without careful optimization, these inhibitors can affect unintended signaling pathways, leading to ambiguous experimental results or cellular toxicity.[5]
Q2: How can I determine if the observed cellular phenotype is a result of on-target or off-target inhibition?
A2: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. A multi-pronged approach is recommended:
-
Use of a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same primary kinase. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, introduce a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed in the presence of the inhibitor, it strongly supports an on-target mechanism.
-
Dose-Response Analysis: A clear correlation between the inhibitor concentration and the observed phenotype is essential. If the phenotype only manifests at concentrations significantly higher than the IC50 for the primary target, it may indicate off-target activity.
-
Kinome Profiling: The most direct method to identify potential off-target kinases is to screen your compound against a large panel of kinases. This will provide a selectivity profile and reveal unintended targets.[5]
Q3: What strategies can be employed during the design phase to improve the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors?
A3: Medicinal chemistry strategies can significantly enhance the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors. Structure-activity relationship (SAR) studies are key to identifying the structural features crucial for both potency and selectivity.[2] For example, the pyrazolo[1,5-a]pyrimidine moiety is often essential for forming a hinge interaction with the target kinase.[4] Modifications at various positions of this core can improve selectivity. For instance, the addition of a carboxamide group has been shown to enhance Trk inhibition.[2] Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold is another effective strategy to increase binding affinity and selectivity due to conformational rigidity.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype (e.g., toxicity, altered morphology) not consistent with target kinase inhibition. | The inhibitor is hitting one or more off-target kinases. | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to its intended target in cells at the concentrations used. 2. Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that your compound inhibits. 3. Conduct a Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target. If the phenotype persists, it is likely an off-target effect. |
| Inconsistent results between different batches of the inhibitor. | Compound degradation or impurities in a new batch. | 1. Verify Compound Identity and Purity: Use analytical methods like LC-MS and NMR to confirm the identity and purity of each batch. 2. Store the Compound Properly: Follow the manufacturer's instructions for storage to prevent degradation. |
| Loss of inhibitor activity in cell-based assays over time. | Metabolic instability of the compound. | 1. Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes. 2. Modify the Chemical Structure: If the compound is rapidly metabolized, consider structural modifications to block metabolic hotspots. |
Data Presentation: Selectivity of Pyrazolo[1,5-a]pyrimidine Inhibitors
The following tables provide a summary of the inhibitory activity (IC50) of representative pyrazolo[1,5-a]pyrimidine derivatives against their target kinases and, where available, against other kinases to illustrate their selectivity profiles.
Table 1: Inhibitory Activity of Dual CDK2 and TRKA Pyrazolo[1,5-a]pyrimidine Inhibitors [1]
| Compound ID | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (Ref.) | 0.07 | - |
| Larotrectinib (Ref.) | - | 0.07 |
Table 2: Selectivity Profile of a PI3Kδ Pyrazolo[1,5-a]pyrimidine Inhibitor [3]
| Compound ID | PI3Kδ IC50 (nM) | PI3Kα/δ Ratio | PI3Kβ/δ Ratio | PI3Kγ/δ Ratio |
| CPL302415 | 18 | 79 | 1415 | 939 |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors [2]
| Compound ID | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| Compound 28 | 0.17 | 0.07 | 0.07 |
| Compound 32 | 1.9 | 3.1 | 2.3 |
| Compound 36 | 1.4 | 2.4 | 1.9 |
| Larotrectinib (Ref.) | 1.2 | 2.1 | 2.1 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of a pyrazolo[1,5-a]pyrimidine inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Then, dilute further in kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that an inhibitor binds to its target protein within a cellular context.
Materials:
-
Cells expressing the target kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific for the target kinase
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control at the desired concentration for a specified time.
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 42°C to 60°C) for 3 minutes using a thermocycler. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: A simplified signaling pathway illustrating potential targets of pyrazolo[1,5-a]pyrimidine inhibitors.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of pyrazolo[1,5-a]pyrimidine-based drugs.
I. Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolo[1,5-a]pyrimidine-based drugs exhibit poor oral bioavailability?
A1: The pyrazolo[1,5-a]pyrimidine scaffold, while a privileged structure in medicinal chemistry for kinase inhibitors, often leads to compounds with poor aqueous solubility.[1][2] This is due to characteristics like high planarity, the presence of multiple aromatic rings, and a high percentage of sp2-hybridized carbons, which can result in high crystal packing energy.[2] Poor solubility is a primary reason for low dissolution rates in the gastrointestinal (GI) tract, leading to limited absorption and, consequently, poor oral bioavailability.[3] Additionally, some derivatives may be subject to rapid metabolism or efflux by transporters like P-glycoprotein, further reducing systemic exposure.[4]
Q2: What are the primary formulation strategies to enhance the solubility of these compounds?
A2: The main strategies focus on overcoming the compound's high crystal lattice energy and increasing its dissolution rate. Key approaches include:
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer carrier.[1] This method can significantly increase the apparent water solubility compared to the crystalline form.[1]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[5]
-
Lipid-Based Formulations: Solubilizing the drug in lipid excipients, such as oils or self-emulsifying drug delivery systems (SEDDS), can improve GI solubilization and absorption.[5][6][7]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within cyclodextrin cavities can increase its aqueous solubility.[1][5] Derivatized cyclodextrins like hydroxypropyl-beta-cyclodextrin are commonly used.[5]
Q3: How does modifying the chemical structure of a pyrazolo[1,5-a]pyrimidine derivative impact its bioavailability?
A3: Structure-activity relationship (SAR) studies show that strategic modifications can significantly impact physicochemical properties and bioavailability.[8] For instance, introducing polar groups into solvent-exposed regions of the target binding pocket can enhance solubility.[8] Replacing lipophilic aryl rings with heterocycles is another strategy to improve water solubility.[9][10] However, these changes must be balanced against potential impacts on target potency and selectivity.
Q4: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for these drugs?
A4: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. Most pyrazolo[1,5-a]pyrimidine kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Understanding a compound's BCS class is crucial as it guides the selection of the most appropriate bioavailability enhancement strategy.[6] For BCS Class II compounds, enhancing the dissolution rate is the primary goal.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Low Drug Exposure in Animal Pharmacokinetic (PK) Studies
Q: We observe high variability and overall low AUC (Area Under the Curve) after oral dosing of our pyrazolo[1,5-a]pyrimidine lead compound in mice. What are the potential causes and how can we troubleshoot this?
A: This is a common challenge, often stemming from solubility-limited absorption.[3]
Troubleshooting Steps:
-
Confirm Dissolution Rate: Is the drug dissolving fast enough in the GI tract?
-
Action: Perform in vitro dissolution testing using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. If dissolution is slow or incomplete, the formulation is likely the issue.
-
-
Assess Formulation Performance: The dosing vehicle may be inadequate.
-
Evaluate Permeability and Efflux: The compound may have poor permeability or be a substrate for efflux pumps.
-
Action: Use an in vitro model like the Caco-2 cell permeability assay.[11] This test can indicate if the compound has inherently low permeability or is subject to efflux (indicated by a high efflux ratio). If efflux is high, co-dosing with a known P-gp inhibitor in preclinical studies can confirm its role.
-
-
Investigate Pre-systemic Metabolism: The drug could be rapidly metabolized in the gut wall or liver (first-pass metabolism).
-
Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[3] If stability is low, this indicates a metabolic liability that may require chemical modification of the molecule.
-
Issue 2: Promising In Vitro Solubility Enhancement Does Not Translate to In Vivo Efficacy
Q: Our solid dispersion formulation shows a 50-fold increase in apparent solubility in vitro, but the in vivo PK profile in rats is only marginally better than the unformulated drug. Why is there a disconnect?
A: This in vitro-in vivo correlation (IVIVC) gap can occur for several reasons, most commonly related to the stability of the supersaturated state.
Troubleshooting Steps:
-
Assess for Recrystallization: The amorphous drug may be converting back to its stable, less soluble crystalline form in the GI tract.
-
Action: Perform solvent-shift or precipitation studies. Add a concentrated solution of the amorphous solid dispersion (in a solvent like DMSO) to aqueous buffer and monitor for the appearance of precipitate over time. The choice of polymer is critical for maintaining supersaturation; screen different polymers (e.g., HPMC-AS, Soluplus®, PVP VA64) to find one that best inhibits precipitation.[1]
-
-
Consider GI Tract Conditions: The pH, bile salts, and fluid volume in the gut are dynamic and can impact formulation performance.
-
Action: Use more complex biorelevant dissolution tests that simulate these dynamic conditions. For example, a "transfer model" can simulate the passage from the stomach to the small intestine, providing a more realistic assessment of how the formulation will behave.
-
-
Re-evaluate Permeability vs. Solubility Limitations: The initial assumption that the drug is solely dissolution-rate limited (BCS Class II) may be incorrect.
-
Action: If you have successfully created a formulation that maintains a high concentration of dissolved drug in vitro, but in vivo absorption remains low, the bottleneck may be permeability (making it a BCS Class IV compound). In this case, formulation strategies alone may be insufficient, and structural modifications to the molecule to improve permeability might be necessary.
-
III. Data Summaries
The selection of an appropriate formulation strategy can dramatically impact the pharmacokinetic parameters of a pyrazolo[1,5-a]pyrimidine-based drug. The table below presents a hypothetical but representative comparison of different formulation approaches for a lead compound ("Compound X").
Table 1: Comparison of Pharmacokinetic Parameters for Compound X with Different Formulations in Mice (Oral Dose: 50 mg/kg)
| Formulation Type | Cmax (µM) | Tmax (h) | AUC (h·µM) | Oral Bioavailability (%) | Reference |
| Crystalline Suspension (in 0.5% CMC) | 0.36 | 4.0 | 2.9 | 15% | [9] |
| Amorphous Solid Dispersion (20% drug in HPMC-AS) | 2.5 | 2.0 | 25.7 | 65% | [1] |
| Nanosuspension (D90 < 250 nm) | 1.8 | 2.0 | 19.5 | 50% | [6] |
| Lipid-Based (SEDDS) | 3.1 | 1.5 | 30.1 | 78% | [7] |
Data are representative examples compiled from typical outcomes of bioavailability enhancement studies.
IV. Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method for screening drug-polymer combinations for solid dispersions.
Objective: To prepare an amorphous solid dispersion of a pyrazolo[1,5-a]pyrimidine compound to enhance its aqueous solubility.
Materials:
-
Pyrazolo[1,5-a]pyrimidine active pharmaceutical ingredient (API).
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Volatile organic solvent (e.g., dichloromethane, acetone, methanol) capable of dissolving both API and polymer.
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Dissolution: Accurately weigh and dissolve the API and the selected polymer in the chosen solvent in a round-bottom flask. A common starting drug loading is 10-30% (w/w). Ensure complete dissolution using a magnetic stirrer or sonication if necessary.
-
Solvent Removal: Attach the flask to a rotary evaporator. Set the water bath temperature to a point that ensures rapid evaporation without degrading the compound (e.g., 40°C). Apply vacuum and rotation to remove the solvent until a thin, dry film is formed on the flask wall.
-
Secondary Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried material into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The PXRD pattern should show a broad halo instead of sharp peaks, and the DSC thermogram should show a single glass transition temperature (Tg).
-
Dissolution: Perform dissolution testing in a relevant aqueous buffer (e.g., pH 6.8 phosphate buffer) to compare the performance against the crystalline API.
-
V. Visualizations
Workflow for Troubleshooting Poor Oral Bioavailability
The following diagram outlines a logical workflow for diagnosing and addressing poor oral bioavailability of pyrazolo[1,5-a]pyrimidine compounds.
Caption: Troubleshooting flowchart for poor oral bioavailability.
Formulation Strategy Selection Based on Physicochemical Properties
This diagram illustrates how the physicochemical properties of a pyrazolo[1,5-a]pyrimidine drug candidate guide the selection of an appropriate bioavailability enhancement technology.
Caption: Guiding formulation selection via drug properties.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce the Toxicity of Pyrazolo[1,5-a]pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of pyrazolo[1,5-a]pyrimidine compounds, with a focus on mitigating toxicity.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine compound shows high potency but also significant cytotoxicity. What initial steps can I take to reduce its toxicity?
A1: A primary strategy is to undertake structural modifications based on Structure-Activity Relationship (SAR) studies. Key approaches include:
-
Modification of Substituents: The type and position of substituents on the pyrazolo[1,5-a]pyrimidine core can significantly influence toxicity. For instance, introducing a morpholine group has been shown to improve selectivity and reduce off-target effects.[1][2]
-
Introduction of Fluorine: Incorporating fluorine atoms can enhance interactions with the target protein and improve metabolic stability, which may lead to a better toxicity profile.[1][2]
-
Alteration of Lipophilicity: High lipophilicity is often associated with off-target effects and toxicity. Modifying substituents to optimize the lipophilicity of your compound can be a crucial step.[1][2]
Q2: Are there specific structural motifs I should avoid to minimize cardiotoxicity related to hERG inhibition?
A2: Yes, hERG (human Ether-a-go-go-Related Gene) channel inhibition is a common cause of cardiotoxicity. To mitigate this risk:
-
Avoid or Modify Terminal Basic Groups: Terminal primary and tertiary amino groups are often implicated in hERG inhibition. Removing or modifying these groups can significantly reduce or eliminate hERG activity without compromising the potency against the intended target, such as Pim-1 kinase.[3]
-
Reduce Lipophilicity: As with general toxicity, high lipophilicity is a known risk factor for hERG channel binding.[3]
Q3: How can I improve the selectivity of my compound to reduce off-target toxicity?
A3: Enhancing selectivity is a key strategy for reducing toxicity. Consider the following:
-
Target-Specific Modifications: Analyze the binding pocket of your intended target and introduce modifications that create specific interactions. For example, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is crucial for hinge interaction with Met592.[1][2]
-
SAR-Guided Optimization: Systematically synthesize and test a library of analogs with modifications at various positions of the scaffold. This can help identify key structural features that enhance selectivity. For example, in the development of PI3Kδ inhibitors, specific indole derivatives at the C(5) position were found to improve selectivity.[4]
Q4: My compound is showing toxicity in macrophage cell lines but not in others, like HepG2. What could be the reason?
A4: This phenomenon suggests cell-type-specific toxicity. The mechanism of action of your compound might be targeting a pathway that is more critical or differently regulated in macrophages. For instance, some pyrazolo[1,5-a]pyrimidin-7(4H)-ones showed modest cytotoxicity against the murine macrophage cell line J774 while being well-tolerated by HepG2 cells.[5][6] It is important to profile your compound against a panel of relevant cell lines to understand its specific toxicity profile.
Troubleshooting Guides
Problem: Unexpectedly high cytotoxicity observed in primary screening.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Broaden your screening to include a panel of kinases or other relevant targets to identify potential off-target interactions.[7][8] |
| Poor selectivity | Initiate a medicinal chemistry campaign to improve selectivity. This can involve the introduction of bulky groups to prevent binding to smaller, undesired pockets or adding groups that form specific interactions with your target.[1][2] |
| Compound instability or degradation | Assess the stability of your compound in the assay medium. Degradation products could be responsible for the observed toxicity. |
| High lipophilicity | Synthesize analogs with reduced lipophilicity by introducing polar functional groups and evaluate their cytotoxicity. |
Problem: Lead compound shows promising in vitro profile but is toxic in vivo.
| Possible Cause | Troubleshooting Step |
| Metabolic activation | Investigate the metabolic profile of your compound. Metabolites may be more toxic than the parent compound. Consider co-incubation with liver microsomes to assess metabolic stability and identify major metabolites.[5] |
| Poor pharmacokinetic properties | Characterize the pharmacokinetic (PK) profile of the compound. Poor solubility or high clearance can lead to unfavorable exposure profiles that contribute to toxicity.[9] |
| hERG liability | Conduct an early-stage hERG assay (e.g., radioligand binding or automated patch-clamp) to assess the risk of cardiotoxicity.[3] |
Data Presentation
Table 1: Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs
| Compound | Modification | Cell Line | IC50 (µM) | Selectivity Index |
| P19 | - | J774 | 29.6 ± 1.2 | - |
| P24 | Modifications at R2 and R3 | J774 | 22.5 ± 2.1 | - |
| P25 | Modifications at R2 and R3 | J774 | 20.2 ± 0.8 | >30 (in galactose media) |
| P25 | - | HepG2 | >60 (in glucose media) | >60 (in glucose media) |
| Data sourced from studies on antitubercular agents.[5][6] |
Table 2: Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 and hERG Inhibitors
| Compound | R Group (Modification) | Pim-1 IC50 (nM) | hERG Inhibition (%) @ 1 µM |
| Compound A | With terminal basic moiety | 25 | 85 |
| Compound B | Terminal basic moiety removed | 30 | <5 |
| This table is a representative example based on findings that removing a terminal basic group can abolish hERG inhibition.[3] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2, J774) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: hERG Liability Assessment (Radioligand Binding Assay)
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the hERG channel.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]-astemizole or [3H]-dofetilide), and the test compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the IC50 value.
Visualizations
Caption: Workflow for the development of less toxic pyrazolo[1,5-a]pyrimidine compounds.
Caption: Simplified PI3K signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Techniques for Pyrazolopyrimidine Characterization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of pyrazolopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing pyrazolopyrimidine derivatives?
A1: The primary techniques for comprehensive characterization of pyrazolopyrimidines include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and sometimes ¹⁵N), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography.[1][2][3][4] Elemental analysis is also often used to confirm the elemental composition.[3][4]
Q2: Why is structural elucidation of pyrazolopyrimidines important in drug development?
A2: Pyrazolopyrimidines are bioisosteres of purines and are considered a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases.[5] Precise structural elucidation is crucial for understanding structure-activity relationships (SAR), optimizing pharmacological profiles, and ensuring the safety and efficacy of potential drug candidates.[5]
Q3: What are some of the known biological activities of pyrazolopyrimidine derivatives?
A3: Pyrazolopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and antihypertensive properties.[5] They are also being investigated for neurological disorders and as kinase inhibitors.[5]
Q4: What is the significance of different isomeric forms of pyrazolopyrimidines?
A4: Different isomeric forms of pyrazolopyrimidines, such as pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, arise from the different arrangements of nitrogen atoms in the bicyclic ring system. These structural variations can significantly impact the molecule's biological activity and physical properties.
Q5: Are there any common challenges in the synthesis and purification of pyrazolopyrimidines?
A5: Common challenges include controlling regioselectivity during synthesis, which can lead to the formation of different isomers. Purification can also be complex, often requiring techniques like recrystallization or column chromatography to isolate the desired product from starting materials and byproducts.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I am observing peak tailing in the HPLC analysis of my pyrazolopyrimidine compound. What could be the cause and how can I fix it?
A1: Peak tailing for nitrogen-containing heterocyclic compounds like pyrazolopyrimidines is often due to interactions with acidic silanol groups on the silica-based column packing.
-
Cause: The basic nitrogen atoms in the pyrazolopyrimidine ring can interact with residual acidic silanol groups on the column's stationary phase.
-
Solution 1: Adjust Mobile Phase pH: Add a small amount of a competing base, like triethylamine (TEA), or an acid, like formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups or the analyte, minimizing secondary interactions.
-
Solution 2: Use a Different Column: Employ an end-capped column where the residual silanol groups are deactivated. Alternatively, a column with a different stationary phase (e.g., polymer-based) can be used.
-
Solution 3: Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[6][7]
Q2: My retention times are shifting between HPLC runs. What should I investigate?
A2: Retention time variability can be caused by several factors related to the mobile phase, column, or instrument.
-
Cause 1: Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of solvents can alter the elution strength.
-
Solution 1: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6][8]
-
Cause 2: Column Equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times.
-
Solution 2: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting your analysis.[8]
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention.
-
Solution 3: Use a column oven to maintain a constant temperature.[8]
-
Cause 4: Pump Issues: Inconsistent flow rates from the pump can cause retention time shifts.
-
Solution 4: Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The proton signals in the ¹H NMR spectrum of my pyrazolopyrimidine are broad. What could be the reason?
A1: Broadening of proton signals in nitrogen-containing heterocycles can be due to several factors.
-
Cause 1: Quadrupolar Broadening: Nitrogen-14 (¹⁴N), which is a quadrupolar nucleus, can cause broadening of adjacent proton signals.
-
Solution 1: This is an inherent property of the molecule. Performing the analysis at a higher temperature can sometimes sharpen the signals.
-
Cause 2: Chemical Exchange: Protons attached to nitrogen (N-H) can undergo chemical exchange with residual water or other exchangeable protons in the solvent, leading to broad signals.
-
Solution 2: Ensure you are using a dry deuterated solvent. Adding a drop of D₂O can sometimes confirm the presence of an exchangeable proton by causing its signal to disappear.
-
Cause 3: Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution 3: Ensure your sample is pure. If necessary, filter the NMR sample through a small plug of celite or silica.
Q2: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum of my pyrazolopyrimidine derivative. What can I do?
A2: Quaternary carbons often have long relaxation times and can be difficult to observe or assign.
-
Solution 1: Adjust Acquisition Parameters: Increase the relaxation delay (d1) and the number of scans to improve the signal-to-noise ratio for quaternary carbons.
-
Solution 2: Use 2D NMR Techniques: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for assigning quaternary carbons.[10] It shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its assignment can be determined.[10]
Mass Spectrometry (MS)
Q1: I am not observing the molecular ion peak for my pyrazolopyrimidine compound in the mass spectrum. What could be the issue?
A1: The absence of a molecular ion peak can be due to the compound's instability under the ionization conditions or the choice of ionization method.
-
Cause 1: In-source Fragmentation: The molecule may be fragmenting immediately upon ionization.
-
Solution 1: Use a softer ionization technique. If you are using Electron Ionization (EI), which is a hard ionization method, try Electrospray Ionization (ESI) or Chemical Ionization (CI), which are softer and more likely to yield the molecular ion.[1]
-
Cause 2: Incorrect Ionization Mode: Pyrazolopyrimidines are basic and will readily protonate.
-
Solution 2: Ensure you are running the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.[11] If your compound has acidic functional groups, negative ion mode might be more appropriate to observe [M-H]⁻.
-
Cause 3: Poor Ionization Efficiency: The compound may not be ionizing well under the chosen conditions.
-
Solution 3: Optimize the ion source parameters, such as spray voltage and gas flows for ESI, or experiment with different reagent gases for CI.[1]
Q2: My mass accuracy is poor, preventing me from confirming the elemental composition of my pyrazolopyrimidine.
A2: Poor mass accuracy is often a calibration issue.
-
Solution 1: Calibrate the Instrument: Perform a fresh calibration of the mass spectrometer using a known calibration standard across the mass range of interest.[1]
-
Solution 2: Use an Internal Standard: If external calibration is not sufficient, you can use an internal standard with a known exact mass to correct the mass measurement of your analyte.
X-ray Crystallography
Q1: I am struggling to grow single crystals of my pyrazolopyrimidine derivative suitable for X-ray diffraction.
A1: Crystal growth is often a trial-and-error process, but several factors can be optimized.
-
Cause 1: Purity: Impurities can significantly inhibit crystal growth.
-
Solution 1: Ensure your compound is of the highest possible purity. Recrystallize or chromatograph your material one final time before attempting crystal growth.[12]
-
Cause 2: Solvent System: The choice of solvent is critical.
-
Solution 2: Systematically screen a variety of solvents in which your compound has moderate solubility.[12] Techniques like slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent into a solution of your compound are commonly used.[5][12]
-
Cause 3: Nucleation: Too many nucleation sites will result in many small crystals instead of a few large ones.
-
Solution 3: Use clean glassware and filter your solutions to remove any dust or particulate matter that could act as nucleation sites.[12]
Q2: The crystal I obtained diffracted poorly, giving a low-resolution structure.
A2: Poor diffraction can be due to the inherent quality of the crystal or issues with data collection.
-
Cause 1: Crystal Imperfections: The crystal may have internal disorder, be twinned, or be too small.
-
Solution 1: Attempt to re-grow the crystals under different conditions to improve their quality. Even slight modifications to the crystallization method can yield better crystals.[13][14]
-
Cause 2: Radiation Damage: The crystal may be degrading in the X-ray beam.
-
Solution 2: Collect the data at cryogenic temperatures (e.g., using a nitrogen stream) to minimize radiation damage. It may also be necessary to use multiple crystals to obtain a complete dataset.[13][14]
Quantitative Data Summary
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Pyrazolopyrimidine Core in DMSO-d₆
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| Pyrazole-H | 8.0 - 9.0 | Singlet |
| Pyrimidine-H | 7.0 - 9.5 | Varies |
| Substituent-H | Varies | Varies |
Note: Actual chemical shifts are highly dependent on the specific substitution pattern and solvent.
Table 2: Common Mass Spectrometry Adducts for Pyrazolopyrimidines in ESI+
| Adduct | Observed m/z |
| Protonated | [M+H]⁺ |
| Sodiated | [M+Na]⁺ |
| Potassiated | [M+K]⁺ |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolopyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Set an appropriate relaxation delay (e.g., 1-2 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to aid in the observation of quaternary carbons.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be further diluted to the low µg/mL or ng/mL range depending on instrument sensitivity.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source.
-
Method Setup:
-
Set the ionization mode to positive ion (ESI+), as pyrazolopyrimidines typically protonate readily.
-
Optimize ion source parameters including capillary voltage, cone voltage, desolvation gas temperature, and flow rate to maximize the signal of the analyte.
-
Set the mass analyzer to acquire data over a relevant m/z range (e.g., 100-1000 amu).
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum, ensuring sufficient resolution to allow for accurate mass measurement.
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should be within 5 ppm of the theoretical mass.
Visualizations
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mastelf.com [mastelf.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. How To [chem.rochester.edu]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray_crystallography [chemeurope.com]
Validation & Comparative
A Comparative Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde and Other Heterocyclic Aldehydes
In the landscape of drug discovery and organic synthesis, heterocyclic aldehydes serve as pivotal building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde has emerged as a versatile intermediate, offering a unique scaffold for the development of novel therapeutic agents. This guide provides an objective comparison of the chemical reactivity and biological profile of this compound against two commonly employed heterocyclic aldehydes: pyridine-3-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these aldehydes is crucial for predicting their reactivity and behavior in biological systems. The presence of the electron-withdrawing chloro group and the fused pyrazolopyrimidine ring system in this compound significantly influences its electronic properties compared to the simpler pyridine and benzene ring systems.
| Property | This compound | Pyridine-3-carbaldehyde[1] | Benzaldehyde |
| Molecular Formula | C₇H₄ClN₃O | C₆H₅NO | C₇H₆O |
| Molecular Weight | 181.58 g/mol | 107.11 g/mol | 106.12 g/mol |
| Appearance | Solid | Colorless liquid | Colorless liquid |
| Boiling Point | Not readily available | 95-97 °C at 15 mmHg | 178.1 °C |
| Melting Point | Not readily available | 7 °C | -26 °C |
| Key Structural Features | Fused pyrazole and pyrimidine rings, chloro substituent | Pyridine ring | Benzene ring |
Chemical Reactivity: A Comparative Overview
The reactivity of aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This section compares the performance of the selected aldehydes in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to form a C=C double bond. The reaction is typically base-catalyzed.
Comparative Yields in Knoevenagel Condensation with Malononitrile:
| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 5-Chloropyrazole-4-carbaldehyde* | Ammonium carbonate | Water:Ethanol (1:1) | Reflux, 3-20 min | ~90% (for similar pyrazole aldehydes) | [2] |
| Pyridine-3-carbaldehyde | None | Water | Room Temperature, 5 min | 95% | [3] |
| Benzaldehyde | Ammonium bicarbonate | Solvent-free | 90-140°C, 2h | >95% | [4][5] |
| Benzaldehyde | None | Water | 50°C, 120 min | >99% | [6] |
*Note: Data for this compound was not directly available. The provided data is for a similar 5-chloropyrazole-4-carbaldehyde and serves as an estimation.
Pyridine-3-carbaldehyde demonstrates exceptional reactivity in the Knoevenagel condensation, proceeding rapidly at room temperature in water without a catalyst to a high yield.[3] This is attributed to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon. Benzaldehyde also provides excellent yields under various conditions, including solvent-free and aqueous media.[4][5][6] While specific data for this compound is not available, related pyrazole aldehydes show high reactivity, suggesting that the pyrazolopyrimidine scaffold also activates the aldehyde group towards nucleophilic attack.[2]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.
Comparative Yields in Wittig Reaction:
| Aldehyde | Wittig Reagent | Base/Solvent | Reaction Conditions | Yield (%) | Reference |
| 6-Chloroisoquinoline-1-carbaldehyde** | (Carbethoxymethylene)triphenylphosphorane | Toluene | Reflux | High (not specified) | [2] |
| Benzaldehyde | Benzylideneheteroaryl-phenylphosphoranes | NaHMDS or n-BuLi / THF | Not specified | >90% | [7] |
| Benzaldehyde | Propyltriphenylphosphonium bromide | K₂CO₃ / Dioxane | Varies with temp. | High | [8] |
| Benzaldehyde | Methyl bromoacetate/Triphenylphosphine | NaHCO₃ (aq) | 1 hour | 46.5-55.8% | [9] |
**Data for this compound in a Wittig reaction was not found in the searched literature. Data for a structurally related heterocyclic aldehyde is provided for context.
The Wittig reaction is highly effective for a range of aromatic and heterocyclic aldehydes, consistently producing high yields of the corresponding alkenes.[7][8] The reaction conditions can be tailored to favor the formation of either the (E) or (Z) isomer.
Biological Activity
Derivatives of both pyrazolo[1,5-a]pyrimidines and pyridines exhibit a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.
Antimicrobial and Antifungal Activity
The pyrazolo[1,5-a]pyrimidine core is found in numerous compounds with significant antimicrobial and antifungal properties.[9][10][11][12][13] Similarly, pyridine derivatives are well-established antimicrobial agents.[14][15]
Comparative Antimicrobial Activity (MIC values in µg/mL):
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Gram-positive & Gram-negative bacteria | 0.125 - 0.50 | [10] |
| Pyridine Derivatives (Imidazo[1,2-a]pyridine) | M. tuberculosis H37Rv | 0.10 - 0.19 (µM) | [14] |
| Pyridine Derivatives (Oxazolidinone) | Gram-positive bacteria | 32 - 256 | [16] |
Cytotoxicity and Anticancer Activity
Both pyrazolo[1,5-a]pyrimidine and pyridine scaffolds are integral to the design of novel anticancer agents.
Comparative Cytotoxicity (IC₅₀ values):
| Compound/Derivative | Cell Line | IC₅₀ | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative (7a) | Ehrlich Ascites Carcinoma (EAC) | 10 µg/mL | [17] |
| Pyrazolo[1,5-a]pyrimidine Derivative (10c) | Ehrlich Ascites Carcinoma (EAC) | 25 µg/mL | [17] |
| Pyridine Derivative (36t) | PC-3 (Prostate Cancer) | 2.11 ± 0.27 µM | |
| Pyridine Derivative (36t) | HGC-27 (Gastric Cancer) | 2.21 ± 0.25 µM | |
| Pyridine Derivative (36t) | HeLa (Cervical Cancer) | 2.53 ± 0.01 µM | |
| Pyridine Derivatives (9a, 9b) | HepG-2 (Liver Cancer) & MCF-7 (Breast Cancer) | High activity | [7][8] |
| Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) Metal Complexes | 41M & SK-BR-3 (Cancer cell lines) | Varies with metal | [3][6] |
The data indicates that derivatives of both heterocyclic systems can be potent cytotoxic agents. The specific activity is highly dependent on the overall molecular structure.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of a related pyrazolopyrimidine aldehyde and a Knoevenagel condensation.
Synthesis of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde
This protocol describes the oxidation of the corresponding alcohol to the aldehyde, a common final step in the synthesis of such compounds.[5]
Procedure:
-
To a solution of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol (3.00 g, 10.9 mmol) in DMF (30.0 mL) under an argon atmosphere, add Dess–Martin periodinane (97%, 5.74 g, 13.1 mmol).
-
Stir the resulting mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue with ethyl acetate and filter.
-
Concentrate the filtrate and purify the crude product by flash chromatography (0–100% AcOEt gradient in heptane) to yield the desired aldehyde.
General Protocol for Knoevenagel Condensation of Pyrazole Aldehydes
This protocol is a green and efficient method for the Knoevenagel condensation of pyrazole aldehydes with malononitrile.[2]
Procedure:
-
In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in a 10 mL mixture of water and ethanol (1:1).
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol %).
-
Stir the reaction mixture at reflux temperature for 3-20 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and dry.
Signaling Pathways and Experimental Workflows
Visual representations of complex processes are invaluable for clarity and understanding. The following diagrams, created using the DOT language, illustrate a general signaling pathway where pyrazolopyrimidine derivatives have shown activity and a typical experimental workflow for organic synthesis.
Caption: A typical experimental workflow in organic synthesis.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound stands as a valuable and reactive intermediate in the synthesis of biologically active molecules. Its fused heterocyclic system imparts distinct electronic properties that influence its reactivity, making it an attractive scaffold for library synthesis in drug discovery programs. While direct quantitative comparisons with other heterocyclic aldehydes in common synthetic transformations are not extensively documented, the available data on related structures suggest comparable or enhanced reactivity. The broad spectrum of biological activities associated with the pyrazolo[1,5-a]pyrimidine core, particularly in the areas of antimicrobial and anticancer research, underscores the potential of its aldehyde derivatives as key starting materials for the development of novel therapeutics. Further quantitative studies on the reactivity of this compound are warranted to fully elucidate its synthetic utility in comparison to more common heterocyclic aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] These compounds have garnered significant attention for their therapeutic potential in oncology by targeting key kinases that drive cancer cell proliferation and survival. This guide provides a comparative analysis of prominent pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, presenting their performance with supporting experimental data to aid researchers and drug development professionals in this field.
In Vitro Efficacy: A Comparative Look at Kinase Inhibition and Cellular Potency
The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine compounds against various protein kinases and cancer cell lines. These tables offer a quantitative comparison of their potency and selectivity, crucial metrics for preclinical evaluation.
Table 1: Biochemical Kinase Inhibition
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| BS-194 (4k) | CDK2 | 3 | - | - |
| CDK1 | 30 | - | - | |
| CDK5 | 30 | - | - | |
| CDK9 | 90 | - | - | |
| CDK7 | 250 | - | - | |
| Compound 6t | CDK2 | 90 | Ribociclib | 70 |
| TRKA | 450 | Larotrectinib | 70 | |
| Compound 6s | CDK2 | 230 | Ribociclib | 70 |
| TRKA | 450 | Larotrectinib | 70 | |
| WF-47-JS03 (1) | RET (KIF5B-RET) | 1.7 | Selpercatinib | 14.0 (WT RET) |
| Pim-1 Inhibitor (9a/b) | Pim-1 | <100 | - | - |
| TRK Inhibitor (36) | TrkA | 1.4 | Larotrectinib | 1.2 |
| TrkB | 2.4 | 2.1 | ||
| TrkC | 1.9 | 2.1 |
Table 2: Cellular Antiproliferative and Cytotoxic Activity
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes |
| BS-194 (4k) | Mean of 60 cell lines | Various | GI50 = 280 | Potent antiproliferative activity |
| Compound 6n | Mean of 56 cell lines | Various | Mean GI% = 43.9% | Broad-spectrum anticancer activity |
| Compound 6s | RFX 393 | Renal Carcinoma | IC50 = 11,700 | Moderate cytotoxicity |
| Compound 6t | RFX 393 | Renal Carcinoma | IC50 = 19,920 | Moderate cytotoxicity |
| WF-47-JS03 (1) | LC-2/ad (CCDC6-RET) | Lung Adenocarcinoma | IC50 = 5.3 | Potent inhibition of RET-driven proliferation |
| CDK2 Inhibitor (7d) | MCF-7 | Breast Cancer | IC50 = 14,120 | - |
| HepG2 | Liver Cancer | IC50 = 24,240 | - | |
| CDK2 Inhibitor (10b) | MCF-7 | Breast Cancer | IC50 = 10,050 | - |
| HepG2 | Liver Cancer | IC50 = 17,120 | - |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are critical to assess the therapeutic potential of kinase inhibitors. The following table summarizes the in vivo efficacy of selected pyrazolo[1,5-a]pyrimidine compounds in mouse xenograft models.
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Compound ID | Xenograft Model | Dosing | Outcome |
| BS-194 (4k) | Human tumor xenografts | 25 mg/kg, oral | Tumor growth inhibition and suppression of CDK substrate phosphorylation.[2][3] |
| WF-47-JS03 (1) | RET-driven tumor xenografts | 10 mg/kg, oral, once daily | Strong tumor regression at a well-tolerated dose.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and evaluation process of these inhibitors.
Caption: Simplified CDK/Rb signaling pathway and the point of inhibition.
Caption: Overview of the TRK signaling pathway and inhibitor action.
Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[5]
-
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin A2, TRKA)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds (pyrazolo[1,5-a]pyrimidines)
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds into the wells of a 384-well plate. Include controls for 100% kinase activity (vehicle, e.g., DMSO) and 0% activity (no kinase).
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitors for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
-
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
Test compound formulated for the desired administration route (e.g., oral gavage)
-
Vehicle control
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the predetermined schedule (e.g., once daily oral gavage).
-
Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validating the Binding Mode of Pyrazolo[1,5-a]pyrimidine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Validating the binding mode of these inhibitors is a critical step in the drug discovery process, providing crucial insights for lead optimization and structure-activity relationship (SAR) studies. This guide offers a comparative overview of experimental and computational techniques used to elucidate the binding interactions of pyrazolo[1,5-a]pyrimidine inhibitors with their target kinases, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50) of various pyrazolo[1,5-a]pyrimidine inhibitors against their respective target kinases. This quantitative data allows for a direct comparison of the potency of different compounds.
Table 1: Pyrazolo[1,5-a]pyrimidine Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| 6s | CDK2 | 0.23 | Ribociclib | CDK2 | 0.07 |
| TRKA | 0.45 | Larotrectinib | TRKA | 0.07 | |
| 6t | CDK2 | 0.09 | |||
| 6d | CDK2 | 0.55 | |||
| TRKA | 0.57 | ||||
| 6n | CDK2 | 0.78 | |||
| TRKA | 0.98 | ||||
| 6p | CDK2 | 0.67 | |||
| TRKA | 1.34 | ||||
| 6o | CDK2 | 0.76 | |||
| TRKA | 1.59 | ||||
| 5h | CDK2 | 0.022 | Dinaciclib | CDK2 | 0.018 |
| 5i | CDK2 | 0.024 |
Data sourced from multiple studies on dual CDK2 and TRKA inhibitors.[1][2][3]
Table 2: Pyrazolo[1,5-a]pyrimidine Inhibitors of Tropomyosin Receptor Kinase (Trk) Family
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference (Larotrectinib) IC50 (nM) |
| 8 | 1.7 | - | - | 1.2 |
| 9 | 1.7 | - | - | 2.1 |
| 20 | >0.02 | - | - | 2.1 |
| 21 | >0.02 | - | - | - |
| 23 | 0.1 (KM12 cell) | - | - | - |
| 24 | 0.2 (KM12 cell) | - | - | - |
| 28 | 0.17 | 0.07 | 0.07 | - |
| 32 | 1.9 | 3.1 | 2.3 | - |
| 33 | 3.2 | 5.5 | 3.3 | - |
| 34 | 1.8 | 4.1 | 2.3 | - |
| 35 | 2.5 | 3.1 | 2.6 | - |
| 36 | 1.4 | 2.4 | 1.9 | - |
Data compiled from a comprehensive review on Trk inhibitors.[4][5][6]
Table 3: Pyrazolo[1,5-a]pyrimidine Inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ)
| Compound | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) | α/δ Selectivity |
| 7 | 0.475 | 1.06 | ~2.2 |
| 13 | 0.772 | >20 | >26 |
| CPL302253 (54) | 0.0028 | 0.045 | ~16 |
| CPL302415 (6) | 0.018 | 1.42 | 79 |
Data extracted from studies on selective PI3Kδ inhibitors.[7][8][9][10]
Table 4: Pyrazolo[1,5-a]pyrimidine Inhibitors of Pim-1 Kinase
| Compound | Pim-1 IC50 (nM) | Notes |
| Hit Compound | 45 | Initial hit from virtual screening. |
| Optimized Compounds | Sub-micromolar | Showed suppression of BAD phosphorylation in cell-based assays. |
| Lead Compound | - | Highly selective against a panel of 119 oncogenic kinases. |
Information based on the development of selective Pim-1 inhibitors.[11][12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to validate the binding mode of pyrazolo[1,5-a]pyrimidine inhibitors.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine inhibitor against a target kinase using a luminescence-based assay like ADP-Glo™.
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or control to the wells of the assay plate.
-
Prepare a kinase/substrate master mix in the kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for each specific assay, often near the Km value for the substrate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration is typically at or near its Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the DMSO-only control as 0% inhibition and a control with a known potent inhibitor or no enzyme as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Molecular Docking
Molecular docking predicts the preferred orientation of an inhibitor when bound to a protein target. This protocol outlines a general workflow using AutoDock Vina.
Software:
-
AutoDock Tools (ADT) for preparing protein and ligand files.
-
AutoDock Vina for performing the docking calculations.
-
PyMOL or Chimera for visualization and analysis.
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated.
-
Using ADT, remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Generate a 3D structure of the pyrazolo[1,5-a]pyrimidine inhibitor using a chemical drawing program (e.g., ChemDraw) and save it in a suitable format (e.g., MOL2 or SDF).
-
Using ADT, assign Gasteiger charges to the ligand and define its rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of the kinase. This is often the ATP-binding pocket and can be located based on the position of a co-crystallized ligand in the PDB structure or through literature information.
-
Using ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Results:
-
The output file will contain the coordinates of the predicted binding poses and their corresponding binding affinities.
-
Use a molecular visualization tool like PyMOL or Chimera to analyze the top-ranked poses.
-
Examine the interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the molecular basis of binding.
-
Compare the predicted binding mode with available experimental data (e.g., from X-ray crystallography) to validate the docking protocol.
-
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography provides high-resolution structural information of the inhibitor bound to its target protein, offering definitive evidence of the binding mode.
General Workflow:
-
Protein Expression and Purification: Express and purify a high-yield and high-purity sample of the target kinase. The protein should be stable and monodisperse in solution.
-
Complex Formation: The protein-ligand complex can be prepared by either co-crystallization or soaking.
-
Co-crystallization: The purified protein is incubated with an excess of the pyrazolo[1,5-a]pyrimidine inhibitor before setting up crystallization trials. This method is preferred if the ligand induces a conformational change in the protein.
-
Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the inhibitor. This method is simpler if a robust apo-protein crystallization condition is already established.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-ordered crystals of the protein-ligand complex.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals to prevent damage from radiation.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Determine the initial phases of the structure factors, often by molecular replacement using a known structure of a homologous protein.
-
Build an initial model of the protein-ligand complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.
-
-
Structure Analysis:
-
Analyze the final, refined structure to identify the specific interactions between the pyrazolo[1,5-a]pyrimidine inhibitor and the amino acid residues of the kinase's binding site.
-
Deposit the coordinates and structure factors in the Protein Data Bank (PDB).
-
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways of key kinase targets of pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: TRKA Signaling Pathway in Cancer.
Caption: Pim-1 Kinase Signaling Pathway.
Caption: PI3K Delta Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental validation of inhibitor binding modes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These heterocyclic compounds have been extensively investigated for their ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. This guide provides an objective comparison of the performance of various pyrazolo[1,5-a]pyrimidine derivatives, supported by in vitro and in vivo experimental data, to aid researchers in their drug discovery and development efforts.
In Vitro Efficacy: A Comparative Analysis
The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. Below is a summary of the in vitro cytotoxic activity of selected derivatives.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14a | HCT116 (Colon) | 0.0020 | - | - |
| 6n | CDK2 | 0.78 | Ribociclib | 0.07 |
| TRKA | 0.98 | Larotrectinib | 0.07 | |
| 6s | CDK2 | 0.45 | Ribociclib | 0.07 |
| TRKA | 0.45 | Larotrectinib | 0.07 | |
| 6t | CDK2 | 0.09 | Ribociclib | 0.07 |
| TRKA | 0.23 | Larotrectinib | 0.07 | |
| BS-194 (4k) | CDK2 | 0.003 | - | - |
| CDK1 | 0.03 | - | - | |
| CDK9 | 0.09 | - | - | |
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | - | - |
| Hela (Cervical) | 74.8 | - | - | |
| Caco-2 (Colorectal) | 76.92 | - | - | |
| A549 (Lung) | 148 | - | - | |
| Compound 7 | HT1080 (Fibrosarcoma) | - | - | - |
| Hela (Cervical) | - | - | - | |
| Caco-2 (Colorectal) | - | - | - | |
| A549 (Lung) | - | - | - | |
| Compound 12b | A549 (Lung) | - | Erlotinib | - |
| HCT-116 (Colon) | - | Erlotinib | - | |
| EGFRT790M | 0.236 | Erlotinib | 0.563 |
In Vivo Performance: Xenograft Models
In vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a living organism. Human tumor xenograft models in mice are commonly used to assess the anti-tumor efficacy of pyrazolo[1,5-a]pyrimidine derivatives.
| Compound ID | Xenograft Model | Dosing | Tumor Growth Inhibition |
| BS-194 (4k) | Human tumor xenografts | 25 mg/kg, oral | Significant inhibition |
| Compound 47 | PC3 (Prostate) | Not specified | Significant reduction |
| Compound 48 | PC3 (Prostate) | Not specified | Significant reduction |
Key Signaling Pathways and Experimental Workflows
Pyrazolo[1,5-a]pyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. A prominent target is the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: EGFR signaling cascade and points of inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
The general workflow for evaluating these compounds involves a multi-step process from synthesis to in vivo testing.
Caption: General experimental workflow for the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols commonly employed in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound (pyrazolo[1,5-a]pyrimidine derivative).
-
Procedure :
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Human cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation : After the treatment period, the media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization : During the incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of a compound in an animal model.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Compound Administration : Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The pyrazolo[1,5-a]pyrimidine derivative is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring : Tumor volume and body weight of the mice are measured regularly throughout the study.
-
Endpoint : The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The tumors are then excised and weighed.
-
Data Analysis : The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.
Conclusion
Pyrazolo[1,5-a]pyrimidine derivatives represent a promising class of compounds in the field of oncology.[1] Their diverse biological activities, particularly as protein kinase inhibitors, have been demonstrated through extensive in vitro and in vivo evaluations.[1][2] Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent and selective inhibition, guiding the design of next-generation anticancer agents.[1] While challenges such as drug resistance and off-target effects remain, ongoing research focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds holds great promise for their future clinical application in targeted cancer therapy.[1]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides an objective comparison of pyrazolo[1,5-a]pyrimidine-based inhibitors, a promising class of compounds in targeted therapy, against other alternatives, supported by experimental data and detailed methodologies.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] These compounds have demonstrated significant therapeutic potential by targeting a wide array of kinases involved in critical cellular signaling pathways, which are often dysregulated in diseases like cancer.[2] Their mechanism of action typically involves ATP-competitive inhibition, where they bind to the ATP-binding pocket of kinases, effectively blocking their catalytic activity.[1][2] This guide delves into the cross-reactivity profiles of these inhibitors, presenting quantitative data, experimental protocols, and visual representations of key biological processes.
Comparative Inhibitory Activity
The selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors is a key determinant of their therapeutic window. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of kinases, offering a comparative view of their potency and selectivity.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| 6s | CDK2 | 0.23 | Ribociclib | CDK2 | 0.07 |
| 6t | CDK2 | 0.09 | |||
| 6s | TRKA | 0.45 | Larotrectinib | TRKA | 0.07 |
| 6t | TRKA | 0.45 | |||
| 6d | CDK2 | 0.55 | |||
| 6d | TRKA | 0.57 | |||
| 6n | CDK2 | 0.78 | |||
| 6n | TRKA | 0.98 | |||
| 6o | CDK2 | 0.76 | |||
| 6o | TRKA | 1.59 | |||
| 6p | CDK2 | 0.67 | |||
| 6p | TRKA | 1.34 |
Table 1: Dual CDK2 and TRKA Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives. This table showcases the potent dual inhibitory activity of compounds 6s and 6t against both CDK2 and TRKA, with IC50 values comparable to the reference inhibitors Ribociclib and Larotrectinib.[3][4]
| Compound ID | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity Ratio | PI3Kβ/δ Selectivity Ratio | PI3Kγ/δ Selectivity Ratio |
| CPL302415 (6) | 18 | 79 | 1415 | 939 |
| CPL302253 (54) | 2.8 | - | - | - |
Table 2: Potency and Selectivity of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors. This table highlights the high potency and excellent selectivity of compound CPL302415 for the δ isoform of PI3K over other isoforms.[5][6] Compound CPL302253 demonstrates even greater potency.[6]
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Flt-3 IC50 (µM) | hERG Inhibition IC50 (µM) |
| 1 | - | - | - | 1.94 |
| 9a | Potent (nM range) | Weak (µM range) | Potent (nM range) | >30 |
| 9b | Potent (nM range) | Weak (µM range) | Potent (nM range) | >30 |
| 11a | Potent (nM range) | Weak (µM range) | Potent (nM range) | >30 |
| 11b | Potent (nM range) | Weak (µM range) | Potent (nM range) | >30 |
Table 3: Inhibitory Activity and Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Inhibitors. This table illustrates the high potency and selectivity of several compounds for Pim-1 over Pim-2, along with a favorable hERG safety profile for most of the tested compounds.[7]
Key Signaling Pathways and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate a representative signaling pathway and a general experimental workflow for assessing kinase inhibition.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure for determining the in vitro potency of inhibitors against various kinases.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-based test compounds
-
Kinase enzyme (e.g., CDK2, TRKA, PI3Kδ)
-
Kinase substrate (e.g., peptide, lipid)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettors
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without kinase enzyme as a background control (0% kinase activity).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate assay buffer. The final concentrations of each component should be optimized for the specific kinase being assayed.
-
Initiate the reaction by adding the kinase reaction mixture to the wells containing the test compounds.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent according to the manufacturer's protocol. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
TRKA Inhibition Assay
This is a more specific protocol for assessing the inhibition of the TrkA enzyme.
Materials:
-
TrkA kinase analysis kit (e.g., BPS Bioscience, Cat. #79548)
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
5x Kinase Assay Buffer
-
Dithiothreitol (DTT)
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr 4:1))
-
Inhibitor buffer (assay buffer with a low percentage of DMSO)
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock and adding DTT to a final concentration of 10 µM.
-
Master Mix Preparation: Prepare a master mix containing water, ATP, PTK Substrate, and 5x Kinase Assay Buffer.
-
Assay Plate Setup:
-
Dispense the master mix into all wells.
-
Add the test inhibitor solutions to the designated wells.
-
Add inhibitor buffer to the "Positive Control" and "Blank" wells.
-
Add 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Enzyme Addition: Dilute the TrkA enzyme to the required concentration in 1x Kinase Assay Buffer and add it to all wells except the "Blank" wells.
-
Incubation: Incubate the plate for the time specified in the kit protocol.
-
Detection and Analysis: Follow the kit's instructions for adding the detection reagent and measuring the signal. Calculate IC50 values as described in the general kinase inhibition assay protocol.[3]
Conclusion
Pyrazolo[1,5-a]pyrimidine-based inhibitors represent a versatile and potent class of compounds with significant potential in targeted therapy.[1] Their cross-reactivity profiles, as highlighted by the comparative data, demonstrate that careful structural modifications can lead to highly selective inhibitors for various kinase targets.[5][8][9] While challenges such as off-target effects and the development of drug resistance remain, ongoing research into the structure-activity relationships of this scaffold continues to yield inhibitors with improved potency and selectivity.[2] The experimental protocols provided herein offer a foundation for the continued evaluation and development of this promising class of therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde Derivatives: A Comparative Analysis Against Established Drugs
A new frontier in drug discovery is emerging with the exploration of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives. These compounds are showing promise in various therapeutic areas, prompting a closer look at their performance when benchmarked against known drugs. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this novel class of molecules.
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore present in several marketed drugs, highlighting its therapeutic potential.[1][2][3][4] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][5][6][7][8] The 5-chloro substituted derivatives, in particular, serve as crucial intermediates in the synthesis of potent biologically active molecules.[9][10]
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives and benchmark them against established drugs.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Compared to Known Anticancer Drugs
| Compound/Drug | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | ||||
| Compound 6t | Dual CDK2/TRKA inhibitor | - | CDK2: 0.09 µM, TRKA: 0.45 µM | [11] |
| Compound 6s | Dual CDK2/TRKA inhibitor | - | CDK2: 0.23 µM, TRKA: 0.45 µM | [11] |
| Compound 6n | Broad-spectrum anticancer | 56 human cancer cell lines | 43.9% mean growth inhibition | [11] |
| CPL302415 (6) | PI3Kδ inhibitor | - | 18 nM | [9] |
| Pyrimidinone-5-carbonitriles | Anticancer | MCF-7, A549, A498, Hep-G2 | 1 ± 0.03 nM to 22 ± 0.62 nM | [6] |
| Known Anticancer Drugs | ||||
| Ribociclib | CDK inhibitor | - | CDK2: 0.07 µM | [11] |
| Larotrectinib | TRK inhibitor | - | TRKA: 0.07 µM | [11] |
| Doxorubicin | Topoisomerase II inhibitor | Various | Varies by cell line | [12] |
| Dinaciclib | CDK inhibitor | - | Marketed Drug | [1] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives Compared to Known Antimicrobial Agents
| Compound/Drug | Organism(s) | MIC (µg/mL) | Reference |
| Pyrimidine Derivatives | |||
| Phenothiazine- and coumarin-based pyrimidine derivatives | S. aureus | Notable activity | [6] |
| 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives | MRSA, VREs | 2 | [7] |
| 5-[(3,5-Dichloro-phenyl)-hydrazone]-2-thioxo-dihydro-pyrimidine-4,6-dione | Sarcina lutea, S. aureus, B. subtilis, E. faecalis, P. aeruginosa | Most active of series | [7] |
| Known Antimicrobial Agents | |||
| Ciprofloxacin | S. aureus | Control | [6] |
| Methicillin | MRSA | - | [7] |
| Vancomycin | VREs | - | [7] |
| Cefotaxime | Bacteria | - | [12] |
| Fluconazole | Fungi | - | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated.
Caption: PI3K Signaling Pathway Inhibition.
Caption: General Anticancer Assay Workflow.
Caption: Antimicrobial Susceptibility Testing Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols for assessing the biological activity of these compounds.
In Vitro PI3 Kinase Inhibition Assay
This biochemical assay measures the inhibition of phosphatidylinositol (4,5)-bisphosphate (PIP2) phosphorylation by PI3K isoforms. The protocol typically involves:
-
Reagent Preparation : Prepare assay buffers, kinase solutions (PI3Kα, β, γ, δ), substrate (PIP2), and ATP.
-
Compound Preparation : Serially dilute the test compounds (e.g., this compound derivatives) to the desired concentrations.
-
Kinase Reaction : In a microplate, combine the kinase, test compound, and substrate. Initiate the reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at room temperature for a specified period.
-
Detection : Stop the reaction and detect the amount of product (PIP3) formed. This is often done using a labeled antibody or a competitive binding assay.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
Cytotoxicity Assay (e.g., MTT or SRB Assay)
These assays are used to determine the antiproliferative activity of compounds against cancer cell lines.[12][13] A general protocol is as follows:
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for a period of 48-72 hours.
-
Cell Viability Measurement :
-
MTT Assay : Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at a specific wavelength.
-
SRB Assay : Fix the cells with trichloroacetic acid. Stain the cellular proteins with Sulforhodamine B dye. Wash away the unbound dye and solubilize the bound dye. Measure the absorbance.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.[13]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Compound Dilution : Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation : Add the microbial inoculum to each well. Include positive (microbes with no drug) and negative (medium only) controls.
-
Incubation : Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14]
References
- 1. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Pyrazolo[1,5-a]pyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors with applications in oncology and beyond. The efficient and versatile synthesis of this heterocyclic system is therefore of critical importance. This guide provides an objective, data-driven comparison of the most common synthetic routes to pyrazolo[1,5-a]pyrimidines, offering a head-to-head analysis of their performance, supported by experimental data and detailed protocols.
This comparative analysis focuses on the most prevalent and impactful synthetic strategies, including classical cyclocondensation reactions, modern multicomponent approaches, and the application of enabling technologies such as microwave irradiation. By presenting quantitative data in structured tables and providing detailed experimental methodologies, this guide aims to equip researchers with the necessary information to select the most appropriate synthetic route for their specific research and development needs.
Key Synthetic Strategies at a Glance
The synthesis of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the construction of the pyrimidine ring onto a pre-existing pyrazole moiety, most commonly a 5-aminopyrazole. The primary synthetic methodologies can be broadly categorized as follows:
-
Cyclocondensation Reactions: This is the most traditional and widely employed method, involving the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic species. Common electrophilic partners include β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate), enaminones, and α,β-unsaturated ketones.[1][2][3][4]
-
Multicomponent Reactions (MCRs): These reactions offer a streamlined approach where three or more reactants are combined in a single step to form the pyrazolo[1,5-a]pyrimidine scaffold.[1][2][5] This strategy is highly convergent and atom-economical.
-
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of the final products in the synthesis of pyrazolo[1,5-a]pyrimidines.[1][6][7][8][9][10]
Below is a logical workflow illustrating the general synthetic approaches to the pyrazolo[1,5-a]pyrimidine core.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Selectivity Profiling of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. The selectivity of these inhibitors across the human kinome is a critical determinant of their therapeutic potential and safety profile. This guide provides a comparative analysis of the selectivity of several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies.
Quantitative Inhibitor Selectivity Data
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against a panel of protein kinases. The data, presented as IC50 values, highlight the potency and selectivity of these inhibitors.
Dual CDK2 and TRKA Inhibitors
Compounds 6t and 6s have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).[1][2] Their inhibitory activities are comparable to the reference inhibitors ribociclib (for CDK2) and larotrectinib (for TRKA).[1][2]
| Compound | Target Kinase | IC50 (µM) | Reference Inhibitor | Ref. IC50 (µM) |
| 6t | CDK2 | 0.09 | Ribociclib | 0.07 |
| TRKA | 0.45 | Larotrectinib | 0.07 | |
| 6s | CDK2 | 0.45 | Ribociclib | 0.07 |
| TRKA | 0.23 | Larotrectinib | 0.07 |
Pan-CDK Inhibitors
A series of 7-(4-Bromophenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines, including compounds 5h and 5i , have demonstrated potent inhibition against multiple cyclin-dependent kinases. Their activity is comparable to the established CDK inhibitor dinaciclib.
| Compound | Target Kinase | IC50 (nM) | Reference Inhibitor | Ref. IC50 (nM) |
| 5h | CDK2 | 22 | Dinaciclib | 18 |
| CDK1 | 28 | Dinaciclib | - | |
| CDK5 | 45 | Dinaciclib | - | |
| CDK9 | 60 | Dinaciclib | - | |
| 5i | CDK2 | 24 | Dinaciclib | 18 |
| CDK1 | 35 | Dinaciclib | - | |
| CDK5 | 55 | Dinaciclib | - | |
| CDK9 | 80 | Dinaciclib | - |
Note: Specific IC50 values for Dinaciclib against CDK1, CDK5, and CDK9 were not provided in the immediate context.
Selective Pim-1 Inhibitor
Compound 11b has been identified as a highly selective inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase.[3] It demonstrated potent inhibition of Pim-1 and Flt-3 kinases and was screened against a panel of 119 oncogenic kinases, showing a high degree of selectivity.[3]
| Compound | Target Kinase | IC50 (µM) | Selectivity Note |
| 11b | Pim-1 | Sub-micromolar | Highly selective against a panel of 119 oncogenic kinases.[3] |
| Flt-3 | Sub-micromolar | Dual inhibitor with higher potency for Pim-1.[3] |
Selective PI3Kδ Inhibitor
CPL302415 (6 ) is a pyrazolo[1,5-a]pyrimidine derivative that shows high potency and selectivity for the δ isoform of Phosphoinositide 3-kinase (PI3K).[4][5][6][7]
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratios |
| CPL302415 (6) | PI3Kδ | 18 | PI3Kα/δ = 79 |
| PI3Kα | 1422 | PI3Kβ/δ = 1415 | |
| PI3Kβ | 25470 | PI3Kγ/δ = 939 | |
| PI3Kγ | 16902 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the selectivity profiling of pyrazolo[1,5-a]pyrimidine inhibitors.
In Vitro Kinase Assay (General Protocol)
A common method for determining the inhibitory activity of compounds against a panel of kinases is through in vitro kinase assays. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.
1. Radiometric Kinase Assay:
This traditional and robust method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a specific peptide or protein substrate.[8][9][10][11][12]
-
Reaction Mixture: A typical reaction mixture contains the purified recombinant kinase, the specific substrate, the test inhibitor at various concentrations, and a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[8]
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP.[8][9][12]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the residual radiolabeled ATP, often by spotting the reaction mixture onto phosphocellulose filter paper which binds the substrate.[9] After washing to remove unincorporated ATP, the radioactivity on the filter paper is quantified using a scintillation counter or a phosphorimager.[9][12]
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.
2. ADP-Glo™ Kinase Assay:
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14][15][16][17] It is a non-radioactive and high-throughput compatible method.
-
Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[13][16]
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture to detect the newly synthesized ATP.[13][16]
-
Luminescence Measurement: The amount of light produced is proportional to the amount of ADP generated in the initial kinase reaction and is measured using a luminometer.[13]
-
Data Analysis: The luminescent signal is correlated with kinase activity, and IC50 values are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general workflow for kinase selectivity profiling.
Caption: A generalized workflow for determining the selectivity profile of kinase inhibitors.
Caption: CDK2 plays a crucial role in the G1/S transition of the cell cycle.[18][19][20][21][22][23]
Caption: TrkA signaling is vital for neuronal survival and differentiation.[24][25][26][27][28][29]
Caption: Pim-1 kinase is a key regulator of cell survival and apoptosis.[30][31][32][33][34]
Caption: The PI3Kδ pathway is crucial for immune cell function and proliferation.[4][35][36][37][38][39]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. uniprot.org [uniprot.org]
- 23. researchgate.net [researchgate.net]
- 24. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 26. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Trk receptor - Wikipedia [en.wikipedia.org]
- 29. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PIM1 - Wikipedia [en.wikipedia.org]
- 31. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 33. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 34. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 35. researchgate.net [researchgate.net]
- 36. [PDF] Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective | Semantic Scholar [semanticscholar.org]
- 37. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 38. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Unveiling the Precision of Novel Pyrazolo[1,5-a]pyrimidine Compounds: A Comparative Guide to their Mechanism of Action
For Immediate Release
A deep dive into the mechanism of action of novel pyrazolo[1,5-a]pyrimidine compounds reveals a versatile class of molecules, primarily acting as potent and selective protein kinase inhibitors. This guide provides a comparative analysis of their performance against established alternatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved and investigational drugs. These compounds predominantly function by inhibiting protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer.[1][2] Their mode of action can be either competitive with ATP, the primary energy currency for kinase reactions, or allosteric, binding to a site distinct from the ATP-binding pocket to modulate kinase activity.[1][2] This versatility allows for the fine-tuning of inhibitory profiles, leading to the development of highly selective and potent therapeutic agents.
This guide explores the mechanism of action of novel pyrazolo[1,5-a]pyrimidine compounds targeting three key kinase families: Pim, Tropomyosin receptor kinase (Trk), and Cyclin-dependent kinase (CDK).
Pim Kinase Inhibition: A New Wave of Selectivity
Novel pyrazolo[1,5-a]pyrimidine-based Pim kinase inhibitors have demonstrated significant advantages over earlier generation compounds, such as SGI-1776. A key improvement lies in their enhanced safety profile, particularly the reduced inhibition of the hERG channel, which is associated with cardiotoxicity.[1] Furthermore, these novel compounds exhibit potent, low picomolar inhibitory activity against all three isoforms of Pim kinase (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases implicated in various cancers.[3][4][5]
| Compound Class | Target Kinase(s) | IC50 (nM) | Comparison Compound | IC50 (nM) | Key Advantages |
| Novel Pyrazolo[1,5-a]pyrimidine | Pim-1 | 45 | SGI-1776 | - | Improved safety profile (reduced hERG inhibition)[1] |
| Compound 17 (Pyrazolo[1,5-a]pyrimidine) | Pan-Pim (1, 2, 3) | <1 | - | - | Potent pan-Pim inhibition[3] |
Experimental Protocol: In Vitro Pim-1 Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials : Recombinant Pim-1 kinase, appropriate substrate (e.g., a peptide substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure :
-
Prepare a reaction mixture containing the Pim-1 kinase, substrate, and ATP in a kinase buffer.
-
Add the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP by adding the Kinase Detection Reagent.
-
Measure the luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.[5][6]
-
Experimental Protocol: Cell-Based Assay for Pim-1 Activity (Western Blot for p-BAD)
This method assesses the ability of the compounds to inhibit Pim-1 activity within a cellular context by measuring the phosphorylation of a downstream target, BAD.
-
Procedure :
-
Culture a suitable cancer cell line (e.g., a leukemia cell line) and treat with the pyrazolo[1,5-a]pyrimidine inhibitor for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of BAD (at Ser112), followed by a secondary antibody.
-
Detect the signal and quantify the band intensity. A decrease in p-BAD levels indicates inhibition of Pim-1 activity.[1]
-
Caption: Pim-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine compounds.
Trk Kinase Inhibition: Outperforming Marketed Drugs
The pyrazolo[1,5-a]pyrimidine core is a key feature of the FDA-approved Trk inhibitors larotrectinib and entrectinib.[3][7] However, the quest for improved therapies continues. Recent studies have reported novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors with IC50 values that are comparable or superior to larotrectinib, suggesting the potential for enhanced efficacy.[8][9] Indirect comparisons of larotrectinib and entrectinib suggest a more favorable efficacy and safety profile for larotrectinib.[10][11]
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| Larotrectinib | 1.2 | 2.1 | 2.1 |
| Novel Compound 36 | 1.4 | 2.4 | 1.9 |
Data from a comparative study of novel pyrazolo[1,5-a]pyrimidine Trk inhibitors.[8][9]
Experimental Protocol: In Vitro Trk Kinase Assay
The protocol is similar to the Pim-1 kinase assay, substituting the specific Trk kinase (TrkA, TrkB, or TrkC) and its corresponding substrate.
Caption: Trk signaling pathways and the inhibitory action of pyrazolo[1,5-a]pyrimidine compounds.[1][2][3][12][13]
CDK Inhibition: Halting the Cell Cycle
Cyclin-dependent kinases are master regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs. For instance, the compound BS-194 (also known as 4k) demonstrates potent, low nanomolar inhibition of CDK1, CDK2, and CDK9.[14][15] These compounds have shown comparable or superior activity to established CDK inhibitors like flavopiridol and sorafenib in preclinical studies.
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Comparison Compound |
| BS-194 (4k) | 30 | 3 | 90 | Flavopiridol |
Experimental Protocol: Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials : Cancer cell lines, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a specialized reagent).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a set period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability.[4][8][10][11]
-
Experimental Protocol: Western Blot for CDK Substrate Phosphorylation
This assay confirms the mechanism of action by observing the phosphorylation status of direct CDK substrates like the Retinoblastoma protein (Rb) and the C-terminal domain (CTD) of RNA Polymerase II.
-
Procedure :
-
Treat cells with the CDK inhibitor.
-
Lyse the cells and perform Western blotting as described for p-BAD.
-
Probe the membranes with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and phosphorylated RNA Polymerase II CTD (at Ser2).
-
A reduction in the phosphorylation of these substrates confirms CDK inhibition.[14][15][16]
-
Caption: CDK2 signaling pathway at the G1/S transition and its inhibition by pyrazolo[1,5-a]pyrimidines.[7][15][17][18][19]
Conclusion
Novel pyrazolo[1,5-a]pyrimidine compounds represent a highly promising class of protein kinase inhibitors with significant therapeutic potential. Their versatility allows for the development of compounds with improved potency, selectivity, and safety profiles compared to existing alternatives. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to advancing these compounds towards clinical applications. The continued exploration of this chemical scaffold is poised to deliver the next generation of targeted therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clyte.tech [clyte.tech]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 14. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 15. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Analogs: Structure-Activity Relationship Validation
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in disease pathogenesis. This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine analogs, focusing on their structure-activity relationships (SAR) against key biological targets. The information is presented to aid in the rational design and development of novel therapeutics.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine analogs against various kinase targets and Mycobacterium tuberculosis. This data highlights key SAR trends, demonstrating how structural modifications on the pyrazolo[1,5-a]pyrimidine core influence biological activity.
Table 1: Inhibition of Tropomyosin Receptor Kinase (Trk) A
| Compound | R1 | R2 | R3 | IC50 (nM) | Reference |
| 1 | H | Phenyl | H | >1000 | [1] |
| 2 | H | 4-Fluorophenyl | H | 500 | [1] |
| 3 | H | 4-Hydroxyphenyl | H | 250 | [1] |
| 4 | Cl | 4-Hydroxyphenyl | H | 50 | [1] |
| 5 | Cl | 4-Hydroxyphenyl | CH3 | 25 | [1] |
A simplified representation of the pyrazolo[1,5-a]pyrimidine scaffold for SAR analysis against TrkA.
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound | R1 | R2 | IC50 (µM) | Reference |
| 6 | H | Phenyl | 15.2 | [2] |
| 7 | NH2 | Phenyl | 5.1 | [2] |
| 8 | NH2 | 4-Chlorophenyl | 1.8 | [2] |
| 9 | NH2 | 4-Methoxyphenyl | 0.9 | [2] |
General structure of pyrazolo[1,5-a]pyrimidine analogs evaluated for CDK2 inhibition.
Table 3: Inhibition of Pim-1 Kinase
| Compound | R1 | R2 | IC50 (nM) | Reference |
| 10 | H | Pyridin-4-yl | 45 | [3] |
| 11 | H | 3-Fluoropyridin-4-yl | 22 | [3] |
| 12 | OCH3 | Pyridin-4-yl | 89 | [3] |
| 13 | OCH3 | 3-Fluoropyridin-4-yl | 35 | [3] |
Core structure of pyrazolo[1,5-a]pyrimidine derivatives as Pim-1 inhibitors.
Table 4: Inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ)
| Compound | R1 | R2 | IC50 (nM) | Reference |
| 14 | H | Indol-4-yl | 15.6 | [4] |
| 15 | F | Indol-4-yl | 8.2 | [4] |
| 16 | H | 1-Methylindol-4-yl | 5.4 | [4] |
| 17 | F | 1-Methylindol-4-yl | 2.8 | [4] |
Pyrazolo[1,5-a]pyrimidine scaffold with substitutions explored for PI3Kδ inhibition.
Table 5: Activity against Mycobacterium tuberculosis H37Rv
| Compound | R1 | R2 | MIC (µg/mL) | Reference |
| 18 | H | Phenyl | >128 | [5] |
| 19 | H | 4-Chlorophenyl | 64 | [5] |
| 20 | Br | 4-Chlorophenyl | 16 | [5] |
| 21 | Br | 4-Trifluoromethylphenyl | 4 | [5] |
General structure of pyrazolo[1,5-a]pyrimidin-7(4H)-ones tested for antitubercular activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
TrkA Kinase Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the phosphorylation of a TrkA substrate by the kinase in the presence of an inhibitor.
-
Coating: A 96-well microtiter plate is coated with a recombinant TrkA substrate (e.g., poly-Glu-Tyr, 4:1) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Kinase Reaction: The pyrazolo[1,5-a]pyrimidine analog (at various concentrations) is pre-incubated with recombinant TrkA enzyme in a kinase reaction buffer (containing ATP and MgCl2) for 15 minutes. This mixture is then added to the coated wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed as described in step 2.
-
Detection: A primary antibody specific for phosphotyrosine (e.g., PY20) conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color develops.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. IC50 values are calculated from the dose-response curves.
CDK2/Cyclin A Kinase Assay (Radiometric)
This assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate by CDK2/Cyclin A.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing CDK2/Cyclin A, a substrate (e.g., Histone H1), and the test compound in a kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Electrophoresis: The samples are resolved by SDS-PAGE.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled substrate.
-
Quantification: The band intensities are quantified using densitometry, and IC50 values are determined.
Pim-1 Kinase Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the amount of ATP remaining.
-
Kinase Reaction: Pim-1 kinase, a substrate peptide, and the pyrazolo[1,5-a]pyrimidine analog are incubated in a reaction buffer containing ATP.
-
ADP Detection: After the kinase reaction, a reagent is added that contains an enzyme that converts ADP to ATP.
-
Luminescence Generation: A luciferase/luciferin reagent is then added, which generates a luminescent signal proportional to the amount of newly formed ATP.
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The IC50 value is calculated based on the reduction in the luminescent signal in the presence of the inhibitor.
PI3Kδ Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the PI3Kδ-catalyzed phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Kinase Reaction: Recombinant PI3Kδ is incubated with the test compound, PIP2 substrate, and ATP in a kinase reaction buffer.
-
ATP Depletion: After the incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Acquisition: The luminescence is measured using a microplate reader. The amount of ADP produced is proportional to the PI3Kδ activity.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The pyrazolo[1,5-a]pyrimidine analogs are serially diluted in 96-well microplates containing Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Each well is inoculated with the M. tuberculosis suspension.
-
Incubation: The plates are sealed and incubated at 37°C for 14-21 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents visible turbidity, which can be assessed visually or by using a spectrophotometer.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow relevant to the validation of pyrazolo[1,5-a]pyrimidine analogs.
TrkA Signaling Pathway.
CDK2 in G1/S Cell Cycle Transition.
Pim-1 Kinase Signaling Pathway.
PI3Kδ Signaling Pathway.
Drug Discovery Workflow.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to the Biological Activity of its Derivatives
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective inhibitors of various biological targets.[1] This guide provides a comparative analysis of the biological activity of different pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their anticancer properties through the inhibition of protein kinases. The information is targeted towards researchers, scientists, and drug development professionals, offering a concise overview of key structure-activity relationships and supporting experimental data.
Kinase Inhibition: A Primary Mechanism of Action
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant activity as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The versatility of the scaffold allows for fine-tuning of potency and selectivity against different kinases through modifications at various positions of the pyrimidine ring.[1]
Pim-1 Kinase Inhibition
A notable number of pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in abnormal cell growth and cancer.[3][4] Optimization of a virtual screening hit led to the development of derivatives with nanomolar inhibitory activity against Pim-1.[3] Selected compounds not only inhibited Pim-1 but also demonstrated cellular activity by suppressing the phosphorylation of the BAD protein, a downstream target of Pim-1.[3] Importantly, these inhibitors showed a favorable safety profile with no significant inhibition of the hERG potassium channel at a concentration of 30 μM.[3][4]
Dual CDK2 and TRKA Inhibition
Certain pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), two important targets in cancer therapy.[5] The simultaneous inhibition of these kinases can lead to enhanced anticancer efficacy and potentially reduce the development of drug resistance.[5] Structure-activity relationship (SAR) studies revealed that substitutions at the 3-position of the pyrazolo ring and on the phenyl group significantly influence the inhibitory activity against both CDK2 and TRKA.[5]
Tropomyosin Receptor Kinase (Trk) Inhibition
The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several approved and clinical-stage inhibitors of Tropomyosin Receptor Kinases (Trks).[6] Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of tumors. Modifications on the pyrazolo[1,5-a]pyrimidine core have yielded compounds with potent, low nanomolar inhibitory activity against TrkA.[6] For instance, the introduction of a picolinamide moiety at the third position and a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position significantly enhanced TrkA inhibition.[6]
Anticancer Activity
The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on various kinases translate into significant anticancer activity across a range of human cancer cell lines.
In Vitro Antiproliferative Activity
Novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles have been synthesized and evaluated for their in vitro activity against human colon tumor cell lines (HCT116).[7] One particular compound displayed exceptionally high activity with an IC50 value of 0.0020 μM.[7] Another study focusing on isoxazole-pyrazolo[1,5-a]pyrimidines reported several derivatives with potent anticancer activities against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds showing higher efficacy than the etoposide standard.[8]
Other Biological Activities
Beyond kinase inhibition and anticancer effects, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for other therapeutic applications.
Antimicrobial Activity
A series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their in-vitro antimicrobial activities.[9] Several compounds showed promising activity against both gram-positive and gram-negative bacteria.[9]
PI3Kδ Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key signaling molecule in immune cells.[10] Docking studies suggest that the pyrazolo[1,5-a]pyrimidine core can bind to the hinge region of the kinase, and substitutions at the C(5) position can enhance potency and selectivity.[10]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various biological targets.
| Compound | Target Kinase | IC50 (µM) | Cell Line | Cellular Activity | Reference |
| Pim-1 Inhibitor Series | |||||
| Hit Compound | Pim-1 | 52 | - | - | [3] |
| Optimized Compounds (e.g., 9a/b, 11a/b) | Pim-1 | Nanomolar range | - | Inhibition of BAD phosphorylation at 1 µM | [3] |
| CDK2/TRKA Dual Inhibitor Series | |||||
| 6t | CDK2 | 0.09 | - | - | [5] |
| 6s | TRKA | 0.45 | - | - | [5] |
| 6n | CDK2 / TRKA | 0.78 / 0.98 | - | Mean Growth Inhibition of 43.9% across 56 cell lines | [5] |
| TrkA Inhibitor Series | |||||
| 8 | TrkA | 0.0017 | - | - | [6] |
| 9 | TrkA | 0.0017 | - | - | [6] |
| Anticancer Activity | |||||
| 14a | - | 0.0020 | HCT116 (Colon) | - | [7] |
| 10a, 10b, 10c, 10e, 10i, 10j | - | Not specified, but higher than etoposide | PC3, DU-145 (Prostate), A549 (Lung), MCF-7 (Breast) | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A general protocol involves the following steps:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and test compounds.
-
Assay Procedure: The kinase, substrate, and test compound are incubated in the assay buffer. The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP into the substrate), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Assay for BAD Phosphorylation
To assess the cellular activity of Pim-1 inhibitors, the phosphorylation of the pro-apoptotic protein BAD at Ser112, a known Pim-1 substrate, can be measured.
-
Cell Culture: A suitable cell line (e.g., a cancer cell line overexpressing Pim-1) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specific duration.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated BAD (p-BAD Ser112) and total BAD.
-
Detection and Quantification: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-BAD to total BAD is calculated to determine the extent of inhibition of BAD phosphorylation.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values, the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.
Visualizations
The following diagrams illustrate a representative signaling pathway and a general experimental workflow.
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In vitro ADME properties of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds is critical for the successful development of new drug candidates. This guide provides a comparative overview of the in vitro ADME properties of various pyrazolo[1,5-a]pyrimidine derivatives, with a focus on derivatives related to the 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde scaffold. The data presented herein is compiled from various research publications and is intended to serve as a valuable resource for drug discovery and development programs.
Comparative Analysis of In Vitro ADME Properties
The following table summarizes the in vitro ADME data for a selection of pyrazolo[1,5-a]pyrimidine derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between different studies.
| Compound ID | Structure | Target/Use | Metabolic Stability (t½, min) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | CYP Inhibition |
| CPL302415 | Benzimidazole derivative of pyrazolo[1,5-a]pyrimidine | PI3Kδ inhibitor | HLM: 145, MLM: 378 | 13.3 (PAMPA) | Human: 81, Monkey: 83, Mouse: 82, Rat: 79 | Not Reported |
| CMPS | 5-chloro-7-(4-methyl-piperazin-1-yl)-pyrazolo[1,5-a]pyrimidine | Antibacterial | Not Reported | Not Reported | Binds to BSA (static quenching) | Not Reported |
| NCPS | N'-(5-chloro-pyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-propane-1,3-diamine | Antibacterial | Not Reported | Not Reported | Binds to BSA (static quenching) | Not Reported |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 1) | Substituted pyrazolo[3,4-d]pyrimidine | Abl/Src kinase inhibitor | Good stability in HLM and RLM | Not Reported | Not Reported | CYP3A4 is the major metabolizing isozyme.[1][2] |
Key Observations:
-
CPL302415 , a benzimidazole derivative of a 5-chloro-7-morpholinyl-pyrazolo[1,5-a]pyrimidine-2-carbaldehyde precursor, exhibits moderate to high metabolic stability in human and mouse liver microsomes, respectively.[3] Its permeability is also noteworthy, suggesting good potential for oral absorption. The plasma protein binding is consistent across different species.
-
While quantitative metabolic stability and permeability data are not available for the antibacterial compounds CMPS and NCPS , their interaction with bovine serum albumin (BSA) indicates that plasma protein binding is a relevant parameter for this class of molecules.[4]
-
Studies on the related pyrazolo[3,4-d]pyrimidine scaffold suggest that CYP3A4-mediated metabolism, including oxidative dechlorination, is a key metabolic pathway.[1][2] This provides valuable insight into the potential metabolic fate of 5-chloropyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices and information gathered from the cited literature.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Workflow:
Protocol:
-
Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Thaw pooled liver microsomes (human, rat, or mouse) on ice. Prepare a NADPH-regenerating system solution.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound to a phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for a short period.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point, determine the half-life (t½), and calculate the intrinsic clearance.
Permeability Assay (Caco-2)
This assay is widely used to predict the intestinal absorption of drug candidates.
Workflow:
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup: Wash the cell monolayers with transport buffer. Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At specified time points, take samples from the basolateral side and replace with fresh buffer. At the end of the incubation, take a sample from the apical side.
-
Analysis: Determine the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.
Workflow:
Protocol:
-
Preparation: Prepare a stock solution of the test compound.
-
Assay Setup: Add the test compound to plasma (from human or other species). Load the plasma containing the compound into one chamber of an equilibrium dialysis device and an equal volume of buffer into the other chamber, separated by a semi-permeable membrane.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Data Analysis: Calculate the percentage of the compound bound to plasma proteins and the fraction unbound (fu).
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isozymes, which is a common cause of drug-drug interactions.
Workflow:
Protocol:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.), buffer, and the test compound at various concentrations.
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a specific fluorescent probe substrate and NADPH.
-
Detection: After a set incubation time, measure the fluorescence generated from the metabolism of the probe substrate using a plate reader.
-
Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of the test compound and determine the IC50 value.
Conclusion
The in vitro ADME properties of pyrazolo[1,5-a]pyrimidine derivatives are critical determinants of their potential as drug candidates. This guide provides a snapshot of the available data for this important class of compounds and outlines the standard experimental protocols used to assess their ADME profiles. For the successful development of novel this compound derivatives and their analogues, a systematic evaluation of their metabolic stability, permeability, plasma protein binding, and potential for CYP inhibition is essential. The information presented here serves as a foundational resource to guide these efforts.
References
Safety Operating Guide
Safe Disposal of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a crucial component in contemporary drug discovery and development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This document outlines step-by-step protocols for waste handling, decontamination, and emergency response, tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Inhalation may lead to respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended. |
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. As a chlorinated heterocyclic organic compound, it must be treated as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Classification: This compound must be disposed of as halogenated organic waste .
-
Container Selection: Use only designated, leak-proof, and clearly labeled hazardous waste containers. The container must be compatible with chlorinated organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic, basic, or oxidizing waste to avoid potentially unknown and hazardous reactions.
-
Keep separate from aqueous waste streams.
-
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management service. Follow all institutional and local regulations for hazardous waste disposal.
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Experimental Protocol: Spill Management
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Cleanup: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
IV. Decontamination of Laboratory Equipment
All equipment that comes into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.
Experimental Protocol: Equipment Decontamination
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect this rinse solvent as halogenated organic waste.
-
Washing: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Personal protective equipment for handling 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No. 1256162-94-3).[1] Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data is limited, the compound should be handled as a potentially hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system.[2] Engineering controls and appropriate PPE are mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent skin contact. Gloves must be inspected before use and hands should be washed after removal.[3][4] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[3][4] | To protect eyes from splashes and dust.[3][5] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate filter.[3] | Required when handling the compound as a powder, if aerosols may be generated, or if working outside of a fume hood.[3][6] |
| Body Protection | Laboratory coat.[3] Fire/flame resistant and impervious clothing is recommended.[4] | To prevent contamination of personal clothing.[3] |
| Footwear | Closed-toe shoes.[6] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][7]
Step 1: Preparation
-
Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[3] Verify that an eyewash station and safety shower are nearby.[8]
-
Equipment: Gather all necessary glassware, spatulas, and other equipment. Inspect for any damage.[9]
-
Spill Kit: Have a spill containment kit readily accessible.
-
PPE: Put on all required personal protective equipment as detailed in Table 1.
Step 2: Handling and Weighing
-
Location: Always handle the solid compound within the fume hood to control dust and vapors.[3][7]
-
Avoid Dust Formation: Handle the chemical carefully to avoid creating dust.[1]
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure or within the fume hood.[3] Use anti-static techniques to prevent powder dispersal.[3]
-
Tools: Use non-sparking tools to prevent ignition sources.[4]
Step 3: Dissolving
-
Addition: Add the solid to the solvent slowly to prevent splashing.[3]
-
Ventilation: If heating is necessary, use a controlled heating source (e.g., heating mantle) and ensure proper ventilation.[3]
Step 4: Post-Handling and Decontamination
-
Cleaning: Thoroughly clean all equipment and the work area after use.[3]
-
Personal Hygiene: After removing gloves, wash hands thoroughly with soap and water.[3][4] Do not eat, drink, or smoke in the laboratory area.[9]
-
Clothing: Remove any contaminated clothing immediately.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[3] Treat all waste contaminated with this compound as hazardous chemical waste.[10]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container for halogenated organic waste.[3][10]
-
-
Container Labeling: Ensure all waste containers are in good condition with tight-fitting lids.[10] The label must include the words "Hazardous Waste," a list of all chemical constituents, and the accumulation start date.[10]
-
Disposal Procedure: Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[11] Do not discharge the chemical into drains.[1]
Safe Handling Workflow
The following diagram outlines the essential workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. falseguridad.com [falseguridad.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
